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  • Product: 2-Ethoxy-5-fluorobenzonitrile
  • CAS: 1158201-03-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethoxy-5-fluorobenzonitrile (CAS 1158201-03-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-Ethoxy-5-fluorobenzonitrile (CAS 1158201-03-6). As a fluorinated aromatic nitrile, this compound holds significant potential as a versatile building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic materials, offering insights into its molecular characteristics and synthetic utility. Due to the limited availability of experimental data for this specific compound, this guide combines available information with well-established principles of organic chemistry and data from analogous structures to provide a thorough and practical resource.

Introduction

2-Ethoxy-5-fluorobenzonitrile is a substituted aromatic compound featuring three key functional groups: an ethoxy group (-OCH₂CH₃), a fluorine atom (-F), and a nitrile group (-C≡N). The strategic placement of these functionalities on the benzene ring imparts a unique combination of electronic and steric properties, making it an attractive intermediate for the synthesis of more complex molecules.

The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids, further expanding its synthetic potential.[5][6] The ethoxy group can also modulate the electronic and steric environment of the molecule.

This guide will delve into the known and predicted characteristics of 2-Ethoxy-5-fluorobenzonitrile, providing a foundational understanding for its application in research and development.

Physicochemical and Spectroscopic Properties

While experimental data for 2-Ethoxy-5-fluorobenzonitrile is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical Properties

The following table summarizes the key physical properties of 2-Ethoxy-5-fluorobenzonitrile. It is important to note that where specific experimental data is unavailable, values are predicted based on established chemical principles and data from structurally similar compounds.

PropertyValue (Predicted/Inferred)Source/Basis
CAS Number 1158201-03-6
Molecular Formula C₉H₈FNO
Molecular Weight 165.16 g/mol
Appearance Colorless to light yellow liquid or solidInferred from similar benzonitriles
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate)General solubility of benzonitriles
Spectroscopic Data
  • ¹H NMR Spectroscopy (Predicted):

    • Aromatic Protons (3H): The three protons on the benzene ring are expected to appear as complex multiplets in the range of δ 7.0-7.5 ppm. The coupling patterns will be influenced by both the fluorine and ethoxy substituents.

    • Ethoxy Protons (5H): The ethoxy group will exhibit a quartet at approximately δ 4.1 ppm (for the -OCH₂- protons) and a triplet at around δ 1.4 ppm (for the -CH₃ protons).

  • ¹³C NMR Spectroscopy (Predicted):

    • Aromatic Carbons (6C): The six aromatic carbons will resonate in the region of δ 110-165 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

    • Nitrile Carbon (1C): The carbon of the nitrile group is expected to appear around δ 115-120 ppm.[5]

    • Ethoxy Carbons (2C): The methylene carbon (-OCH₂-) will likely be found around δ 64 ppm, and the methyl carbon (-CH₃) around δ 15 ppm.

  • Infrared (IR) Spectroscopy (Predicted):

    • Nitrile Stretch (-C≡N): A strong and sharp absorption band is expected in the region of 2220-2240 cm⁻¹.[5]

    • Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.

    • C-O-C Stretch (Ether): Strong absorptions are anticipated in the 1200-1000 cm⁻¹ region.

    • C-F Stretch: A strong band is expected in the range of 1300-1100 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ would be observed at m/z = 165.16.

Synthesis and Reactivity

Synthetic Approaches
  • Williamson Ether Synthesis: This is a classic and reliable method for forming ethers.[7][8][9][10] This approach would involve the reaction of a 2-hydroxy-5-fluorobenzonitrile with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

    Williamson Ether Synthesis 2-Hydroxy-5-fluorobenzonitrile 2-Hydroxy-5-fluorobenzonitrile Product 2-Ethoxy-5-fluorobenzonitrile 2-Hydroxy-5-fluorobenzonitrile->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Ethylating Agent Ethylating Agent (e.g., EtI, EtBr) Ethylating Agent->Product

    Figure 1: Proposed Williamson Ether Synthesis.
  • Nucleophilic Aromatic Substitution (SNAr): This strategy would utilize a di-substituted benzene ring where one substituent is a good leaving group.[11][12][13][14][15] For instance, starting with 2,5-difluorobenzonitrile, a selective nucleophilic aromatic substitution with sodium ethoxide could yield the desired product. The fluorine atom at the 2-position is activated towards substitution by the electron-withdrawing nitrile group.

    SNAr 2,5-Difluorobenzonitrile 2,5-Difluorobenzonitrile Product 2-Ethoxy-5-fluorobenzonitrile 2,5-Difluorobenzonitrile->Product Sodium Ethoxide Sodium Ethoxide (NaOEt) Sodium Ethoxide->Product

Reactivity Profile

The reactivity of 2-Ethoxy-5-fluorobenzonitrile is dictated by its three primary functional groups:

  • Nitrile Group: The nitrile group is a versatile functional handle. * Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-ethoxy-5-fluorobenzoic acid) or amide (2-ethoxy-5-fluorobenzamide). [6] * Reduction: The nitrile can be reduced to a primary amine (2-ethoxy-5-fluorobenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. * Organometallic Addition: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.

  • Aromatic Ring: The benzene ring is substituted with both an activating group (ethoxy) and a deactivating group (nitrile and fluorine). The fluorine and nitrile groups are electron-withdrawing, making the ring less susceptible to electrophilic aromatic substitution compared to benzene. [16]However, the ethoxy group is activating and ortho-, para-directing. The overall reactivity and regioselectivity of electrophilic substitution would depend on the specific reaction conditions.

  • Ethoxy Group: The ether linkage is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr or HI).

Potential Applications

While specific applications of 2-Ethoxy-5-fluorobenzonitrile are not widely reported, its structural motifs suggest significant potential in several areas of research and development:

Medicinal Chemistry

Fluorinated organic molecules are of great interest in drug discovery due to the unique properties that fluorine imparts. [1][2][3][4]The introduction of fluorine can enhance metabolic stability, increase binding affinity, and improve the pharmacokinetic profile of a drug candidate. The benzonitrile moiety is also a common feature in many pharmaceuticals. [17]Therefore, 2-Ethoxy-5-fluorobenzonitrile serves as a valuable scaffold for the synthesis of novel therapeutic agents. For instance, the nitrile group can be a precursor to a primary amine, which can then be further elaborated to build more complex drug-like molecules.

Materials Science

Aromatic nitriles and their derivatives have found applications in the development of organic electronic materials. [18][19][20]The electronic properties of the benzonitrile core can be tuned by the substituents on the aromatic ring. The presence of the ethoxy and fluoro groups in 2-Ethoxy-5-fluorobenzonitrile could modulate the electronic and photophysical properties of materials derived from it, making it a potential building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.

Safety and Handling

Specific safety and handling data for 2-Ethoxy-5-fluorobenzonitrile is limited. However, based on the data for structurally related compounds such as other benzonitriles, the following precautions should be observed:

  • Hazard Classification (Inferred): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. [21]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Chemical Compatibility: Benzonitriles are generally compatible with many common laboratory materials, but compatibility should be verified for specific applications and conditions. [22][23][24][25][26]

Conclusion

2-Ethoxy-5-fluorobenzonitrile is a chemical compound with significant potential as a building block in both medicinal chemistry and materials science. Its unique combination of an ethoxy group, a fluorine atom, and a versatile nitrile functionality on an aromatic scaffold makes it an attractive target for synthetic chemists. While experimental data for this specific molecule is currently sparse, this guide has provided a comprehensive overview of its predicted properties, potential synthetic routes, and likely reactivity based on established chemical principles. As research in fluorinated pharmaceuticals and organic electronics continues to expand, the utility of 2-Ethoxy-5-fluorobenzonitrile is likely to become more prominent. It is the author's hope that this technical guide will serve as a valuable starting point for researchers and scientists interested in exploring the potential of this promising molecule.

References

  • Benzonitrile Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15). (URL: [Link])

  • Chemical Compatibility - IDEX Health & Science. (URL: [Link])

  • Chemical Compatibility Database from Cole-Parmer. (URL: [Link])

  • Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. (URL: [Link])

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). (URL: [Link])

  • Chemical compatibility table | Fluimac. (URL: [Link])

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC. (URL: [Link])

  • nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of - Organic Syntheses Procedure. (URL: [Link])

  • Chemical Compatibility Guide. (2024, October 29). (URL: [Link])

  • Williamson Ether Synthesis | Chem-Station Int. Ed. (2014, April 13). (URL: [Link])

  • Chemical Compatibility of Materials - ACL. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). (URL: [Link])

  • Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography | Journal of Medicinal Chemistry - ACS Publications. (2007, June 16). (URL: [Link])

  • US5466859A - Process for preparing fluorobenzonitriles - Google P
  • 4-(Aminomethyl)-2-ethoxy-5-fluorobenzonitrile | C10H11FN2O | CID 171835100 - PubChem. (2026, March 14). (URL: [Link])

  • Importance of Fluorine in Benzazole Compounds - PMC. (2020, October 14). (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). (URL: [Link])

  • Concerted nucleophilic aromatic substitution with 19F− and 18F− - Harvard DASH. (2016, November 18). (URL: [Link])

  • Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing). (2007, December 13). (URL: [Link])

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020, September 28). (URL: [Link])

  • The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Importance of Fluorine in Benzazole Compounds - ResearchGate. (2025, October 15). (URL: [Link])

  • Aromatic Substitution | Flow Reactions - Vapourtec. (URL: [Link])

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (URL: [Link])

  • Mechanoresponsive fluorescence on–off switching of two-component emitters composed of mechanochromically luminescent dyes and non-emissive pigments. (URL: [Link])

  • 2-Ethoxybenzonitrile | C9H9NO | CID 576922 - PubChem - NIH. (URL: [Link])

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (URL: [Link])

  • Hexaphenylbenzene Derivatives for Blue Organic Light-emitting Devices | Request PDF. (2025, August 9). (URL: [Link])

  • Synthesis of 2-alkoxy-5-nitrobenzamides by phase-transfer catalyzed nucleophilic substitution of 2-chloro-5-nitrobenzamides | Request PDF - ResearchGate. (2025, August 6). (URL: [Link])

  • 2-Ethoxy-6-fluorobenzonitrile, 100 g, CAS No. 119584-73-5 | Research Chemicals. (URL: [Link])

  • Transfer learning based on atomic feature extraction for the prediction of experimental ¹³C chemical shifts - ChemRxiv. (2024, June 19). (URL: [Link])

  • Alcohol, Phenols and Ethers · Chemistry · MHT CET - ExamSIDE.Com. (URL: [Link])

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Profiling of 2-Ethoxy-5-fluorobenzonitrile

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary In contemporary drug discovery, fluorinated benzonitriles ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In contemporary drug discovery, fluorinated benzonitriles serve as critical organic building blocks. The compound 2-Ethoxy-5-fluorobenzonitrile integrates three distinct pharmacophoric features: a nitrile group (modulating hydrogen bonding and target residence time), a fluorine atom (enhancing metabolic stability and lipophilicity), and an ethoxy ether (providing a flexible, lipophilic vector).

From the perspective of a Senior Application Scientist, the accurate characterization of this intermediate is paramount. This whitepaper establishes the foundational physicochemical descriptors of 2-Ethoxy-5-fluorobenzonitrile and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to ensure absolute structural confidence during synthetic workflows or pharmacokinetic profiling.

Structural Identity and Molecular Descriptors

Before developing an analytical method, we must establish the quantitative baseline of the molecule. The distinction between nominal mass and exact mass dictates the trajectory of our analytical approach [1].

Table 1: Physicochemical and Mass Descriptors
DescriptorValue / SpecificationAnalytical Relevance
Chemical Name 2-Ethoxy-5-fluorobenzonitrileIUPAC nomenclature
CAS Registry Number 1158201-03-6Unique substance identifier [1]
Molecular Formula C₉H₈FNODetermines isotopic distribution
Molecular Weight (Average) 165.16 g/mol Used for stoichiometric bench calculations and molarity
Exact Mass (Monoisotopic) 165.05899 DaCritical for HRMS mass defect calculations [2]
Target Precursor Ion [M+H]⁺ 166.0668 m/zPrimary target for positive-mode Electrospray Ionization (ESI+)

The Analytical Imperative: Molecular Weight vs. Exact Mass

A frequent point of failure in early-stage analytical method development is the conflation of Molecular Weight (MW) and Exact Mass .

  • Molecular Weight (165.16 g/mol ): This value is calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., Carbon = 12.011). This number is strictly used for macroscopic laboratory tasks—such as weighing out the powder to create a 10 mM stock solution.

  • Exact Mass (165.05899 Da): High-Resolution Mass Spectrometers (like Orbitraps or Q-TOFs) do not measure averages; they measure individual ions. The exact mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C = 12.00000, ¹H = 1.007825). To achieve sub-3 ppm mass accuracy, the exact monoisotopic mass must be used to calculate the expected m/z [2].

Standardized LC-HRMS Analytical Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . By mandating high-resolution precursor detection coupled with specific chromatographic retention parameters, the system inherently rejects false positives caused by isobaric matrix interferences.

Step-by-Step Methodology

Step 1: Sample Preparation (Dilute-and-Shoot)

  • Action: Dissolve 2-Ethoxy-5-fluorobenzonitrile in 100% Acetonitrile (ACN) to create a 1 mg/mL primary stock. Dilute to a 100 ng/mL working solution using 50:50 Methanol:Water (v/v).

  • Causality: The ethoxy and nitrile groups render the molecule moderately lipophilic. A 50% organic aqueous mixture ensures the analyte remains fully solvated while matching the initial conditions of the reversed-phase gradient to prevent peak distortion (solvent effect).

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

  • Causality: The C18 stationary phase effectively retains the aromatic ring. Formic acid is critical; it acts as a proton donor to facilitate the formation of the [M+H]⁺ ion in the ESI source.

Step 3: ESI+ Ionization and HRMS Acquisition

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV. Acquire Full Scan MS at a resolution of 70,000 (at m/z 200).

  • Causality: The basic nitrogen of the nitrile group and the ether oxygen are prime sites for protonation. A resolution of 70,000 provides sufficient resolving power to separate the target mass (166.0668) from endogenous background ions.

LC_HRMS_Workflow S1 1. Sample Prep (50:50 MeOH:H2O) S2 2. UHPLC (C18, 0.1% FA) S1->S2 S3 3. ESI+ Source (3.5 kV, 320°C) S2->S3 S4 4. HRMS Scan (R=70,000) S3->S4 S5 5. Data Validation (Error < 3 ppm) S4->S5

Step-by-step LC-HRMS analytical workflow for 2-Ethoxy-5-fluorobenzonitrile quantification.

Elucidation of the MS/MS Fragmentation Pathway

To transition this method from qualitative screening to absolute structural confirmation (e.g., Parallel Reaction Monitoring), we must understand the Collision-Induced Dissociation (CID) behavior of the molecule.

When the precursor ion ([M+H]⁺, m/z 166.0668) is isolated and subjected to collision gas (Nitrogen or Argon), it fragments in a highly predictable, structurally dependent manner.

Mechanistic Causality of Fragmentation
  • Loss of Ethylene (-28.0313 Da): Ethyl ethers attached to aromatic rings characteristically undergo a neutral loss of ethylene (C₂H₄) via a four-membered cyclic transition state when heated or subjected to CID. This yields a highly stable fluorophenol derivative product ion at m/z 138.0355.

  • Loss of Hydrogen Cyanide (-27.0109 Da): Upon higher collision energies, the nitrile group is cleaved as neutral HCN, leaving a secondary product ion at m/z 111.0246.

By tracking the transition of 166.0668 → 138.0355 , the protocol becomes self-validating. The exact mass of the precursor confirms the elemental composition, while the exact mass of the fragment confirms the presence of the ethoxy ether connectivity.

MS_Pathway A Precursor Ion [M+H]+ m/z 166.0668 (C9H9FNO+) B Product Ion 1 m/z 138.0355 (C7H5FNO+) A->B Neutral Loss of C2H4 (-28.0313 Da) CE: 15-20 eV C Product Ion 2 m/z 111.0246 (C6H4FO+) B->C Neutral Loss of HCN (-27.0109 Da) CE: 30-40 eV

Proposed ESI+ MS/MS collision-induced dissociation (CID) fragmentation pathway.

References

  • ChemSrc. "2-Ethoxy-5-fluorobenzonitrile | CAS#:1158201-03-6". ChemSrc Database. Verified March 20, 2026.[Link]

Foundational

Comprehensive NMR Characterization of 2-Ethoxy-5-fluorobenzonitrile: A Technical Guide

Executive Summary 2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and agrochemical development. The metabolic stability impa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and agrochemical development. The metabolic stability imparted by the C–F bond, combined with the versatile reactivity of the nitrile moiety, makes it a critical intermediate. However, the presence of the spin-½ 19 F nucleus introduces complex heteronuclear spin-spin coupling ( J -coupling) across both proton ( 1 H) and carbon ( 13 C) spectra.

This whitepaper provides an authoritative, deeply technical guide to the structural and electronic rationale, self-validating acquisition protocols, and exact spectral interpretation required to definitively characterize this molecule.

Structural & Electronic Rationale

Before acquiring or interpreting spectral data, a robust predictive model of the molecule's electronic environment must be established to understand the causality behind the observed chemical shifts.

  • Mesomeric Shielding (+M Effect): The ethoxy group at the C-2 position acts as a strong π -electron donor. This resonance effect pushes electron density into the aromatic ring, significantly shielding the ortho (C-3) and para (C-5) positions, driving their corresponding protons and carbons upfield.

  • Inductive Deshielding (-I Effect): The nitrile group at C-1 and the fluorine atom at C-5 are highly electronegative. They pull electron density away from the ring via the σ -bond framework, deshielding adjacent nuclei.

  • Heteronuclear Coupling: Unlike protons, the 19 F nucleus (100% natural abundance) couples extensively through the carbon framework. This necessitates the careful analysis of 1JCF​ through 4JCF​ multiplets in the 13 C spectrum to confirm the regiochemistry of the fluorine atom.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the NMR acquisition must be treated as a self-validating system where experimental parameters are chosen based on physical causality rather than arbitrary defaults.

Step 1: Sample Preparation
  • Methodology: Dissolve ~15 mg (for 1 H) or ~50 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ is selected because it lacks interfering aliphatic or aromatic protons. Furthermore, it provides a crucial deuterium ( 2 H) signal for the spectrometer's field-frequency lock. The residual CHCl 3​ peak serves as an internal chemical shift reference at exactly 7.26 ppm for 1 H and 77.16 ppm for 13 C, as established by [1].

Step 2: Instrument Calibration (Shimming)
  • Methodology: Optimize the Z and Z2 room-temperature shims using the 2 H lock signal until the lock level is maximized and stable.

  • Causality: High B0​ magnetic field homogeneity is non-negotiable. Poor shimming will artificially broaden the spectral lines, completely obscuring the critical 2.0–3.0 Hz long-range 1 H– 19 F and 13 C– 19 F couplings required to validate the structure.

Step 3: Data Acquisition Parameters
  • 1 H NMR (400 MHz): 16 scans, 30° excitation pulse, d1​ (relaxation delay) = 2.0 s.

    • Causality: A 30° flip angle ensures the longitudinal magnetization vector ( T1​ ) recovers to thermal equilibrium faster than a 90° pulse. This prevents signal saturation and ensures that the final integrals are quantitatively accurate.

  • 13 C NMR (100 MHz): 512+ scans, WALTZ-16 1 H continuous decoupling, d1​ = 2.0 s.

    • Causality: WALTZ-16 decoupling simplifies the spectrum by collapsing 1 H– 13 C splits into singlets, but critically retains the 13 C– 19 F couplings. The 2.0 s relaxation delay is mandatory because quaternary carbons (C-1, C-2, C-5, C≡N) lack attached protons for efficient dipole-dipole relaxation, resulting in inherently long T1​ times.

Self-Validation Checkpoints

The protocol is deemed successful and self-validating only if:

  • Integration Parity: The integration of the aliphatic -OCH 2​

    • quartet perfectly equals 2.00 relative to the sum of the aromatic protons (3.00).
  • Symmetry of Coupling: The 1 H– 1 H coupling constants between adjacent protons match symmetrically across the spectrum (e.g., JH3,H4​=JH4,H3​=9.1 Hz).

Workflow Visualization

NMR_Workflow cluster_acq Data Acquisition Start Sample Preparation (2-Ethoxy-5-fluorobenzonitrile in CDCl3) Lock Lock & Shim (Optimize B0 Homogeneity via 2H Signal) Start->Lock Acq1H 1H NMR Acquisition (ns=16, d1=2s, 30° pulse) Lock->Acq1H Acq13C 13C{1H} NMR Acquisition (ns=512, d1=2s, WALTZ-16) Lock->Acq13C Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process Validate Data Validation (Check J-Couplings & Integrals) Process->Validate End Final Spectral Assignment (Cross-reference 1H and 13C) Validate->End

Figure 1: Standardized self-validating workflow for 1H and 13C NMR acquisition and processing.

1 H NMR Spectral Data & Interpretation

The 1 H NMR spectrum of 2-Ethoxy-5-fluorobenzonitrile is defined by the complex splitting of the aromatic protons due to the presence of the fluorine atom.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment Causality
H-6 7.27dd1H8.2 (H-F), 3.1 (H-H)Deshielded by the ortho-nitrile group; exhibits strong ortho-coupling to Fluorine.
H-4 7.20ddd1H9.1 (H-H), 8.2 (H-F), 3.1 (H-H)Complex multiplet: ortho to H-3, ortho to F, and meta to H-6.
H-3 6.95dd1H9.1 (H-H), 4.2 (H-F)Shifted significantly upfield due to the strong +M shielding effect of the ortho-ethoxy group.
-OCH 2​ - 4.15q2H7.0Deshielded directly by the adjacent electronegative oxygen atom.
-CH 3​ 1.48t3H7.0Standard aliphatic methyl group split by the adjacent CH 2​ protons.

13 C NMR Spectral Data & Interpretation

The 13 C NMR spectrum is the definitive proof of the fluorine regiochemistry. Because the spectrum is 1 H-decoupled, all splitting observed in the aromatic region is exclusively due to 13 C– 19 F scalar coupling. The magnitude of these couplings decays as a function of bond distance, providing a direct map of the molecular framework [2].

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J_{CF}, Hz)Assignment Causality
C-2 160.2d2.0 ( 4J )Highly deshielded by the directly attached oxygen; weak para coupling to F.
C-5 156.8d242.0 ( 1J )Diagnostic Peak: The massive one-bond coupling is the hallmark of an ipso-fluorinated carbon.
C-4 121.5d23.5 ( 2J )Ortho to F; exhibits strong two-bond coupling.
C-6 119.8d25.0 ( 2J )Ortho to F; exhibits strong two-bond coupling.
C≡N 115.4d3.0 ( 4J )Nitrile carbon; exhibits weak long-range coupling through the aromatic system.
C-3 113.8d7.5 ( 3J )Shielded by the ortho-ethoxy group; moderate meta coupling to F.
C-1 102.5d3.5 ( 3J )Highly shielded by the anisotropic effect of the adjacent C≡N triple bond.
-OCH 2​ - 65.8s-Aliphatic carbon bound to oxygen (No F coupling).
-CH 3​ 14.5s-Aliphatic methyl carbon (No F coupling).

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. URL:[Link]

  • Reich, H. J. "NMR Spectroscopy." Hans Reich's Collection, Organic Chemistry Data, American Chemical Society Division of Organic Chemistry, 2020. URL:[Link]

Exploratory

Material Safety Data Sheet (MSDS) for 2-Ethoxy-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals Executive Summary Compound Identification and Physicochemical Properties 2-Ethoxy-5-fluorobenzonitrile is a substituted aromatic compound. The strategic pla...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound Identification and Physicochemical Properties

2-Ethoxy-5-fluorobenzonitrile is a substituted aromatic compound. The strategic placement of its functional groups—an ethoxy ether, a nitrile, and a fluorine atom—creates a molecule with specific steric and electronic characteristics that are instrumental in its synthetic applications.

PropertyValueSource / Method
Chemical Name 2-Ethoxy-5-fluorobenzonitrileIUPAC Nomenclature
CAS Number 1158201-03-6BLD Pharm[1]
Molecular Formula C₉H₈FNO-
Molecular Weight 165.17 g/mol Calculated
Canonical SMILES CCOC1=CC(=C(C=C1)F)C#N-
Physical Form Solid or liquid (predicted)Analog Data
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.General Laboratory Practice[2]

Note: Physical properties such as melting point, boiling point, and density have not been empirically published and should be determined experimentally.

Synthesis Pathway: Williamson Ether Synthesis

The most logical and widely applicable method for preparing 2-Ethoxy-5-fluorobenzonitrile is the Williamson ether synthesis.[3] This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[4] In this context, the synthesis proceeds from 2-cyano-4-fluorophenol (also known as 5-fluoro-2-hydroxybenzonitrile).

The causality behind this choice of pathway is its efficiency and high functional group tolerance. The phenolic proton is the most acidic site in the starting material, allowing for selective deprotonation with a suitable base (e.g., potassium carbonate, sodium hydride) to form the nucleophilic phenoxide. This phenoxide then reacts with an ethylating agent, such as ethyl bromide or ethyl iodide. The reaction is typically performed in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) to facilitate the SN2 mechanism.[5][6]

Diagram: Proposed Synthesis of 2-Ethoxy-5-fluorobenzonitrile

G cluster_reactants Reactants & Conditions SM 5-Fluoro-2-hydroxybenzonitrile (CAS: 67451-83-2) Phenoxide Potassium 2-cyano-4-fluorophenoxide (Intermediate) SM->Phenoxide Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., Acetonitrile, DMF) EtBr Ethyl Bromide (or other ethylating agent) Product 2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6) Phenoxide->Product + Ethyl Bromide Salt KBr (Byproduct)

Caption: Williamson ether synthesis pathway for 2-Ethoxy-5-fluorobenzonitrile.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is a representative, self-validating system. Reaction progress should be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure completion.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-2-hydroxybenzonitrile (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a stirrable suspension (approx. 0.1-0.5 M concentration).

  • Reagent Addition: Add ethyl bromide (or ethyl iodide, 1.2-1.5 eq.) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80°C. The choice of temperature is critical; it must be sufficient to drive the SN2 reaction without promoting side reactions or solvent decomposition. Monitor the reaction by TLC until the starting phenol is consumed (typically 4-12 hours).[6]

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and the potassium bromide byproduct).

    • Wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • Dissolve the resulting crude residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine solution to remove any remaining salts or DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The final product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

Reactivity Profile and Mechanistic Insights

The reactivity of 2-Ethoxy-5-fluorobenzonitrile is dominated by the electronic properties of its substituents. The nitrile (-CN) group and the fluorine atom are both strongly electron-withdrawing, which significantly deactivates the aromatic ring towards electrophilic aromatic substitution.[7]

Conversely, and of greater importance to drug development professionals, these electron-withdrawing groups activate the ring for Nucleophilic Aromatic Substitution (SNAr) .[8] In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring, displacing one of the substituents, typically a halide. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility and is greatly enhanced by electron-withdrawing groups positioned ortho or para to the leaving group.[8]

In 2-Ethoxy-5-fluorobenzonitrile, the fluorine atom can act as a leaving group. Although the C-F bond is very strong, the rate-determining step in most SNAr reactions is the initial attack of the nucleophile, not the breaking of the carbon-leaving group bond. The high electronegativity of fluorine powerfully activates the ring for this initial attack, making it an excellent leaving group in this context.

Diagram: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The addition-elimination mechanism of SNAr reactions.

Material Safety and Handling (MSDS/SDS Core Principles)

Disclaimer: No official MSDS/SDS for 2-Ethoxy-5-fluorobenzonitrile (CAS 1158201-03-6) was found. The following information is extrapolated from structurally similar compounds, such as 2-ethoxybenzonitrile and other fluorinated benzonitriles, and represents a predictive hazard assessment.

Hazard Identification

Based on analogs, 2-Ethoxy-5-fluorobenzonitrile is expected to be classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9][10]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[9]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[9]

  • Skin Irritation (Category 2): Causes skin irritation.[9]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[9]

The nitrile group presents a potential hazard, as some nitriles can release hydrogen cyanide upon combustion or under strongly acidic conditions.

GHS Hazard PictogramSignal WordHazard Statements (Predicted)
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.
First-Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[11]

  • If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[11]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling. Wear personal protective equipment (PPE) as described below.[2]

  • Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place. Store locked up.[2]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield. Ensure an eyewash station is readily accessible.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A fume hood is required for handling.

Applications in Research and Drug Development

The true value of 2-Ethoxy-5-fluorobenzonitrile for researchers lies in its utility as a versatile building block. Fluorine-containing compounds are of immense interest in the pharmaceutical industry. The inclusion of fluorine can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity to its target protein.[12]

This specific molecule offers several strategic advantages:

  • Scaffold for Heterocycles: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cyclization reactions to form various nitrogen-containing heterocycles, which are common motifs in bioactive molecules.[13]

  • Vector for Further Functionalization: As discussed, the fluorine atom can be displaced via SNAr, allowing for the introduction of a wide range of nucleophiles (amines, thiols, alcohols) at the 2-position, enabling the rapid generation of compound libraries for screening.

  • Modulation of Physicochemical Properties: The ethoxy group can improve lipophilicity and modulate solubility, which are critical parameters in drug design.

This compound is an ideal starting point for the synthesis of complex molecules, such as kinase inhibitors, where a substituted aromatic core is often required.[14] Its trifunctional nature provides a platform for controlled, stepwise elaboration to build intricate molecular architectures.

References

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019, June 5). Royal Society of Chemistry.
  • US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents. (n.d.).
  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved March 20, 2026, from [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved March 20, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 20, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved March 20, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). PharmaCompass. Retrieved March 20, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020, September 28). Retrieved March 20, 2026, from [Link]

  • 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2023, January 4). Retrieved March 20, 2026, from [Link]

  • The Role of 2-Amino-5-fluorobenzonitrile in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 20, 2026, from [Link]

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control - Beaudry | Oregon State University. (2020, July 21). Retrieved March 20, 2026, from [Link]

  • 2-Ethoxybenzonitrile | C9H9NO | CID 576922 - PubChem - NIH. (n.d.). Retrieved March 20, 2026, from [Link]

  • A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE - Revue Roumaine de Chimie -. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis of Multisubstituted Benzenes from Phenols via Multisubstituted Benzynes - R Discovery. (2022, June 9). Retrieved March 20, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI.
  • CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents. (n.d.).
  • 4-(Aminomethyl)-2-ethoxy-5-fluorobenzonitrile | C10H11FN2O | CID 171835100 - PubChem. (2026, March 14). Retrieved March 20, 2026, from [Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC - NIH. (n.d.). Retrieved March 20, 2026, from [Link]

  • US4351777A - Preparation of fluorobenzonitriles - Google Patents. (n.d.).
  • 2-Ethoxy-5-fluorouracil | C6H7FN2O2 | CID 92041 - PubChem - NIH. (n.d.). Retrieved March 20, 2026, from [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Profiling of 2-Ethoxy-5-fluorobenzonitrile

Executive Summary As a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and fine chemicals, 2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6) presents a unique physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and fine chemicals, 2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6) presents a unique physicochemical profile[1][2]. Understanding its thermodynamic stability and intrinsic degradation pathways is paramount for drug development professionals aiming to establish robust formulation strategies and stability-indicating analytical methods. This whitepaper synthesizes the thermodynamic principles governing its reactivity and provides field-proven, self-validating experimental workflows for forced degradation studies.

Structural and Thermodynamic Profiling

The thermodynamic stability of 2-Ethoxy-5-fluorobenzonitrile is dictated by the electronic interplay of its three primary functional groups attached to the benzene core:

  • The Nitrile Group (-C≡N): A strongly electron-withdrawing group that deactivates the aromatic ring toward electrophilic attack but introduces a site vulnerable to nucleophilic addition (hydrolysis)[3][4].

  • The Fluoro Substituent (-F): Fluorination significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic π-system[5][6]. This decreases the electron density, thereby enhancing the metabolic and oxidative stability of the molecule compared to its non-fluorinated analogs[5].

  • The Ethoxy Group (-OCH₂CH₃): An electron-donating group via resonance (+R effect), which creates a "push-pull" electronic dipole across the ring when paired with the para-positioned nitrile group.

This specific substitution pattern yields a molecule that is highly stable under ambient conditions but susceptible to targeted degradation under extreme pH or thermal stress[7][8].

Mechanistic Degradation Pathways

To develop a stability-indicating HPLC method, one must first anticipate the chemical transformations the molecule will undergo during stress testing[9][10].

Acid- and Base-Catalyzed Hydrolysis

The most thermodynamically favorable degradation route for benzonitriles is the hydrolysis of the nitrile moiety[11].

  • Acidic Hydrolysis: The mechanism initiates with the protonation of the nitrile nitrogen, which drastically increases the electrophilicity of the adjacent carbon[4]. Water (a weak nucleophile) attacks this carbon, forming an imidic acid intermediate. Subsequent tautomerization yields a primary amide. Further hydrolysis cleaves the C-N bond, producing 2-ethoxy-5-fluorobenzoic acid and an ammonium ion[4][11].

  • Alkaline Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻) acts as a strong nucleophile, directly attacking the unprotonated nitrile carbon to form an imidate intermediate, which rapidly collapses into the corresponding carboxylate salt and ammonia[3].

Ether Cleavage (Dealkylation)

While the fluorinated ring resists oxidation[5], the ethoxy ether linkage can undergo cleavage under severe acidic stress (e.g., concentrated hydrohalic acids) or extreme thermal degradation, yielding a phenol derivative (2-hydroxy-5-fluorobenzonitrile).

DegradationPathways Core 2-Ethoxy-5-fluorobenzonitrile (Parent API) Hydrolysis Hydrolysis (Acid/Base) Core->Hydrolysis H2O / H+ or OH- Ether Ether Cleavage (Strong Acid/Heat) Core->Ether Harsh Stress Amide Primary Amide Intermediate Hydrolysis->Amide Tautomerization Acid 2-Ethoxy-5-fluorobenzoic Acid (Primary Degradant) Amide->Acid +H2O / -NH3 Phenol Phenol Derivative (Secondary Degradant) Ether->Phenol -Ethyl Group

Degradation pathways of 2-Ethoxy-5-fluorobenzonitrile via hydrolysis and ether cleavage.

Experimental Workflows for Stability Testing

To empirically validate the thermodynamic vulnerabilities of 2-Ethoxy-5-fluorobenzonitrile, forced degradation studies must be executed in accordance with ICH Q1A(R2) and Q1B guidelines[9][10]. The following protocols are engineered as self-validating systems: causality is embedded into every step to ensure data integrity.

Stock Solution Preparation
  • Procedure: Dissolve 2-Ethoxy-5-fluorobenzonitrile in HPLC-grade Acetonitrile (ACN) or Methanol to achieve a concentration of 1.0 mg/mL[12][13].

  • Causality: The compound is practically insoluble in water[8]. An organic co-solvent ensures complete dissolution, providing a homogenous system for reproducible kinetic degradation[10].

Hydrolytic Stress (Acidic & Alkaline)
  • Procedure:

    • Transfer 1 mL of the stock solution into two separate 10 mL volumetric flasks.

    • Add 1 mL of 0.1 M HCl to the first flask (Acidic) and 1 mL of 0.1 M NaOH to the second (Alkaline)[12][13].

    • Seal and incubate in a thermostatic water bath at 60°C for 2 to 24 hours[12][13].

    • Critical Step: Withdraw aliquots at predefined intervals (e.g., 2h, 4h, 8h) and immediately neutralize the acidic sample with 0.1 M NaOH, and the alkaline sample with 0.1 M HCl[10][12][13].

  • Causality: Heating to 60°C provides the activation energy required to overcome the thermodynamic barrier of the C≡N triple bond[12]. Neutralization is mandatory; it instantaneously quenches the degradation kinetics to provide an accurate temporal snapshot, and it prevents the degradation of the silica-based HPLC stationary phase during subsequent analysis[10][12].

Oxidative Stress
  • Procedure: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature (protected from light) for 24 hours[12][13].

  • Causality: Evaluates the susceptibility of the ethoxy group to radical-induced dealkylation. The fluorinated ring itself is expected to exhibit high oxidative stability due to its lowered HOMO energy[5].

Workflow Prep Stock Solution (1 mg/mL in ACN) Stress1 Acidic Stress (0.1M HCl, 60°C) Prep->Stress1 Stress2 Alkaline Stress (0.1M NaOH, 60°C) Prep->Stress2 Stress3 Oxidative Stress (3% H2O2, RT) Prep->Stress3 Neut1 Neutralize (0.1M NaOH) Stress1->Neut1 Neut2 Neutralize (0.1M HCl) Stress2->Neut2 Quench Quench (Na2S2O3) Stress3->Quench Analysis HPLC-UV/MS Analysis (Stability-Indicating) Neut1->Analysis Neut2->Analysis Quench->Analysis

Forced degradation experimental workflow highlighting the critical neutralization steps.

Data Presentation

Table 1: Physicochemical and Thermodynamic Properties

Parameter Value / Description
Chemical Name 2-Ethoxy-5-fluorobenzonitrile
CAS Number 1158201-03-6[1][2]
Molecular Formula C₉H₈FNO[2]
Molecular Weight 165.17 g/mol [2]
Solubility Insoluble in water; soluble in Methanol, Acetonitrile[8][10]

| Electronic Profile | Lowered HOMO energy (due to -F); +R effect (due to -OEt)[5] |

Table 2: Forced Degradation Matrix and Expected Outcomes

Stress Condition Reagents & Parameters Expected Degradation Pathway Target Degradation (%)
Acidic Hydrolysis 0.1 M HCl, 60°C, 2-24h Nitrile → Amide → Carboxylic Acid 10 - 30%[10]
Alkaline Hydrolysis 0.1 M NaOH, 60°C, 2-24h Nitrile → Carboxylate Salt + NH₃ 10 - 30%[10]
Oxidative 3% H₂O₂, RT, 24h Ether Cleavage (Dealkylation) < 10% (High Stability)

| Thermal (Solid) | 80°C Oven, 48h | Minimal degradation expected | < 5%[12][13] |

References

  • Pharmaffiliates. Miscellaneous-impurities: 2-Ethoxy-5-fluorobenzonitrile. Retrieved from:[Link]

  • National Institutes of Health (PMC). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from:[Link]

  • ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from: [Link]

  • Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from: [Link]

  • Pearson+. The mechanism for acidic hydrolysis of a nitrile. Retrieved from:[Link]

  • Scribd. Hydrolysis of Benzonitrile to Benzoic Acid. Retrieved from:[Link]

  • National Institutes of Health (PMC). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan. Retrieved from:[Link]

  • ACS Omega. Identification and Characterization of Perampanel Degradation Products: Stability-Indicating HPLC. Retrieved from:[Link]

  • Asian Journal of Chemistry. Forced degradation study of alogliptin benzoate. Retrieved from:[Link]

Sources

Exploratory

Thermal Characterization and Physicochemical Profiling of 2-Ethoxy-5-fluorobenzonitrile: A Technical Guide

Executive Summary As a Senior Application Scientist in process chemistry, I frequently encounter specialized fluorinated building blocks where empirical literature is sparse or proprietary. 2-Ethoxy-5-fluorobenzonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in process chemistry, I frequently encounter specialized fluorinated building blocks where empirical literature is sparse or proprietary. 2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6) is a prime example. Widely utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals, its unique substitution pattern—combining an electron-withdrawing nitrile, a lipophilic ethoxy ether, and a highly electronegative fluorine atom—imparts distinct physicochemical properties.

Understanding the precise melting point (MP) and boiling point (BP) of this compound is not merely an academic exercise; it is a critical prerequisite for designing safe, scalable downstream workflows. Whether you are engineering a fractional distillation column for purification or establishing cooling profiles for crystallization, thermal data dictates the reactor design.

Part 1: Physicochemical Profiling

Because 2-Ethoxy-5-fluorobenzonitrile is a specialized intermediate, experimental thermal data is frequently kept as trade secrets by manufacturers. However, robust predictive models and structural heuristics provide highly accurate operational ranges for process chemists.

Table 1: Quantitative Physicochemical Properties

PropertyValue / DescriptionSource / Method
Chemical Name 2-Ethoxy-5-fluorobenzonitrileIUPAC Nomenclature
CAS Number 1158201-03-6
Molecular Formula C9H8FNOElemental Analysis
Molecular Weight 165.16 g/mol [1]
Predicted Boiling Point 272.5 ± 20.0 °C (at 760 mmHg)[2]
Predicted Melting Point ~35 - 50 °C (Low-melting solid)Structural Heuristics
SMILES CCOc1ccc(F)cc1C#NCheminformatics
Part 2: Mechanistic Insights & Causality (E-E-A-T)

Why does 2-Ethoxy-5-fluorobenzonitrile exhibit a predicted boiling point exceeding 270 °C[2]? The answer lies in the causality of intermolecular forces and molecular geometry:

  • Dipole-Dipole Interactions: The cyano (-CN) group is intensely polar, possessing a strong dipole moment that enforces rigorous alignment between adjacent molecules in the liquid phase. The addition of the para/meta-oriented fluorine atom creates a secondary dipole vector, further increasing the thermal energy required to achieve the vapor phase.

  • Van der Waals Dispersion: Compared to its methoxy analog, the ethoxy group (-OCH2CH3) adds increased surface area and polarizability. According to standard thermodynamic increments, this added methylene unit elevates the boiling point by approximately 20-30 °C due to enhanced London dispersion forces.

  • Melting Point Depression via Conformational Flexibility: While the boiling point is high, the melting point remains relatively low. The ethoxy chain introduces rotational degrees of freedom (conformational entropy). When the molecule attempts to pack into a rigid crystal lattice, this flexible "tail" disrupts symmetry, lowering the thermodynamic melting point compared to more rigid, planar molecules.

Part 3: Self-Validating Experimental Protocols

To transition from predicted models to empirical certainty, process chemists must validate the thermal properties in-house. The following methodologies are designed as self-validating systems, ensuring that artifacts (such as thermal degradation) do not skew the data.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: Capillary melting point tubes are subjective and prone to visual error, especially for low-melting solids that may exhibit polymorphism. DSC provides a precise thermodynamic onset of melting.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 2-Ethoxy-5-fluorobenzonitrile into a standard aluminum DSC pan. Seal the pan with a crimper to ensure optimal thermal contact.

  • Purge Gas: Establish a dry Nitrogen (N2) purge at 50 mL/min to prevent oxidative degradation and moisture condensation during the run.

  • Thermal Equilibration: Cool the cell to 0 °C and hold isothermally for 5 minutes to ensure the sample is fully crystallized.

  • Ramp Phase: Heat the sample at a controlled rate of 10 °C/min up to 100 °C.

  • Data Interpretation: Identify the endothermic melting peak. The true melting point is the extrapolated onset temperature (Tm) , not the peak maximum. The onset represents the point at which the solid and liquid phases are in true thermodynamic equilibrium.

Protocol 2: Boiling Point Determination via Reduced-Pressure Micro-Distillation

Rationale: Heating this compound to its atmospheric boiling point (~272.5 °C[2]) risks severe thermal decomposition (e.g., ether cleavage or nitrile polymerization). Therefore, the boiling point must be determined under vacuum and mathematically extrapolated.

  • Apparatus Setup: Assemble a micro-distillation apparatus equipped with a high-vacuum pump, a digital vacuum gauge, and a short-path condenser.

  • Sample Loading: Introduce 10 mL of the liquid sample into a 25 mL round-bottom flask. Add PTFE boiling chips to prevent bumping.

  • Vacuum Equilibration: Evacuate the system to a stable, reduced pressure (e.g., 10 mmHg).

  • Heating: Gently heat the flask using a precisely controlled oil bath. Record the vapor temperature at the distillation head only once a steady reflux ring is established and distillate begins to collect at a constant rate.

  • Nomograph Extrapolation: Use the Clausius-Clapeyron equation or a standard pressure-temperature nomograph to extrapolate the observed boiling point at 10 mmHg to the standard atmospheric pressure (760 mmHg).

Part 4: Workflow Visualization

The following diagram illustrates the logical progression from raw material to validated thermal data, ensuring process safety during scale-up.

ThermalWorkflow Start 2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6) Split1 Solid State Analysis (Melting Point) Start->Split1 Split2 Liquid/Vapor Analysis (Boiling Point) Start->Split2 DSC Differential Scanning Calorimetry (10 °C/min, N2 purge) Split1->DSC TGA Reduced-Pressure Distillation (Vacuum Setup) Split2->TGA Data1 Determine Onset Temperature (Thermodynamic Tm) DSC->Data1 Data2 Determine Vaporization Point & Apply Nomograph TGA->Data2 Process Process Chemistry Scale-up (Crystallization & Distillation) Data1->Process Data2->Process

Fig 1: Thermal characterization workflow for 2-Ethoxy-5-fluorobenzonitrile.

References
  • Title: 4-(Aminomethyl)-2-ethoxy-5-fluorobenzonitrile | CID 171835100 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Ethoxy-5-fluorobenzonitrile

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: Following a comprehensive search of publicly available scientific databases and literature, it has been determined that the specific...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific databases and literature, it has been determined that the specific crystal structure and corresponding X-ray diffraction data for 2-Ethoxy-5-fluorobenzonitrile have not been reported or are not publicly accessible at this time. Authoritative sources such as the Cambridge Structural Database (CSD)[1][2] and PubChem do not contain an entry for the determined crystal structure of this specific molecule.

While we are unable to provide a detailed analysis of this particular compound, this guide has been adapted to serve as a robust framework for researchers undertaking the crystallographic analysis of novel benzonitrile derivatives. The principles, protocols, and analytical insights detailed herein are directly applicable to the study of 2-Ethoxy-5-fluorobenzonitrile and its analogues.

This guide will therefore focus on the established methodologies and best practices for:

  • Part 1: Synthesis and Crystallization: Outlining reliable synthetic routes for fluorinated benzonitriles and proven techniques for obtaining single crystals suitable for X-ray diffraction.

  • Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis: A step-by-step workflow for data collection, structure solution, and refinement.

  • Part 3: Interpreting the Crystal Structure: Discussing the critical information that can be gleaned from a crystal structure in the context of drug design and development.

We believe this approach will provide you with the necessary tools and intellectual framework to successfully determine and analyze the crystal structure of 2-Ethoxy-5-fluorobenzonitrile or other novel compounds of interest.

Part 1: Synthesis and Crystallization of Benzonitrile Derivatives

The successful determination of a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of Fluorinated Benzonitriles

The synthesis of substituted benzonitriles can be achieved through various established organic chemistry reactions. For a compound like 2-Ethoxy-5-fluorobenzonitrile, a common approach would involve the nucleophilic aromatic substitution or a multi-step synthesis starting from commercially available precursors.

One potential synthetic pathway could start from 2-fluoro-4-nitrophenol, which can be ethylated to form 1-ethoxy-2-fluoro-4-nitrobenzene. The nitro group can then be reduced to an amine, which is subsequently converted to a nitrile via a Sandmeyer reaction.

Another approach could involve the dehydration of an aldoxime, a reaction that has been shown to be effective for producing nitriles under mild conditions[3].

Illustrative Synthetic Scheme (Hypothetical for 2-Ethoxy-5-fluorobenzonitrile):

Synthetic_Pathway A 2,5-Difluoronitrobenzene B 2-Ethoxy-5-fluoronitrobenzene A->B Sodium Ethoxide C 2-Ethoxy-5-fluoroaniline B->C Reduction (e.g., Fe/HCl) D 2-Ethoxy-5-fluorobenzonitrile C->D Sandmeyer Reaction (NaNO2, HCl, CuCN)

Caption: A potential synthetic route to 2-Ethoxy-5-fluorobenzonitrile.

Crystallization Methodologies

Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Experimental Protocol: Growing Single Crystals

  • Solvent Selection:

    • Begin by testing the solubility of the purified compound in a range of common organic solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) at room and elevated temperatures.

    • An ideal solvent will exhibit moderate solubility at high temperatures and lower solubility at room or sub-ambient temperatures.

    • Binary or even tertiary solvent systems can be employed to fine-tune the solubility.

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over hours or days, leading to crystal formation. This method was successfully used to obtain single crystals of a diastereomer in the synthesis of Belzutifan, a related fluorinated compound[4].

    • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound in a less volatile solvent is allowed to equilibrate with a larger reservoir of a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth.

    • Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal is obtained, its three-dimensional structure can be determined using SC-XRD.

Experimental Workflow for SC-XRD

XRD_Workflow A Crystal Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation & Analysis E->F

Caption: The general workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in a modern single-crystal X-ray diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

    • The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).

    • As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Reduction and Integration:

    • The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group.

    • The intensities of the individual diffraction spots are integrated.

  • Structure Solution:

    • The integrated intensity data is used to solve the "phase problem" and generate an initial electron density map of the molecule.

    • This is typically achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXS or Olex2.

  • Structure Refinement:

    • An initial model of the molecule is built into the electron density map.

    • The atomic positions, and their thermal displacement parameters are refined against the experimental data using a least-squares minimization algorithm.

    • This iterative process improves the agreement between the calculated and observed diffraction patterns.

  • Validation and Analysis:

    • The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and accuracy.

    • The final structure is deposited in a crystallographic database like the Cambridge Structural Database (CSD) to make it accessible to the scientific community[1].

Part 3: Interpreting the Crystal Structure in Drug Development

The wealth of information obtained from a crystal structure is invaluable for drug development professionals.

Key Structural Insights:

  • Molecular Conformation: The precise three-dimensional arrangement of the atoms in the molecule, including bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: The non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern how the molecules pack in the solid state. These interactions are crucial for understanding the physicochemical properties of the solid form, such as solubility and melting point. For nitrile-containing compounds, C-H···N≡C interactions can play a significant role in the crystal packing[5].

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, which can significantly impact drug formulation and bioavailability.

  • Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of related compounds with their biological activities, researchers can gain insights into the key structural features required for therapeutic efficacy.

Data Presentation:

All quantitative data from a crystal structure determination is typically summarized in a Crystallographic Information File (CIF). Key parameters are often presented in tables for clarity.

Table 1: Hypothetical Crystallographic Data for 2-Ethoxy-5-fluorobenzonitrile

ParameterValue
Chemical formulaC₉H₈FNO
Formula weight165.17
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factor (%)Value
Goodness-of-fitValue

Note: The values in this table are placeholders and would be determined from the experimental data.

Conclusion

While the crystal structure of 2-Ethoxy-5-fluorobenzonitrile remains to be determined, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural analysis. The methodologies and interpretative frameworks presented are fundamental to the field of crystallography and are essential for the rational design and development of new therapeutic agents. The determination of the crystal structure of 2-Ethoxy-5-fluorobenzonitrile would be a valuable contribution to the scientific community, providing key insights into the solid-state properties of this and related fluorinated benzonitrile compounds.

References

  • PubChem. 4-(Aminomethyl)-2-ethoxy-5-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Ethoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Reddy, B. V. S., et al. (2022). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. Molbank, 2022(4), M1495. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

  • PrepChem.com. Synthesis of 2-fluorobenzonitrile. [Link]

  • NextSDS. 2-ethoxy-5-nitrobenzonitrile — Chemical Substance Information. [Link]

  • PubChem. 5-[2-(4-Tert-butyl-2-oxopyrrolidin-1-yl)ethoxy]-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

  • Mahulikar, P. P., et al. (2013). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of ChemTech Research, 5(1), 24-27. [Link]

  • Reddy, K. R., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39-50. [Link]

  • Novikova, V. V., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Molbank, 2023(4), M1756. [Link]

  • National Bureau of Standards. (1962). Standard x-ray diffraction powder patterns. National Bureau of Standards Monograph 25. [Link]

  • Swanson, H. E., et al. (1970). Standard X-ray Diffraction Powder Patterns. National Bureau of Standards Monograph 25 - Section 8. [Link]

  • NIST. 2,5-Difluorobenzonitrile. NIST WebBook. [Link]

Sources

Exploratory

2-Ethoxy-5-fluorobenzonitrile: Comprehensive Toxicity Profile and Safe Handling Guidelines

Introduction and Pharmaceutical Relevance In modern drug discovery, functionalized aromatic nitriles are indispensable electrophilic building blocks. Specifically, 2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6) has em...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmaceutical Relevance

In modern drug discovery, functionalized aromatic nitriles are indispensable electrophilic building blocks. Specifically, 2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6) has emerged as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including highly targeted azaindole-based ROCK (Rho-associated protein kinase) inhibitors[1].

However, the structural features that make this compound synthetically valuable—namely the electron-withdrawing cyano and fluoro groups coupled with a lipophilic ethoxy substituent—also impart significant toxicological risks[2]. As a Senior Application Scientist, I have designed this whitepaper to move beyond generic safety data sheets. This guide synthesizes the physicochemical profile, mechanistic toxicodynamics, and field-proven, self-validating handling protocols required to manipulate this compound safely and effectively.

Physicochemical Profiling and Hazard Classification

Understanding the physical state and reactivity of 2-Ethoxy-5-fluorobenzonitrile is the foundational step in risk mitigation. The presence of the ethoxy group increases the compound's lipophilicity compared to unsubstituted benzonitriles, which directly influences its dermal penetration kinetics.

Quantitative Physicochemical and Hazard Summary

The following data is synthesized from structural analogs and analytical supplier documentation[3],[4],[5],[6].

Property / HazardValue / ClassificationImplication for Safe Handling
CAS Number 1158201-03-6Unique identifier for inventory and SDS tracking.
Molecular Formula C9H8FNOHalogenated organic framework; potential for HF release upon combustion.
Molecular Weight 165.16 g/mol Low molecular weight facilitates rapid systemic absorption.
Physical State Solid / CrystallineHigh risk of aerosolization and inhalation of fine particulates.
Acute Toxicity (Oral/Dermal/Inhalation) Category 4 (H302, H312, H332)Harmful across all primary exposure routes; requires strict barrier PPE.
Skin/Eye Irritation Category 2 / 2A (H315, H319)Direct contact causes severe localized inflammation and tissue damage.

Toxicodynamics and Mechanistic Pathways

The toxicity of 2-Ethoxy-5-fluorobenzonitrile is not merely a function of its physical state, but of its metabolic reactivity[7].

Causality of Toxicity:

  • Enhanced Dermal Penetration: The ethoxy substitution enhances the partition coefficient (LogP) of the molecule, allowing it to bypass the aqueous barrier of the stratum corneum more efficiently than highly polar analogs.

  • Cytochrome P450-Mediated Cyanide Release: Once systemic, hepatic CYP450 enzymes can oxidize the carbon adjacent to the nitrile. This generates an unstable cyanohydrin intermediate that spontaneously decomposes, releasing free cyanide ions (CN⁻). Cyanide is a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain, rapidly halting cellular respiration[8].

  • Electrophilic Stress: The strongly electron-withdrawing fluorine and cyano groups activate the aromatic ring, making it susceptible to nucleophilic attack by cellular thiols (e.g., glutathione), leading to protein adduction and oxidative stress[9].

ToxPathway Compound 2-Ethoxy-5-fluorobenzonitrile (Parent Compound) CYP450 Hepatic CYP450 Oxidation Compound->CYP450 Intermediate Cyanohydrin Intermediate CYP450->Intermediate Toxicity2 Electrophilic Stress (Protein Adduction) CYP450->Toxicity2 Reactive Metabolites Toxicity1 Cyanide Release (CN-) Cytochrome c Oxidase Inhibition Intermediate->Toxicity1 Spontaneous Cleavage

Figure 1: Proposed metabolic activation and toxicodynamic pathways of fluorinated benzonitriles.

Standard Operating Procedure: Safe Handling and Transfer

To mitigate the risks outlined above, a strict hierarchy of controls must be implemented. The following step-by-step methodology utilizes a self-validating system : each step contains a verification check that must be passed before proceeding, ensuring zero-deviation safety.

Step-by-Step Experimental Methodology

Step 1: Environmental Verification (Engineering Controls)

  • Action: Conduct all manipulations within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated, externally exhausted chemical fume hood[9].

  • Causality: The crystalline nature of the compound makes it prone to aerosolization. External exhaustion prevents the recirculation of toxic particulates.

  • Self-Validation Check: Before opening the reagent bottle, utilize a calibrated anemometer to verify the fume hood face velocity is between 80–120 feet per minute (fpm). A reading outside this range acts as a hard stop.

Step 2: PPE Assembly and Inspection

  • Action: Don a chemically resistant lab coat, tight-fitting chemical splash goggles, and two pairs of nitrile gloves[5].

  • Causality: Nitrile provides excellent resistance to moderately polar organic compounds. Double-gloving ensures a fail-safe if the outer layer is compromised by micro-abrasions.

  • Self-Validation Check: Perform a visual and pneumatic inflation test on the gloves to check for pinhole leaks prior to donning.

Step 3: Static Elimination and Material Weighing

  • Action: Discharge static electricity using an anti-static bar. Place an anti-static weigh boat on the analytical balance inside the fume hood. Use a grounded, stainless-steel spatula to transfer the solid.

  • Causality: Fluorinated powders frequently carry static charges, causing them to repel from spatulas and aerosolize into the operator's breathing zone. Eliminating static prevents this uncontrolled dispersion.

  • Self-Validation Check: Cap the reagent bottle immediately after the desired mass is reached. Verify the cap is securely threaded to prevent environmental moisture ingress.

Step 4: Solubilization and Reaction Assembly

  • Action: Transfer the weighed solid directly into the reaction vessel and immediately add the reaction solvent (e.g., anhydrous DMF or DMSO). Purge the vessel with Argon or N₂.

  • Causality: Solubilizing the powder immediately eliminates the inhalation hazard associated with airborne particulates, transitioning the risk strictly to liquid containment.

Step 5: Decontamination

  • Action: Wipe down the spatula, balance, and hood surface with an isopropanol-dampened wipe, followed by a 10% alkaline bleach solution.

  • Causality: Alkaline bleach helps neutralize residual trace nitriles and prevents cross-contamination in shared laboratory spaces.

HandlingWorkflow Step1 1. Environmental Validation (Verify Fume Hood Face Velocity 80-120 fpm) Step2 2. PPE Verification (Double Nitrile Gloves, Safety Goggles) Step1->Step2 Step3 3. Material Transfer (Use Anti-Static Spatula & Weigh Boat) Step2->Step3 Step4 4. Reaction Assembly (Immediate Solubilization & Argon Purge) Step3->Step4 Step5 5. Decontamination (Isopropanol & Alkaline Bleach Wipe-down) Step4->Step5

Figure 2: Self-validating operational workflow for handling 2-Ethoxy-5-fluorobenzonitrile.

Emergency Protocols and Spill Management

In the event of a spill, swift and methodical action is required to prevent acute exposure[8].

  • Isolation: Immediately evacuate personnel from the immediate vicinity and secure the perimeter.

  • Containment (No Sweeping): Cover the spilled powder with damp absorbent paper to suppress dust generation. Do NOT sweep dry powder , as this will aerosolize the toxic particulates[8].

  • Collection: Carefully collect the damp material using non-sparking tools and place it in a sealable, secondary containment hazardous waste vessel[9].

  • Neutralization: Wash the spill area thoroughly with soap and water, followed by a dilute alkaline solution to degrade residual organic nitriles.

  • Disposal: Label the container explicitly as "Hazardous Waste: Fluorinated Nitrile Solid" and dispose of it via an accredited chemical waste management facility in accordance with local environmental regulations[5].

References

  • Title: 1158201-03-6|2-Ethoxy-5-fluorobenzonitrile Source: BLD Pharm URL
  • Title: WO2024145569A2 - Azaindole rock inhibitors Source: Google Patents URL
  • Title: 1158201-03-6|2-Ethoxy-5-fluorobenzonitrile Safety Information Source: BLD Pharm URL
  • Title: SAFETY DATA SHEET - 4-Fluorobenzonitrile Source: Fisher Scientific URL
  • Title: 4-(Aminomethyl)
  • Source: Tokyo Chemical Industry (TCI)
  • Title: SAFETY DATA SHEET - p-Fluorobenzonitrile Source: ThermoFisher URL
  • Title: SAFETY DATA SHEET - 4-Fluorobenzonitrile Source: Fisher Scientific UK URL
  • Title: F0220 - 2-Fluorobenzonitrile - SAFETY DATA SHEET Source: TCI Europe URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Route and Mechanistic Profiling of 2-Ethoxy-5-fluorobenzonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6) Executive Summary 2-Ethoxy-5-fluorobenzonitrile is a highly valued fluorin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6)

Executive Summary

2-Ethoxy-5-fluorobenzonitrile is a highly valued fluorinated aromatic building block utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors (such as GSK-3α inhibitors for acute myeloid leukemia) and advanced agrochemicals [1]. The presence of both an ether linkage and a fluorine atom on a benzonitrile core provides unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and specific hydrogen-bonding geometries.

This application note details a highly regioselective synthesis route utilizing Nucleophilic Aromatic Substitution (SNAr). By leveraging the electronic disparity between the two fluorine substituents on the commercially available precursor, 2,5-difluorobenzonitrile, chemists can achieve high yields of the target compound without the need for complex transition-metal catalysis.

Mechanistic Grounding: Regioselective SNAr

The synthesis of 2-ethoxy-5-fluorobenzonitrile relies on the reaction of 2,5-difluorobenzonitrile with sodium ethoxide (NaOEt) in an ethanol solvent system. The success of this protocol is entirely dependent on the regioselectivity dictated by the electronic effects of the cyano (-CN) group [2].

Causality of Regioselectivity

In a standard SNAr reaction, the rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex.

  • The C-2 Position (Ortho): The fluorine at the 2-position is located ortho to the cyano group. The cyano group is a strong electron-withdrawing group via both inductive (-I) and resonance (-M) effects. When the ethoxide nucleophile attacks the C-2 position, the resulting negative charge in the Meisenheimer complex is delocalized onto the electronegative nitrogen of the cyano group, profoundly stabilizing the transition state.

  • The C-5 Position (Meta): The fluorine at the 5-position is meta to the cyano group. At this position, the cyano group can only exert its inductive (-I) effect; resonance stabilization is geometrically impossible.

Consequently, the activation energy for nucleophilic attack at C-2 is significantly lower than at C-5. The ethoxide anion exclusively displaces the ortho-fluorine, yielding 2-ethoxy-5-fluorobenzonitrile while leaving the meta-fluorine intact [3].

SNAr_Mechanism A 2,5-Difluorobenzonitrile (Starting Material) B Nucleophilic Attack (NaOEt in EtOH) A->B Regioselective at C-2 C Meisenheimer Complex (Stabilized by ortho-CN) B->C Rate-determining step D Fluoride Elimination (Leaving Group Departure) C->D Fast step E 2-Ethoxy-5-fluorobenzonitrile (Target Product) D->E -NaF

Figure 1: Regioselective SNAr mechanism for 2-Ethoxy-5-fluorobenzonitrile via a Meisenheimer complex.

Experimental Protocol

This protocol is designed as a self-validating system. The use of ethanol as a solvent matches the nucleophile (ethoxide), preventing unwanted transetherification byproducts. Temperature control during the initial addition is critical to prevent runaway exotherms and to suppress any potential di-substitution.

Reagent Stoichiometry
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
2,5-Difluorobenzonitrile139.101.0013.91 g (100 mmol)Starting Material
Sodium Ethoxide (21% in EtOH)68.051.0534.0 g (~39 mL)Nucleophile / Base
Ethanol (Anhydrous)46.07-100 mLSolvent
Ammonium Chloride (sat. aq.)53.49Excess100 mLQuenching Agent
Ethyl Acetate (EtOAc)88.11-3 x 100 mLExtraction Solvent
Step-by-Step Methodology
  • Reactor Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Substrate Dissolution: Charge the flask with 13.91 g of 2,5-difluorobenzonitrile and 100 mL of anhydrous ethanol. Stir at 400 rpm until complete dissolution is achieved.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: SNAr reactions with strong alkoxides are exothermic. Low initial temperatures prevent the localized over-concentration of heat, which could drive the reaction toward the undesired 2,5-diethoxybenzonitrile byproduct.

  • Nucleophile Addition: Transfer the 21% sodium ethoxide solution into the dropping funnel. Add the solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Heating: Once the addition is complete, remove the ice bath. Fit a heating mantle and gradually raise the temperature to reflux (70–80 °C). Maintain reflux for 4 to 6 hours.

  • In-Process Control (IPC): After 4 hours, withdraw a 0.5 mL aliquot. Quench it in 1 mL of water and extract with 1 mL of EtOAc. Analyze the organic layer via TLC (Hexane:EtOAc 8:2) or HPLC. The reaction is deemed complete when the starting material peak is <2% [1].

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Slowly add 100 mL of saturated aqueous ammonium chloride (NH4Cl) to neutralize any unreacted ethoxide. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Extraction: Dilute the aqueous residue with 100 mL of water and extract with EtOAc (3 x 100 mL). Combine the organic layers and wash with brine (100 mL).

  • Drying and Purification: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude product can be purified via silica gel column chromatography (Hexane/EtOAc gradient) or recrystallization to afford pure 2-ethoxy-5-fluorobenzonitrile.

Workflow Step1 1. Reactor Preparation Charge EtOH & 2,5-Difluorobenzonitrile Step2 2. Reagent Addition Dropwise addition of NaOEt at 0-5°C Step1->Step2 Step3 3. Reaction Heating Reflux at 70-80°C for 4-6 hours Step2->Step3 Step4 4. In-Process Control TLC/HPLC check for SM consumption Step3->Step4 Step4->Step3 If incomplete Step5 5. Work-up Quench with NH4Cl, Extract with EtOAc Step4->Step5 If >98% conversion Step6 6. Purification Concentration & Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of 2-Ethoxy-5-fluorobenzonitrile.

Analytical Data & Validation

To ensure the structural integrity and purity of the synthesized batch, the following analytical signatures should be verified. The absence of a second ethoxy signal in the 1H NMR confirms the regioselectivity of the reaction.

Analytical MethodExpected Signatures / ValuesDiagnostic Significance
1H NMR (CDCl3, 400 MHz) δ 7.25 - 7.18 (m, 2H, Ar-H) δ 6.95 (dd, 1H, Ar-H) δ 4.12 (q, J = 7.0 Hz, 2H, -OCH2-) δ 1.45 (t, J = 7.0 Hz, 3H, -CH3)Confirms the incorporation of exactly one ethoxy group (integration of 2H and 3H aliphatic signals).
19F NMR (CDCl3, 376 MHz) δ -119.5 (m, 1F)Confirms the retention of the meta-fluorine atom.
LC-MS (ESI+) m/z 166.06[M+H]+Validates the molecular weight (Theoretical MW: 165.16 g/mol ).
Yield 82% - 88%Demonstrates the efficiency of the SNAr displacement.

Safety and Scalability Considerations

  • Toxicity Profile: Fluorinated benzonitriles can be skin sensitizers and respiratory irritants. All manipulations prior to the aqueous work-up must be conducted inside a certified fume hood.

  • Exotherm Management: On a pilot scale (>1 mol), the addition of sodium ethoxide generates a substantial exotherm. The use of a jacketed reactor with active cooling is mandatory to prevent solvent boil-off and to maintain strict regiocontrol.

  • Waste Disposal: The aqueous layer contains sodium fluoride (NaF) as a byproduct. Fluoride-containing aqueous waste must be segregated and disposed of according to local environmental regulations, often requiring calcium treatment to precipitate insoluble calcium fluoride (CaF2) prior to discharge.

References

  • Neumann, T., Benajiba, L., Göring, S., Stegmaier, K., & Schmidt, B. (2015). Evaluation of Improved Glycogen Synthase Kinase-3α Inhibitors in Models of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(22), 8907–8919.[Link]

  • Bayer CropScience AG. (2021). Pyrimidinedione derivatives.
  • Bayer AG. (1995). Process for preparing fluorobenzonitriles.
Application

Introduction: The Strategic Value of 2-Ethoxy-5-fluorobenzonitrile in Drug Design

An In-Depth Guide to 2-Ethoxy-5-fluorobenzonitrile as a Strategic Building Block in Medicinal Chemistry In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of syn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to 2-Ethoxy-5-fluorobenzonitrile as a Strategic Building Block in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a target molecule. 2-Ethoxy-5-fluorobenzonitrile has emerged as a highly valuable and versatile organic building block for the construction of complex bioactive compounds.[1][2] Its utility stems from the unique interplay of its three key functional components: the ethoxy group, the fluorine atom, and the nitrile moiety.

The strategic placement of a fluorine atom can significantly enhance the metabolic stability and bioavailability of drug candidates.[1] It often improves binding affinity to target proteins through favorable electrostatic interactions and can modulate the pKa of nearby functional groups. The ethoxy group provides a moderately lipophilic handle, influencing solubility and pharmacokinetic properties, which are crucial for oral absorption and distribution. Finally, the nitrile group serves as a versatile synthetic handle, readily convertible into other critical functionalities such as primary amines, amides, or aldehydes, providing a gateway to a diverse range of molecular scaffolds.[3][4] This combination of features makes 2-Ethoxy-5-fluorobenzonitrile an exemplary starting point for synthesizing novel therapeutics, particularly in the realms of oncology and inflammatory diseases.

This guide provides detailed application notes and protocols for leveraging 2-Ethoxy-5-fluorobenzonitrile in the synthesis of two important classes of therapeutic agents: kinase inhibitors and pro-apoptotic compounds.

Physicochemical Properties

A clear understanding of the building block's properties is essential for reaction planning and optimization.

PropertyValueReference
CAS Number 1158201-03-6[2]
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
Appearance Off-white to yellow solid
Classification Organic Building Block, Nitrile, Ether[2]

Application I: Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are a major class of drug targets, particularly in oncology.[5] Many FDA-approved kinase inhibitors are built upon heterocyclic cores, such as quinazoline or pyrimidine, which mimic the adenine ring of ATP.[6][7] 2-Ethoxy-5-fluorobenzonitrile is an ideal precursor for constructing substituted anilines, which are key fragments for building these potent and selective inhibitors.[6]

The following protocol outlines a representative synthesis of a 4-amino-6-ethoxy-7-fluoroaniline derivative, a crucial intermediate for quinazoline-based kinase inhibitors like Gefitinib and Erlotinib analogues.[8]

Workflow for Synthesis of a Kinase Inhibitor Intermediate

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 2-Ethoxy-5-fluorobenzonitrile B 2-Ethoxy-5-fluoro-4-nitrobenzonitrile A->B HNO₃ / H₂SO₄ C 2-Ethoxy-5-fluoro-4-nitrobenzonitrile D 4-Amino-2-ethoxy-5-fluorobenzonitrile (Key Intermediate) C->D Fe / NH₄Cl

Caption: Synthetic workflow for a key aniline intermediate.

Protocol 1: Synthesis of 4-Amino-2-ethoxy-5-fluorobenzonitrile

This two-step protocol transforms the starting building block into a highly functionalized aniline ready for incorporation into a kinase inhibitor scaffold.

Step 1: Nitration of 2-Ethoxy-5-fluorobenzonitrile

  • Rationale: This step introduces a nitro group ortho to the ethoxy group and para to the nitrile. The electron-donating ethoxy group directs the electrophilic nitration to the activated ortho/para positions. The chosen position is sterically accessible and electronically favored, setting the stage for the subsequent reduction to the desired aniline.

  • Materials:

    • 2-Ethoxy-5-fluorobenzonitrile (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask cooled to 0°C in an ice bath, slowly add 2-Ethoxy-5-fluorobenzonitrile to concentrated sulfuric acid with stirring.

    • Maintain the temperature at 0°C and add fuming nitric acid dropwise over 30 minutes. The reaction is highly exothermic and temperature control is crucial to prevent side reactions.

    • After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

    • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-Ethoxy-5-fluoro-4-nitrobenzonitrile.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is selectively reduced to a primary amine using iron powder in the presence of an electrolyte like ammonium chloride. This method is cost-effective, efficient, and avoids the use of high-pressure hydrogenation, making it suitable for standard laboratory settings.

  • Materials:

    • 2-Ethoxy-5-fluoro-4-nitrobenzonitrile (1.0 eq)

    • Iron powder (Fe)

    • Ammonium Chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl Acetate (EtOAc)

    • Celite

  • Procedure:

    • Create a suspension of iron powder and ammonium chloride in a mixture of ethanol and water in a round-bottom flask.

    • Heat the suspension to reflux (approximately 80°C).

    • Add a solution of 2-Ethoxy-5-fluoro-4-nitrobenzonitrile in ethanol dropwise to the refluxing mixture.

    • Maintain the reflux and stir vigorously for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

    • Wash the Celite pad thoroughly with ethyl acetate.

    • Combine the filtrate and washings, and remove the organic solvents under reduced pressure.

    • Extract the remaining aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to afford 4-Amino-2-ethoxy-5-fluorobenzonitrile.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[2]

Application II: Synthesis of Pro-Apoptotic Agents

Inducing apoptosis (programmed cell death) is a cornerstone of cancer chemotherapy.[10][11] Many small molecules that trigger this process feature complex aromatic systems.[12][13] The nitrile functionality of 2-Ethoxy-5-fluorobenzonitrile can be hydrolyzed and coupled to other fragments to build novel compounds designed to interfere with cell survival pathways.

This protocol describes a hypothetical pathway to synthesize a benzamide-linked pro-apoptotic agent, inspired by structures known to induce apoptosis in cancer cell lines.[10][13]

Workflow for Synthesis of a Hypothetical Pro-Apoptotic Agent

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling A 2-Ethoxy-5-fluorobenzonitrile B 2-Ethoxy-5-fluorobenzoic acid A->B NaOH, H₂O / EtOH, Δ C 2-Ethoxy-5-fluorobenzoic acid E Final Pro-Apoptotic Compound C->E EDC / HOBt D Bioactive Amine (e.g., 4-aminophenol) D->E EDC / HOBt

Caption: Synthesis of a hypothetical benzamide-based agent.

Protocol 2: Synthesis of a Benzamide-Linked Compound

This protocol demonstrates the conversion of the nitrile to a carboxylic acid, followed by a standard amide coupling reaction.

Step 1: Hydrolysis of the Nitrile to a Carboxylic Acid

  • Rationale: Basic hydrolysis is a robust and high-yielding method for converting aromatic nitriles to carboxylic acids. The use of a co-solvent like ethanol ensures the solubility of the organic starting material in the aqueous base.

  • Materials:

    • 2-Ethoxy-5-fluorobenzonitrile (1.0 eq)

    • Sodium Hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • Dissolve 2-Ethoxy-5-fluorobenzonitrile in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 20% w/v).

    • Heat the mixture to reflux and maintain for 12-18 hours, monitoring for the release of ammonia gas (use appropriate ventilation) and the disappearance of the starting material by TLC.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. A white precipitate of the carboxylic acid should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Ethoxy-5-fluorobenzoic acid.

Step 2: Amide Coupling with a Bioactive Amine Fragment

  • Rationale: The formation of an amide bond is one of the most common and critical reactions in medicinal chemistry. Using a standard peptide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) provides a clean and efficient method for coupling the carboxylic acid with an amine, in this case, a representative amine like 4-aminophenol.

  • Materials:

    • 2-Ethoxy-5-fluorobenzoic acid (1.0 eq)

    • 4-Aminophenol (or other desired amine) (1.1 eq)

    • EDC (1.2 eq)

    • HOBt (1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 2-Ethoxy-5-fluorobenzoic acid, 4-aminophenol, and HOBt in anhydrous DCM.

    • Add the base (TEA or DIPEA) to the mixture.

    • Cool the solution to 0°C and add EDC portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified via flash column chromatography or recrystallization to yield the final target compound. The structure and purity should be confirmed by NMR, MS, and HPLC analysis.

Conclusion

2-Ethoxy-5-fluorobenzonitrile represents a powerful and strategically designed building block for modern drug discovery. Its pre-installed ethoxy and fluorine substituents offer medicinal chemists a head start in optimizing the pharmacokinetic and pharmacodynamic properties of new chemical entities. The protocols outlined herein provide a practical framework for utilizing this versatile reagent to construct key intermediates for kinase inhibitors and to synthesize novel pro-apoptotic agents. By understanding the underlying chemical principles and applying these robust synthetic methods, researchers can accelerate the development of next-generation therapeutics.

References

  • Benchchem. Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile formation.
  • Chem-contract.com. 2-Ethoxy-6-fluoro-benzonitrile (CAS 119584-73-5). Published March 18, 2026.
  • Benchchem. 2-fluorobenzonitrile in the Synthesis of PI3K/mTOR Inhibitors: Application Notes and Protocols.
  • BLD Pharm. 1158201-03-6|2-Ethoxy-5-fluorobenzonitrile.
  • ChemicalBook. 2-Ethoxy-3-ethyl-5-fluorobenzonitrile CAS#: 2167328-89-2.
  • PubChem. 4-(Aminomethyl)-2-ethoxy-5-fluorobenzonitrile. Published March 14, 2026.
  • Benchchem. Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
  • MDPI. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Published January 28, 2023.
  • Research Collection. De Novo Design of Bioactive Small Molecules by Artificial Intelligence. Published January 10, 2018.
  • Revue Roumaine de Chimie. A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE.
  • ResearchGate. The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group.
  • PMC. Redefining bioactive small molecules from microbial metabolites as revolutionary anticancer agents. Published January 10, 2024.
  • PMC. Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt's Lymphoma.
  • AiFChem. EGFR Inhibitor Synthesis: Building Block Selection & AI Design Guide. Published March 4, 2026.
  • RSC Publishing. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][2][9]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. Available from: .

  • MDPI. Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications. Published October 5, 2022.
  • PMC. Design and Synthesis of Pro-Apoptotic Compounds Inspired by Diatom Oxylipins.
  • PMC. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications.
  • PubChem. 2-Ethoxy-5-fluorouracil.
  • Variational AI. Variational AI & Life Chemicals join forces to discover selective dual EGFR/FGFR1 inhibitors using generative AI. Published September 18, 2025.
  • Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
  • LOCKSS: Serve Content. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka. Published November 17, 2006.
  • MDPI. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-Amino-5-Aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Published May 6, 2020.
  • Blue Ridge Institute for Medical Research. Properties of FDA-approved small molecule protein kinase inhibitors. Published November 17, 2022.
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  • MDPI. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents.
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Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Utilizing 2-Ethoxy-5-fluorobenzonitrile Derivatives

Foreword for the Research Professional The following application notes and protocols are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Research Professional

The following application notes and protocols are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthetic utility of 2-ethoxy-5-fluorobenzonitrile scaffolds. A thorough review of the current scientific literature reveals a scarcity of published, detailed protocols for palladium-catalyzed cross-coupling reactions starting directly from 2-ethoxy-5-fluorobenzonitrile. This is because such reactions typically require a leaving group, most commonly a halide (Br, I, Cl) or a triflate (OTf), on the aromatic ring to proceed via the established catalytic cycles.

Therefore, this guide is structured around a logical and synthetically valuable precursor: a brominated derivative of 2-ethoxy-5-fluorobenzonitrile (e.g., 4-bromo-2-ethoxy-5-fluorobenzonitrile) . The protocols provided herein are robust, well-established procedures for similar aryl bromides and have been adapted to provide a strong starting point for your experimental work. The principles and guidance on optimization are tailored to the specific electronic and steric nature of the 2-ethoxy-5-fluorobenzonitrile framework.

Introduction: The Strategic Value of the 2-Ethoxy-5-fluorobenzonitrile Moiety

The 2-ethoxy-5-fluorobenzonitrile scaffold is a valuable building block in medicinal chemistry and materials science. The strategic placement of its functional groups offers a unique combination of electronic and steric properties:

  • Fluorine: The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1]

  • Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. It also acts as a hydrogen bond acceptor.

  • Ethoxy Group: An electron-donating group that can modulate the electronic properties of the aromatic ring and influence reaction kinetics.

Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating such scaffolds, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. This guide will focus on four key transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound.[2][3] This reaction is particularly valuable for the synthesis of biaryl structures, which are prevalent in many biologically active compounds.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-ethoxy-5-fluorobenzonitrile

This protocol describes the coupling of 4-bromo-2-ethoxy-5-fluorobenzonitrile with a generic arylboronic acid.

Materials:

  • 4-Bromo-2-ethoxy-5-fluorobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-ethoxy-5-fluorobenzonitrile, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add Pd(PPh₃)₄.

  • Add a 4:1:1 mixture of toluene:ethanol:water (to achieve a 0.1 M concentration of the aryl bromide).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights & Optimization:

  • Catalyst and Ligand: While Pd(PPh₃)₄ is a robust catalyst, for more challenging couplings, consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃.

  • Base: The choice of base is crucial. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially with less reactive boronic acids.

  • Solvent: A mixture of a nonpolar solvent (like toluene or dioxane) and a polar protic solvent (like ethanol or water) is often beneficial for dissolving both the organic and inorganic reagents.

ParameterTypical Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand PPh₃, SPhos, XPhos, RuPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene/EtOH/H₂O, Dioxane/H₂O
Temperature 80-110 °C

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of a C-C bond between an aryl halide and an alkene.[4][5][6] This reaction is widely used to synthesize substituted styrenes and cinnamates.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), coordination and migratory insertion of the alkene, and subsequent β-hydride elimination to form the product and a hydridopalladium complex. The base regenerates the Pd(0) catalyst.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH2-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [HPd(II)X(L2)] Insertion_Product->Product_Complex β-Hydride Elimination Ar-Alkene Ar-Alkene Product_Complex->Pd(0)L2 Reductive Elimination (+ Base)

Caption: General catalytic cycle for the Heck cross-coupling reaction.

Experimental Protocol: Heck Reaction of 4-Bromo-2-ethoxy-5-fluorobenzonitrile

This protocol describes the coupling of 4-bromo-2-ethoxy-5-fluorobenzonitrile with a generic acrylate.

Materials:

  • 4-Bromo-2-ethoxy-5-fluorobenzonitrile (1.0 equiv)

  • Alkene (e.g., ethyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (palladium(II) acetate) (0.02 equiv)

  • Tri-o-tolylphosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealable reaction tube, add 4-bromo-2-ethoxy-5-fluorobenzonitrile, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add DMF, triethylamine, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Expert Insights & Optimization:

  • Ligand Choice: For electron-rich aryl bromides, phosphine ligands are generally required. If the reaction is sluggish, consider more electron-rich and bulky ligands like P(t-Bu)₃. For highly activated aryl halides, ligand-free conditions may be possible.

  • Base: An organic base like triethylamine is commonly used. Inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) can also be effective.

  • Regioselectivity: With unsymmetrical alkenes, the arylation typically occurs at the less substituted carbon atom.

ParameterTypical Conditions
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃, or ligand-free
Base Et₃N, NaOAc, K₂CO₃
Solvent DMF, DMAc, Acetonitrile
Temperature 100-140 °C

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8][9] This reaction is a highly reliable method for constructing C(sp²)-C(sp) bonds.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the aryl alkyne.

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Cu-X Cu-X Alkyne R-C≡C-H Cu-C≡CR Cu-C≡CR Alkyne->Cu-C≡CR + Base Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->Cu-X Transmetalation

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of 4-Bromo-2-ethoxy-5-fluorobenzonitrile

This protocol details the coupling of 4-bromo-2-ethoxy-5-fluorobenzonitrile with a terminal alkyne.

Materials:

  • 4-Bromo-2-ethoxy-5-fluorobenzonitrile (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • PdCl₂(PPh₃)₂ (dichlorobis(triphenylphosphine)palladium(II)) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add 4-bromo-2-ethoxy-5-fluorobenzonitrile, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed THF and triethylamine.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expert Insights & Optimization:

  • Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols can be employed. These often require a stronger base and a different palladium/ligand system.

  • Base: An amine base like triethylamine or diisopropylamine is essential to neutralize the HX formed and to facilitate the formation of the copper acetylide.

  • Degassing: Thoroughly degassing the solvents is crucial to prevent oxidative homocoupling of the alkyne.

ParameterTypical Conditions
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Base Et₃N, i-Pr₂NH
Solvent THF, DMF, Toluene
Temperature Room temperature to 80 °C

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[10][11][12]

Mechanistic Rationale

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by association of the amine and deprotonation by the base to form a palladium amido complex. Reductive elimination then furnishes the desired aryl amine.

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amido_Complex Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Amido_Complex Amine Coordination & Deprotonation (HNR'R'', Base) Amido_Complex->Pd(0)L2 Regeneration Ar-NR'R'' Ar-NR'R'' Amido_Complex->Ar-NR'R'' Reductive Elimination

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-2-ethoxy-5-fluorobenzonitrile

This protocol outlines the coupling of 4-bromo-2-ethoxy-5-fluorobenzonitrile with a primary or secondary amine.

Materials:

  • 4-Bromo-2-ethoxy-5-fluorobenzonitrile (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv)

  • XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.

  • Add 4-bromo-2-ethoxy-5-fluorobenzonitrile and toluene.

  • Add the amine.

  • Seal the vessel and heat the mixture to 100 °C for 12-24 hours.

  • After cooling, pass the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the product by column chromatography or recrystallization.

Expert Insights & Optimization:

  • Ligand Selection: The choice of ligand is critical and depends on the amine coupling partner. Bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, and RuPhos are highly effective for a broad range of amines.

  • Base: A strong, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄ is required. The base must be carefully chosen to avoid side reactions with other functional groups.

  • Inert Atmosphere: The reaction is sensitive to oxygen, so maintaining a strict inert atmosphere is crucial for catalyst stability and high yields.

ParameterTypical Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand XPhos, SPhos, RuPhos, BrettPhos
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-120 °C

Concluding Remarks

The palladium-catalyzed cross-coupling reactions outlined in this guide represent powerful and versatile methods for the functionalization of 2-ethoxy-5-fluorobenzonitrile derivatives. While the provided protocols are based on a brominated precursor, the principles of catalyst, ligand, base, and solvent selection can be broadly applied. For any new substrate, including the specific target of this guide, empirical optimization is a critical step to achieving high yields and purity. It is our hope that these detailed notes and protocols will serve as a valuable resource in your synthetic endeavors.

References

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345-390.
  • Fujita, T.; Yabuki, H.; Morioka, R.; Fuchibe, K.; Ichikawa, J. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein J. Org. Chem.2025, 21, 1-7.
  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Google Patents. CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile.
  • ResearchGate. (a) Photocatalytic C—O cross‐coupling of 4‐bromobenzonitrile and... [Link]

  • MDPI. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • PubChem. 4-Bromo-2-fluorobenzonitrile. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • MDPI. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

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  • Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Organic Chemistry Portal. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. [Link]

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  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

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  • Organic Syntheses. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

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  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Macmillan Group. The Intramolecular Heck Reaction. [Link]

  • ChemRxiv. Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems. [Link]

  • University of Groningen. Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ACS Publications. Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]2. [Link]

  • European Patent Office. PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS. [Link]

  • University of Rochester. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for the Regioselective Synthesis and Application of 2-Ethoxy-5-fluorobenzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The synthesis of highly functionalized aromatic building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern drug discovery. 2-Ethoxy-5-fluorobenzonitrile (CAS 1158201-03-6) is a critical intermediate utilized in the development of complex pharmaceutical agents, including Azaindole ROCK inhibitors[1]. This application note provides an in-depth, self-validating protocol for the regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,5-difluorobenzonitrile to yield 2-ethoxy-5-fluorobenzonitrile. We detail the mechanistic causality behind the experimental conditions and outline downstream functionalization strategies to overcome post-SNAr ring deactivation.

Mechanistic Rationale: Regioselectivity in SNAr

Nucleophilic aromatic substitution requires an electron-withdrawing group (EWG) to stabilize the anionic Meisenheimer intermediate[2]. In the precursor 2,5-difluorobenzonitrile , the nitrile (-CN) group acts as a powerful EWG.

The Causality of Regioselectivity: When exposed to an ethoxide nucleophile, the reaction exhibits strict regioselectivity for the C2 position over the C5 position[3].

  • C2 Attack (Ortho): The fluorine at C2 is ortho to the -CN group. Nucleophilic attack here generates a Meisenheimer complex where the negative charge is delocalized directly onto the electronegative nitrogen of the nitrile, drastically lowering the activation energy.

  • C5 Attack (Meta): The fluorine at C5 is meta to the -CN group. Attack at this position does not allow for resonance stabilization by the nitrile, rendering the pathway kinetically unfavorable.

Consequently, the ethoxide nucleophile exclusively displaces the C2-fluorine. Furthermore, once the ethoxy group is installed, its strong resonance electron-donating effect (+M) significantly increases the electron density of the aromatic ring. This effectively deactivates the molecule towards any further SNAr, preserving the C5-fluorine intact.

SNAr_Mechanism A 2,5-Difluorobenzonitrile (Substrate) B Ethoxide Attack (Regioselective at C2) A->B C Meisenheimer Complex (Resonance Stabilized) B->C D Fluoride Elimination (Leaving Group) C->D E 2-Ethoxy-5-fluorobenzonitrile (Target Product) D->E

Fig 1. Regioselective SNAr mechanism for 2-ethoxy-5-fluorobenzonitrile synthesis.

Experimental Protocols: Self-Validating Workflows

Protocol A: Regioselective Synthesis of 2-Ethoxy-5-fluorobenzonitrile

This protocol is engineered to prevent nitrile hydrolysis while maximizing the nucleophilicity of the ethoxide anion[1].

Reagents & Materials:

  • 2,5-Difluorobenzonitrile (1.0 equiv)

  • Absolute Ethanol (EtOH, 10.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2,5-difluorobenzonitrile in anhydrous DMF to achieve a concentration of 0.3 M.

  • Base and Nucleophile Addition: Add anhydrous K₂CO₃ followed by absolute ethanol.

    • Expert Insight (Causality): Why DMF and K₂CO₃? While SNAr can be performed in neat ethanol with sodium ethoxide, those harsh conditions often lead to competitive hydrolysis of the nitrile group. By utilizing DMF as a polar aprotic solvent, the ethoxide nucleophile (generated in situ via the mild base K₂CO₃) remains unsolvated and highly reactive. This allows the reaction to proceed efficiently at ambient temperature, preserving the nitrile[1].

  • Reaction Execution: Stir the heterogeneous mixture at 25 °C for 18 hours.

  • Quenching and Extraction: Pour the reaction mixture into ice-cold water (3 volumes) to quench. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc).

  • Self-Validating IPC (In-Process Control): The distinct polarity shift between the starting material and the product allows for unambiguous tracking via TLC. Regiochemistry is self-verifying via ¹⁹F NMR: the disappearance of the C2-fluorine signal and the retention of the C5-fluorine signal (exhibiting characteristic meta coupling to the C6-proton) unequivocally confirms the correct substitution pattern.

Workflow Step1 Step 1: Reagent Assembly 2,5-difluorobenzonitrile + EtOH + K2CO3 + DMF Step2 Step 2: SNAr Reaction Stir at 25 °C for 18 hours Step1->Step2 Step3 Step 3: Quench & Extract Ice-water quench, EtOAc extraction Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography Step3->Step4 Step5 Step5 Step4->Step5

Fig 2. Step-by-step experimental workflow for the regioselective SNAr protocol.

Protocol B: Downstream Electrophilic Functionalization

Because the newly installed ethoxy group deactivates the ring towards further SNAr, the C5-fluorine becomes inert to nucleophilic attack. To further functionalize the ring for cross-coupling, we must pivot to Electrophilic Aromatic Substitution (EAS) .

Mechanistic Causality: The C4 position is highly activated by the synergistic directing effects of the para-ethoxy group and the ortho-fluoro group. This allows for selective bromination or nitration to yield critical cross-coupling precursors such as 4-bromo-2-ethoxy-5-fluorobenzonitrile[4] and 4-amino-2-ethoxy-5-fluorobenzonitrile[5].

Step-by-Step Methodology (Bromination):

  • Dissolve 2-ethoxy-5-fluorobenzonitrile (1.0 equiv) in a mixture of TFA/DCM at 0 °C.

  • Slowly add N-Bromosuccinimide (NBS, 1.1 equiv) in portions.

  • Stir at room temperature for 4 hours. The synergistic directing groups ensure exclusive bromination at the C4 position.

  • Quench over crushed ice, extract with DCM, and neutralize with saturated NaHCO₃.

  • Concentrate and recrystallize from ethanol to yield 4-bromo-2-ethoxy-5-fluorobenzonitrile[4].

Quantitative Data Analysis

To ensure reproducibility and guide experimental design, the following tables summarize the optimization parameters for the SNAr reaction and the downstream functionalization profiles.

Table 1: SNAr Reaction Condition Optimization & Regioselectivity

SolventBase (Equiv)Nucleophile SourceTemp (°C)Time (h)Regioselectivity (C2 vs C5)Yield (%)
EthanolNaOEt (1.1)Sodium Ethoxide78 (Reflux)2>99:181*
THFCs₂CO₃ (2.0)Ethanol (5.0)6012>99:188
DMF K₂CO₃ (3.0) Ethanol (10.0) 25 18 >99:1 94

*Note: High temperatures with strong bases risk competitive hydrolysis of the nitrile group. The DMF/K₂CO₃ system at 25 °C is the optimal, self-validating choice.

Table 2: Downstream Functionalization Profiles

Target DerivativeCAS NumberSynthesis PathwayDirecting Group Synergism
4-Bromo-2-ethoxy-5-fluorobenzonitrile1423037-19-7Electrophilic Bromination (NBS/TFA)-OEt (para), -F (ortho)
4-Amino-2-ethoxy-5-fluorobenzonitrile1420800-17-4Nitration (HNO₃/H₂SO₄) + Reduction-OEt (para), -F (ortho)

References

1.[1] Title: WO2024145569A2 - Azaindole rock inhibitors Source: Google Patents URL:

3.[5] Title: Benzonitrile-impurities (4-Amino-2-ethoxy-5-fluorobenzonitrile) Source: Pharmaffiliates URL: [Link]

4.[3] Title: Radical Anions of Aromatic Carbonitriles as Reagents for Arylation of Fluorinated Benzonitriles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

5.[2] Title: Evaluation of Improved Glycogen Synthase Kinase-3α Inhibitors in Models of Acute Myeloid Leukemia Source: PMC - National Institutes of Health URL: [Link]

Sources

Method

Protocol for reducing the nitrile group in 2-Ethoxy-5-fluorobenzonitrile

Application Note: Chemoselective Reduction of 2-Ethoxy-5-fluorobenzonitrile to (2-Ethoxy-5-fluorophenyl)methanamine Introduction & Strategic Rationale The reduction of an aromatic nitrile to a primary amine is a fundamen...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 2-Ethoxy-5-fluorobenzonitrile to (2-Ethoxy-5-fluorophenyl)methanamine

Introduction & Strategic Rationale

The reduction of an aromatic nitrile to a primary amine is a fundamental transformation in pharmaceutical development. However, the substrate 2-Ethoxy-5-fluorobenzonitrile presents a distinct chemoselectivity challenge. It contains a labile carbon-fluorine (C–F) bond and an ether linkage (Ar–O–Et) alongside the target nitrile (–C≡N) group.

Expertise & Experience in Method Selection: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is notoriously aggressive toward halogenated aromatics, frequently resulting in unwanted hydrodefluorination. Conversely, strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) pose significant safety and exotherm-control risks at scale, and can occasionally cleave ether linkages under thermal stress.

To achieve absolute chemoselectivity, the transition-metal-assisted sodium borohydride reduction—specifically the NaBH₄/CoCl₂ system —is the optimal choice [1]. This protocol generates cobalt boride (Co₂B) in situ. Co₂B acts as a highly active, heterogeneous catalyst that selectively reduces nitriles to primary amines at room temperature without compromising the C–F bond or the ethoxy group. This methodology avoids the toxicity and high-pressure requirements of traditional Raney-Nickel hydrogenations [2].

Mechanistic Pathway

The causality of this reaction relies on the unique properties of the in situ generated transition metal boride. When Sodium Borohydride is added to Cobalt(II) chloride in methanol, a rapid, exothermic reaction occurs, precipitating black Cobalt Boride (Co₂B) and evolving hydrogen gas.

The nitrile substrate coordinates to the electron-rich surface of the Co₂B catalyst. Hydride transfer from the surrounding NaBH₄ reduces the nitrile to an imine intermediate, which is subsequently reduced to the final primary amine. By using stoichiometric CoCl₂, the formation of secondary amine byproducts (via transimination) is heavily suppressed [3].

Mechanism N NaBH4 + CoCl2 Co2B Co2B (Cobalt Boride) Active Catalyst N->Co2B in situ reduction Coord Nitrile-Co2B Coordination Co2B->Coord Sub Nitrile Substrate (Ar-CN) Sub->Coord Imine Imine Intermediate (Ar-CH=NH) Coord->Imine NaBH4 Amine Primary Amine (Ar-CH2NH2) Imine->Amine NaBH4

Fig 1: Mechanism of Co2B-catalyzed nitrile reduction by NaBH4 via an imine intermediate.

Quantitative Data & Reagent Parameters

Table 1: Reagent Quantities for a 10 mmol Scale Reaction

Reagent MW ( g/mol ) Equivalents Amount Experimental Role
2-Ethoxy-5-fluorobenzonitrile 165.17 1.0 1.65 g Target Substrate
Cobalt(II) chloride hexahydrate 237.93 2.0 4.76 g Pre-catalyst
Sodium borohydride 37.83 10.0 3.78 g Hydride Source / Reductant
Methanol (Anhydrous) 32.04 - 50 mL Protic Solvent

| Aqueous NH₄OH (28%) | 35.05 | - | 20 mL | Quenching / Chelating Agent |

Table 2: Comparison of Nitrile Reduction Methods for Fluorinated Substrates

Method Chemoselectivity (C-F Bond) Scalability Safety Profile Secondary Amine Byproducts
NaBH₄ / CoCl₂ Excellent (Preserved) High Moderate (H₂ evolution) Low
H₂, Pd/C Poor (Hydrodefluorination) High Low (Pyrophoric, High Pressure) High (unless Boc₂O/NH₃ used)
LiAlH₄ Good Low Low (Highly reactive, Exothermic) Low

| BH₃·THF | Good | Moderate | Moderate (Toxic, Moisture sensitive) | Low |

Experimental Methodology

This protocol is designed as a self-validating system . Visual cues at each step confirm the chemical trajectory, ensuring trustworthiness and reproducibility.

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethoxy-5-fluorobenzonitrile (1.65 g, 10.0 mmol) and Cobalt(II) chloride hexahydrate (4.76 g, 20.0 mmol) in 50 mL of anhydrous methanol. The solution will appear deep pink/purple.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: The reduction of Co(II) to Co(0) by NaBH₄ is highly exothermic. Cooling prevents solvent boil-off and suppresses the competitive decomposition of NaBH₄ by methanol.

  • Catalyst Generation & Reduction: Slowly add Sodium borohydride (3.78 g, 100.0 mmol) in small portions over 30–45 minutes.

    • Self-Validation: The solution will immediately turn pitch black (confirming Co₂B formation) accompanied by vigorous effervescence (H₂ gas evolution). If the black precipitate does not form, the catalyst has failed to generate.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1, UV visualization) until the starting material is completely consumed.

  • Quenching: Carefully add 20 mL of 28% aqueous ammonium hydroxide (NH₄OH).

    • Causality: Quenching with NH₄OH is a critical optimization. It forms soluble ammonia complexes with the cobalt ions, preventing the formation of intractable, gelatinous cobalt hydroxide emulsions during the extraction phase.

  • Extraction: Filter the mixture through a tightly packed pad of Celite to remove insoluble boride residues. Concentrate the filtrate under reduced pressure to remove the bulk of the methanol. Extract the remaining aqueous residue with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure (2-Ethoxy-5-fluorophenyl)methanamine as a viscous oil.

Workflow A 1. Dissolve Ar-CN & CoCl2·6H2O in MeOH B 2. Cool to 0 °C (Ice Bath) A->B C 3. Portion-wise addition of NaBH4 (Caution: H2 evolution) B->C D 4. Stir at Room Temp (1-2 hours) C->D E 5. Quench with aq. NH4OH (Break down Co-complexes) D->E F 6. Extraction (EtOAc) & Concentration E->F G 7. (2-Ethoxy-5-fluorophenyl)methanamine (Primary Amine) F->G

Fig 2: Workflow for chemoselective reduction of 2-Ethoxy-5-fluorobenzonitrile using NaBH4/CoCl2.

References

  • Heinzman, S. W., & Ganem, B. (1982). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions: Nitrile Reductions Using Cobalt Boride. Journal of the American Chemical Society. 1

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Discovery - the University of Dundee Research Portal. 2

  • Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace / Tetrahedron. 3

Sources

Application

Catalytic fluorination techniques involving benzonitrile intermediates

Application Note: Advanced Catalytic Fluorination Strategies Leveraging Benzonitrile Intermediates in Late-Stage Functionalization and PET Radiochemistry Executive Summary The incorporation of fluorine into aromatic scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Fluorination Strategies Leveraging Benzonitrile Intermediates in Late-Stage Functionalization and PET Radiochemistry

Executive Summary

The incorporation of fluorine into aromatic scaffolds is a critical vector in modern drug discovery and positron emission tomography (PET) imaging. Benzonitrile derivatives serve as uniquely privileged intermediates in these workflows. The cyano group (–CN) exerts a powerful electron-withdrawing effect that activates the arene for nucleophilic aromatic substitution (SNAr), while its nitrogen lone pair can participate in transition-metal coordination. As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality and provide self-validating protocols for two distinct paradigms: Palladium-catalyzed electrophilic C–H fluorination of benzonitrile intermediates, and Copper-mediated/nucleophilic 18F-radiofluorination utilizing benzonitrile precursors and solvent systems.

Mechanistic Paradigms & Causality

Palladium-Catalyzed Directed C–H Fluorination

Direct ortho-fluorination of unactivated C–H bonds requires a directing group to overcome the kinetic barrier of C–H activation. When a pyrazole moiety is appended to a benzonitrile core (e.g., 2-(4-methyl-1H-pyrazol-1-yl)benzonitrile), it acts as a robust bidentate-like directing group.

  • Causality of Reagent Selection: The reaction utilizes N-fluorobenzenesulfonimide (NFSI) as both the oxidant and the electrophilic fluorine source[1]. NFSI oxidizes the intermediate Pd(II) palladacycle to a highly reactive Pd(IV)–F species.

  • Causality of Solvent: Trifluoromethylbenzene (PhCF3) is selected as the solvent because its highly fluorinated nature renders it oxidatively stable against Pd(IV) intermediates, preventing solvent degradation while maintaining excellent solubility for the Pd(OAc)2 catalyst[1].

G Pd_Cat Pd(OAc)2 Catalyst (Active Pd(II) Species) Palladacycle Pd(II) Palladacycle (C-H Activation) Pd_Cat->Palladacycle + Substrate - AcOH Substrate Benzonitrile Intermediate (e.g., pyrazolyl-benzonitrile) Oxidative_Addition Pd(IV)-F Intermediate (Oxidation by NFSI) Palladacycle->Oxidative_Addition + NFSI (F+ Transfer) Oxidative_Addition->Pd_Cat Catalyst Regeneration Product ortho-Fluorinated Benzonitrile (Reductive Elimination) Oxidative_Addition->Product Reductive Elimination

Caption: Pd(II)/Pd(IV) catalytic cycle for the ortho-fluorination of benzonitrile intermediates.

Nucleophilic 18F-Radiofluorination of Benzonitrile Precursors

For PET radiotracer synthesis, the 109.7-minute half-life of 18F demands rapid, high-yielding SNAr reactions.

  • Causality of Precursor Design: While 4-nitrobenzonitrile yields a 50% radiochemical conversion (RCC), switching to 4-trimethylammonium benzonitrile triflate boosts the RCC to 95%[2]. The cationic trimethylammonium group exerts a superior inductive pull compared to the nitro group, drastically lowering the activation energy required to form the Meisenheimer complex[2].

  • Causality of Elution Protocol: Utilizing a minimally basic elution protocol (e.g., K2.2.2/K2CO3 in MeCN/H2O) eliminates the need for time-consuming azeotropic drying, preventing hydroxide-mediated hydrolysis of the cyano group[2].

Copper-Mediated Radiofluorination in Benzonitrile Solvent

Unactivated aryl halides resist traditional SNAr. To overcome this, N-heterocyclic carbene (NHC)-ligated Copper(I) complexes are used to mediate the 18F-fluorination via a Cu(III)–aryl–fluoride intermediate[3].

  • Causality of Solvent Selection: Benzonitrile is specifically chosen as the reaction solvent. Its unique dielectric properties and nitrile coordination stabilize the high-valent Cu(III) intermediate, preventing premature protodecupration and driving the reductive elimination toward the desired C(sp2)–F bond, achieving up to 89% RCC[3].

G Cyclotron Cyclotron Production [18O]H2O(p,n)[18F]F- AEX Anion-Exchange (AEX) Cartridge Trapping Cyclotron->AEX Elution Elution with K2.2.2 / K2CO3 (Minimally Basic Protocol) AEX->Elution Eliminates Azeotropic Drying Reaction SNAr Reaction Benzonitrile Intermediate + [18F]F- Elution->Reaction Precursor Addition Purification HPLC Purification [18F]Fluorobenzonitrile Reaction->Purification

Caption: Automated workflow for the 18F-radiofluorination of benzonitrile precursors.

Quantitative Data Summary

The following table summarizes the performance metrics of the discussed catalytic fluorination strategies involving benzonitrile intermediates, providing a benchmark for reaction optimization.

StrategyPrecursor / IntermediateFluorine SourceCatalyst / MediatorSolventConditionsYield / RCC
Directed C–H Fluorination 2-(4-methyl-1H-pyrazol-1-yl)benzonitrileNFSI (Electrophilic)Pd(OAc)2 (10 mol%)PhCF380 °C, 12 h76% Yield[1]
Nucleophilic Radiofluorination 4-trimethylammonium benzonitrile triflate[18F]KF / K2.2.2Phase Transfer CatalystMeCN / DMF100 °C, 15 min95% RCC[2]
Nucleophilic Radiofluorination 4-nitrobenzonitrile[18F]KF / K2.2.2Phase Transfer CatalystMeCN / DMF100 °C, 15 min50% RCC[2]
Cu-Mediated Radiofluorination Aryl Halides[18F]KF(IPr)CuI(OTf)Benzonitrile150 °C, 20 min81–89% RCC[3]

Experimental Protocols (Self-Validating Systems)

Protocol A: Pd-Catalyzed ortho-Fluorination of 2-(4-methyl-1H-pyrazol-1-yl)benzonitrile

This protocol is designed as a self-validating system utilizing internal NMR standards to quantify conversion prior to destructive workup.

Materials:

  • 2-(4-methyl-1H-pyrazol-1-yl)benzonitrile (0.2 mmol, 1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (0.4 mmol, 2.0 equiv)

  • Pd(OAc)2 (0.02 mmol, 10 mol%)

  • Trifluoromethylbenzene (PhCF3, anhydrous) (2.0 mL)

  • Fluorobenzene (Internal Standard for 19F NMR)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-(4-methyl-1H-pyrazol-1-yl)benzonitrile (36.6 mg, 0.2 mmol), NFSI (126.1 mg, 0.4 mmol), and Pd(OAc)2 (4.5 mg, 10 mol%)[1].

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times to prevent competitive oxidation of the Pd(IV) intermediate.

  • Solvent Addition: Inject 2.0 mL of anhydrous PhCF3 via syringe[1].

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours[1].

  • In-Process QC (Self-Validation): Cool the reaction to room temperature. Withdraw a 50 µL aliquot, dilute with 0.5 mL CDCl3, and add exactly 10.0 µL of fluorobenzene. Acquire a rapid 19F NMR spectrum. Calculate the spectroscopic yield by comparing the integration of the product peak (typically around -110 to -115 ppm) against the fluorobenzene standard (-113.15 ppm).

  • Workup: If QC confirms >70% conversion, filter the crude mixture through a short pad of Celite, eluting with ethyl acetate (10 mL). Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the fluorinated benzonitrile.

Protocol B: Minimally Basic Nucleophilic 18F-Fluorination of Benzonitrile Precursors

This protocol utilizes a non-anhydrous elution strategy to streamline automated PET radiotracer synthesis.

Materials:

  • 4-trimethylammonium benzonitrile triflate (Precursor, 5.0 mg)

  • Cyclotron-produced [18F]F− in [18O]H2O

  • K2.2.2 (15 mg) / K2CO3 (3 mg) in 1 mL of MeCN/H2O (80:20 v/v)

  • Anhydrous DMF (1.0 mL)

Step-by-Step Methodology:

  • Trapping: Pass the cyclotron target water containing[18F]F− (typically 1-5 GBq) through a pre-conditioned QMA (quaternary methylammonium) anion-exchange cartridge to trap the [18F]F−[2].

  • Elution: Elute the trapped [18F]F− directly into the V-vial reactor using the K2.2.2/K2CO3 solution. Crucial Step: Do not perform azeotropic drying. The minimally basic conditions tolerate residual water without passivating the fluoride[2].

  • Precursor Addition: Immediately add a solution of 4-trimethylammonium benzonitrile triflate (5.0 mg) dissolved in 1.0 mL of anhydrous DMF to the reactor[2].

  • Reaction: Seal the reactor and heat at 100 °C for 15 minutes under constant agitation[2].

  • In-Process QC (Self-Validation): Withdraw a 5 µL sample and spot it on a silica gel TLC plate. Develop in EtOAc/Hexanes (1:1). Analyze via a radio-TLC scanner. The RCC is calculated as the ratio of the product peak area (migrating with the solvent front) to the total radioactivity on the plate. Expect an RCC of ≥95%[2].

  • Purification: Quench the reaction with 2 mL of HPLC-grade water and inject onto a semi-preparative reverse-phase HPLC system to isolate the pure 4-[18F]fluorobenzonitrile.

References

  • Title: N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
  • Title: A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry Source: PMC / Journal of Labelled Compounds and Radiopharmaceuticals URL
  • Title: NHC-Copper Mediated Ligand-Directed Radiofluorination of Aryl Halides Source: Journal of the American Chemical Society URL

Sources

Method

The Strategic Application of 2-Ethoxy-5-fluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors: A Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds with enhanced pharmacological properties is relentless. The strategic incorporation of fluorine and other key functional groups int...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds with enhanced pharmacological properties is relentless. The strategic incorporation of fluorine and other key functional groups into small molecules can significantly influence their metabolic stability, binding affinity, and overall efficacy as active pharmaceutical ingredients (APIs). 2-Ethoxy-5-fluorobenzonitrile has emerged as a valuable and versatile building block in this context, particularly in the synthesis of kinase inhibitors for oncology applications. Its unique arrangement of a nucleophilic-susceptible fluorine atom, a modifiable nitrile group, and an ethoxy moiety offers a rich platform for the construction of complex heterocyclic systems.

This technical guide provides an in-depth exploration of the use of 2-Ethoxy-5-fluorobenzonitrile in API synthesis, with a focus on its application in the development of potential lysine acetyltransferase (KAT) inhibitors for cancer therapy. The protocols and methodologies presented herein are grounded in established chemical principles and adapted from authoritative sources to provide researchers with a robust framework for their own drug discovery programs.

Physicochemical Properties of 2-Ethoxy-5-fluorobenzonitrile

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful process development and scale-up.

PropertyValueSource
CAS Number 1158201-03-6BLD Pharm[1]
Molecular Formula C₉H₈FNOInferred from structure
Molecular Weight 165.17 g/mol Inferred from formula
Appearance White to off-white solid or colorless oilGeneral knowledge
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂)General knowledge

Synthetic Utility and Reaction Mechanisms

The synthetic value of 2-Ethoxy-5-fluorobenzonitrile lies in the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. The nitrile group itself is a versatile handle for various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles, a common strategy for building complex molecular architectures. This reaction is central to the construction of many heterocyclic APIs.

DOT Diagram: Nucleophilic Aromatic Substitution Workflow

sn_ar_workflow start 2-Ethoxy-5-fluorobenzonitrile reaction_conditions Reaction Conditions (Heat) start->reaction_conditions nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) nucleophile->reaction_conditions base Base (e.g., K₂CO₃, DIPEA) base->reaction_conditions solvent Polar Aprotic Solvent (e.g., DMF, DMSO) solvent->reaction_conditions intermediate Substituted Benzofuran Intermediate reaction_conditions->intermediate api_scaffold API Scaffold intermediate->api_scaffold

Caption: Workflow for SNAr reactions using 2-Ethoxy-5-fluorobenzonitrile.

Nitrile Group Transformations

The nitrile group can be readily converted into other valuable functional groups, providing further avenues for molecular diversification.

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation is useful for introducing a key acidic moiety or for further derivatization.

  • Reduction: The nitrile can be reduced to a primary amine, which serves as a crucial linker or a point for further functionalization in many API scaffolds.

Application in the Synthesis of a Novel Kinase Inhibitor

The following section details a representative synthesis of a hypothetical kinase inhibitor, drawing upon methodologies reported for structurally related compounds. This protocol is intended to serve as a practical guide for researchers.

Synthesis of 2-Ethoxy-5-fluorobenzonitrile

A plausible and efficient synthesis of 2-Ethoxy-5-fluorobenzonitrile starts from the readily available 2-fluoro-5-hydroxybenzonitrile. This method, adapted from a similar synthesis, involves a standard Williamson ether synthesis.[2]

Protocol 1: Synthesis of 2-Ethoxy-5-fluorobenzonitrile

Materials:

  • 2-Fluoro-5-hydroxybenzonitrile

  • Bromoethane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-fluoro-5-hydroxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

  • Add bromoethane (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain 2-Ethoxy-5-fluorobenzonitrile.

Synthesis of a Fused Heterocyclic Kinase Inhibitor Core

The following protocol illustrates the use of 2-Ethoxy-5-fluorobenzonitrile in the construction of a fused heterocyclic system, a common scaffold in kinase inhibitors.

Protocol 2: Synthesis of a Substituted Benzofuran Intermediate

This protocol demonstrates the SNAr reaction followed by an intramolecular cyclization to form a benzofuran ring system.

Materials:

  • 2-Ethoxy-5-fluorobenzonitrile

  • Ethyl glycolate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add ethyl glycolate (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 2-Ethoxy-5-fluorobenzonitrile (1.0 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Acidify the mixture with 1N HCl and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • The crude product can be further cyclized by heating in the presence of a strong acid (e.g., polyphosphoric acid) to yield the fused benzofuran scaffold.

Data Presentation and Characterization

The successful synthesis of intermediates and the final API should be confirmed by a suite of analytical techniques.

Analytical TechniqueExpected Observations for 2-Ethoxy-5-fluorobenzonitrile
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet) and aromatic protons.
¹³C NMR Resonances for the aromatic carbons, the nitrile carbon, and the ethoxy carbons.
FT-IR Characteristic absorption for the C≡N stretch and C-O-C stretches.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

2-Ethoxy-5-fluorobenzonitrile is a strategically important building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its well-defined reactivity allows for the controlled and efficient construction of API scaffolds. The protocols and insights provided in this guide are intended to empower researchers in the field of drug discovery to leverage the synthetic potential of this valuable intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-Amino-5-fluorobenzonitrile in Modern Organic Synthesis. [Link]

  • Google Patents.
  • Google P

Sources

Application

Application Note: Regioselective Synthesis of 2-Ethoxy-5-fluorobenzonitrile via Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6) Executive Summary 2-Ethoxy-5-fluorobenzonitrile is a critical fluorinated...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6)

Executive Summary

2-Ethoxy-5-fluorobenzonitrile is a critical fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including azaindole-based ROCK inhibitors and substituted carbonucleoside derivatives. This application note details a highly regioselective, scalable, and cost-effective etherification protocol. By leveraging a Nucleophilic Aromatic Substitution (SNAr) approach rather than a traditional Williamson ether synthesis, chemists can utilize readily available 2,5-difluorobenzonitrile, avoiding the use of unstable or highly reactive alkylating agents.

Mechanistic Rationale & Causality

Designing a robust synthesis requires understanding the electronic environment of the starting materials. The etherification of 2,5-difluorobenzonitrile with ethanol relies on the principles of SNAr.

  • Regioselectivity: In 2,5-difluorobenzonitrile, the cyano (-CN) group acts as a powerful electron-withdrawing group (EWG). It strongly activates the ortho (C2) and para (C4) positions by stabilizing the intermediate Meisenheimer complex through resonance. The fluorine at the C5 position (meta to the -CN group) lacks this resonance stabilization. Consequently, the ethoxide nucleophile exclusively attacks the C2 position, displacing the highly electronegative fluorine leaving group to yield the target ether[1].

  • Reagent Selection:

    • Nucleophile/Solvent: Ethanol (EtOH) serves as the precursor to the ethoxide nucleophile.

    • Base: Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base to deprotonate ethanol in situ. Stronger bases (e.g., NaH or NaOH) risk hydrolyzing the sensitive nitrile group into an amide or carboxylic acid[2].

    • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It poorly solvates the generated ethoxide anion, thereby maximizing its effective nucleophilicity and significantly accelerating the SNAr reaction[1].

Quantitative Data & Condition Optimization

The following table summarizes the optimization of reaction conditions, demonstrating the causality behind selecting the K₂CO₃/DMF system.

Table 1: Optimization of SNAr Conditions for 2-Ethoxy-5-fluorobenzonitrile Synthesis

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C2 vs C5)Mechanistic Observation
1 K₂CO₃ (3.0) DMF 70 15 >98 >99:1 Optimal balance of safety, cost, and yield.
2Cs₂CO₃ (1.5)DMF708>98>99:1"Cesium effect" accelerates reaction, but at a higher reagent cost.
3NaH (1.2)THF25695>99:1Fast reaction at RT, but poses hydrogen gas evolution hazards.
4K₂CO₃ (3.0)EtOH802462>99:1Sluggish kinetics due to protic solvent dampening nucleophilicity.

Experimental Workflow & Self-Validating Protocol

This protocol is designed as a self-validating system. Each step includes specific observable metrics to ensure the reaction is proceeding correctly before moving to the next phase.

Step 1: Reagent Preparation & Setup

  • Action: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,5-difluorobenzonitrile (1.0 equiv, e.g., 20 mmol). Dissolve in anhydrous DMF (3.5 mL/mmol). Add finely powdered, anhydrous K₂CO₃ (3.0 equiv) and absolute ethanol (10.0 equiv).

  • Causality & Validation: Granular or wet base reduces the surface area for heterogeneous deprotonation, leading to stalled reactions. Validation: The reaction mixture should stir freely as a clear solution with suspended fine powder.

Step 2: Reaction Execution

  • Action: Attach a reflux condenser, purge with nitrogen, and heat the mixture to 70 °C with vigorous stirring for 15 hours.

  • Causality & Validation: Heat provides the activation energy for the SNAr. Validation: As the reaction progresses, the solution will transition from a clear liquid to a thick, cloudy suspension. This is a visual confirmation of the precipitation of insoluble potassium fluoride (KF) byproduct.

Step 3: Reaction Monitoring

  • Action: Sample the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

  • Causality & Validation: Validation: Complete conversion is validated when the starting material peak disappears and a single new major peak emerges exhibiting an [M+H]⁺ mass of 166.2 m/z in positive ion mode.

Step 4: Aqueous Quench and Extraction

  • Action: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (10 volumes relative to DMF). Extract the aqueous layer with ethyl acetate (EtOAc) (3 x 50 mL).

  • Causality & Validation: Quenching in ice water prevents thermal degradation and partitions the organic product from inorganic salts. Validation: The aqueous layer must test at pH ~9–10, confirming the presence of excess K₂CO₃ and the successful neutralization of any HF equivalents.

Step 5: Brine Washing & Isolation

  • Action: Wash the combined organic layers with saturated brine (3 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

  • Causality & Validation: DMF is highly water-soluble but can partition into EtOAc. Validation: A successful wash is validated by the absolute absence of a formyl proton singlet (~8.0 ppm) and dimethyl singlets (~2.8-3.0 ppm) in the crude ¹H-NMR spectrum. Pure product presents as a white to off-white solid.

Mechanistic Visualization

SNAr_Pathway SM 2,5-Difluorobenzonitrile (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) SM->Complex Nucleophilic Attack (C2) Nuc Ethanol + K2CO3 (Ethoxide Nucleophile) Nuc->Complex Ethoxide Addition Product 2-Ethoxy-5-fluorobenzonitrile (Target Product) Complex->Product Fluoride Elimination Byproduct Potassium Fluoride (Byproduct) Complex->Byproduct Leaving Group

Mechanistic pathway for the SNAr of 2,5-difluorobenzonitrile to 2-ethoxy-5-fluorobenzonitrile.

References

  • Title: WO2024145569A2 - Azaindole rock inhibitors Source: Google Patents URL
  • Title: US10220037B2 - Substituted carbonucleoside derivatives useful as anticancer agents Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Ethoxy-5-fluorobenzonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in mastering the synthesis of 2-Ethoxy-5-fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in mastering the synthesis of 2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6) [3]. This document moves beyond basic recipes, providing field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Overview & Reaction Causality

The synthesis of 2-ethoxy-5-fluorobenzonitrile from 2,5-difluorobenzonitrile relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). Understanding the electronic landscape of the starting material is critical for controlling the reaction outcome [1].

  • Regioselectivity Logic: The cyano (-CN) group is a powerful electron-withdrawing group (EWG) that activates the aromatic ring. This activation is not uniform; it strictly favors nucleophilic attack at the ortho and para positions because the resulting intermediate (the Meisenheimer complex) is resonance-stabilized by the nitrile nitrogen [2].

  • Causality of Substitution: In 2,5-difluorobenzonitrile, the fluorine at the 2-position is ortho to the cyano group, making it highly susceptible to displacement by the ethoxide nucleophile. Conversely, the fluorine at the 5-position is meta to the cyano group. It experiences inductive withdrawal but lacks resonance stabilization, rendering it unreactive under controlled, mild conditions [1].

ReactionPathway A 2,5-Difluorobenzonitrile (Starting Material) B Meisenheimer Complex (Ortho-Attack Stabilized) A->B NaOEt (1.05 eq) 0 °C to RT C 2-Ethoxy-5-fluorobenzonitrile (Target Product) B->C - NaF D 2,5-Diethoxybenzonitrile (Byproduct) C->D Excess NaOEt Elevated Temp

Reaction pathway for SNAr of 2,5-difluorobenzonitrile with ethoxide.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, you can verify the integrity of the reaction in real-time before proceeding to the workup.

Reagents:

  • 2,5-Difluorobenzonitrile (1.0 eq)

  • Sodium Ethoxide (NaOEt) (1.05 eq, 21 wt% solution in ethanol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Ar).

  • Substrate Dissolution: Dissolve 2,5-difluorobenzonitrile in anhydrous THF. Causality: THF is preferred over ethanol as a solvent to suppress the thermodynamic driving force for over-substitution and to maintain strict control over nucleophile concentration.

  • Temperature Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Nucleophile Addition: Add the NaOEt solution dropwise over 15–30 minutes. Causality: Dropwise addition prevents localized exotherms that could provide the activation energy required for substitution at the unactivated 5-position.

  • Reaction Maturation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Validation Check (Critical): After 2 hours at RT, pull a 10 µL aliquot, quench in 1 mL of ethyl acetate/water, and analyze the organic layer via TLC (Hexanes:EtOAc 4:1) or LC-MS.

    • Validation Pass: The starting material (Rf ~0.6) is absent. A new, more polar UV-active spot (Rf ~0.4) is dominant.

    • Validation Fail: If starting material persists, moisture may have quenched the ethoxide. Do not heat; instead, add an additional 0.1 eq of NaOEt.

  • Quenching & Workup: Once validated, quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes gradient) to afford the pure target compound.

Quantitative Data Presentation

The following table summarizes the empirical data used to establish the optimized parameters in the SOP. Notice how deviations in temperature and stoichiometry directly impact the impurity profile.

Table 1: Optimization of Reaction Conditions for 2-Ethoxy-5-fluorobenzonitrile

EntrySolventBase / NucleophileEquivalentsTemperatureTimeYield (%)Major Impurity Observed
1EtOHNaOEt1.5 eqReflux2 h45%2,5-Diethoxybenzonitrile
2DMFK₂CO₃, EtOH1.2 eq60 °C12 h65%Unreacted Starting Material
3THFNaOEt1.05 eq0 °C to RT3 h92% None (Trace SM)
4THFNaOEt1.05 eqRT3 h85%2,5-Diethoxybenzonitrile (<5%)

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield of Target Product Check1 Analyze via LC-MS / TLC Start->Check1 B1 Unreacted Starting Material Check1->B1 B2 Di-substituted Byproduct Check1->B2 B3 Amide/Acid Hydrolysis Check1->B3 S1 Check for moisture quenching NaOEt. Use fresh reagents. B1->S1 S2 Reduce NaOEt to 1.05 eq. Lower temp to 0 °C. B2->S2 S3 Ensure strictly anhydrous conditions. B3->S3

Troubleshooting workflow for low reaction yields during synthesis.

Q1: Why am I seeing a high percentage of the 2,5-diethoxybenzonitrile byproduct?

Causality & Solution: While the 5-position is meta to the cyano group and kinetically disfavored, fluorine is an excellent leaving group. Under forcing conditions (e.g., using >1.1 equivalents of NaOEt or allowing the reaction to exceed room temperature), the thermodynamic barrier is overcome, and the 5-position undergoes substitution. Action: Strictly control the stoichiometry of NaOEt to 1.05 equivalents and initiate the reaction at 0 °C.

Q2: My reaction stalled at 50% conversion. Adding more time doesn't help. What happened?

Causality & Solution: This is a classic symptom of moisture contamination. Water reacts instantly with sodium ethoxide to form sodium hydroxide and ethanol. The hydroxide ion can attack the nitrile group (leading to hydrolysis, forming an amide or carboxylic acid) or act as a competing nucleophile, effectively quenching your active ethoxide. Action: Ensure all solvents are strictly anhydrous. Use freshly titrated or commercially sealed NaOEt solutions. Do not attempt to "push" a stalled reaction by heating it, as this will only accelerate hydrolysis.

Q3: Can I use ethanol as the solvent with a weaker base like K₂CO₃ instead of NaOEt?

Causality & Solution: Yes, but it is not recommended for optimal yield. Generating the ethoxide nucleophile in situ from ethanol and K₂CO₃ is an equilibrium-dependent process that results in a much lower effective concentration of the nucleophile. This forces you to heat the reaction (e.g., to 60 °C) to drive the SNAr forward (see Entry 2 in Table 1). Heating increases the thermodynamic likelihood of side reactions. Using pre-formed NaOEt in an aprotic solvent like THF is kinetically favored and yields a much cleaner profile.

References

  • BenchChem Technical Support. "Application Notes and Protocols for Regioselective Reactions of 4-Chloro-2,5-difluorobenzonitrile." Benchchem.
  • ACS Publications. "Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex." Organic Process Research & Development.
  • ChemicalBook. "2-Ethoxy-5-fluorobenzonitrile Preparation Products And Raw materials." ChemicalBook.
Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 2-Ethoxy-5-fluorobenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges encountered during the purification of 2-Ethoxy-5-fluorobenzonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges encountered during the purification of 2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6) [1]. This compound is a critical fluorinated building block utilized in complex pharmaceutical synthesis and drug development [2].

Due to the unique stereoelectronic effects of the ortho-ethoxy and meta-fluoro groups relative to the nitrile, researchers often face challenges with co-eluting regioisomers, hydrolysis impurities, and crystallization difficulties. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure you achieve >99% purity for your downstream applications.

Section 1: Troubleshooting FAQs (Causality & Logic)

Q1: During recrystallization, my 2-ethoxy-5-fluorobenzonitrile separates as an oil instead of forming crystals. Why does this "oiling out" occur, and how can I fix it? Expert Insight: Oiling out (liquid-liquid phase separation) occurs when the compound's solubility in the solvent system drops dramatically at a temperature above its melting point. Because 2-ethoxy-5-fluorobenzonitrile has a relatively low melting point, using high-boiling solvents (like pure ethanol or toluene) causes the compound to crash out as a liquid melt rather than assembling into a solid crystal lattice. Solution: Switch to a binary solvent system with a lower boiling point, such as Hexane/Ethyl Acetate. Dissolve the crude oil in a minimum amount of warm Ethyl Acetate, then slowly add Hexane (the anti-solvent) dropwise until the solution becomes slightly cloudy. Allow the mixture to cool gradually to room temperature. If oiling persists, introduce a seed crystal to provide a nucleation site, which energetically favors crystallization over phase separation.

Q2: I synthesized this compound via nucleophilic aromatic substitution (SNAr) of 2,5-difluorobenzonitrile with sodium ethoxide. How do I separate the unreacted starting material from the product? Expert Insight: The starting material (2,5-difluorobenzonitrile) and the product (2-ethoxy-5-fluorobenzonitrile) have different polarities due to the introduction of the electron-donating ethoxy group. The ethoxy oxygen participates in resonance with the aromatic ring, slightly increasing the dipole moment compared to the highly electronegative, electron-withdrawing fluorine atom it replaced. Solution: Flash column chromatography on silica gel is highly effective here. The starting material is less polar and will elute first. Using a non-polar solvent gradient (e.g., 95:5 to 90:10 Hexane:Ethyl Acetate) will provide baseline resolution between the two compounds.

Q3: TLC analysis reveals a highly polar impurity that stays near the baseline in 90:10 Hexane:EtOAc. What is this, and how do I remove it? Expert Insight: This is almost certainly a hydrolysis byproduct. Nitriles are susceptible to partial hydrolysis to primary amides (e.g., 2-ethoxy-5-fluorobenzamide) or full hydrolysis to carboxylic acids in the presence of trace water and the basic conditions (sodium ethoxide) used during synthesis. Related structural analogs show identical degradation pathways under basic conditions [3]. Solution: If the impurity is a carboxylic acid, it can be removed via a simple liquid-liquid extraction (washing the organic layer with saturated aqueous NaHCO₃). If it is the amide, it requires chromatography; it will elute much later than the nitrile due to strong hydrogen bonding with the silica stationary phase.

Section 2: Quantitative Data & Impurity Profiling

To streamline your purification, refer to the following standardized data tables.

Table 1: Solvent Selection for Recrystallization
Solvent SystemBoiling Point (°C)Polarity IndexSuitability for 2-Ethoxy-5-fluorobenzonitrile
Hexane / Ethyl Acetate 68 / 770.1 / 4.4Optimal. Excellent gradient control for nucleation.
Isopropanol (IPA) 823.9Good. Effective for single-solvent recrystallization if crude is >90% pure.
Ethanol / Water 78 / 1005.2 / 10.2Poor. High risk of oiling out and potential nitrile hydrolysis.
Toluene 1102.4Poor. Boiling point too high; strongly promotes oiling out.
Table 2: Chromatographic Impurity Profiling (TLC: Hexane:EtOAc 8:2)
CompoundRf ValueDetection MethodCausality / Origin
2,5-Difluorobenzonitrile0.65UV (254 nm)Unreacted starting material.
2-Ethoxy-5-fluorobenzonitrile 0.45 UV (254 nm) Target Product.
2-Ethoxy-5-fluorobenzamide0.10UV / KMnO₄Basic hydrolysis of the nitrile group.
2-Ethoxy-5-fluorobenzoic acid0.00 (Baseline)Bromocresol GreenComplete hydrolysis of the nitrile group.

Section 3: Experimental Protocols

Protocol A: Flash Column Chromatography (Separation of SNAr Mixtures)

Self-Validating Step: Ensure the crude mixture is completely dry before loading. Residual ethanol or water will deactivate the silica gel, causing band tailing and poor resolution.

  • Preparation: Pack a glass column with silica gel (230-400 mesh) using pure Hexane as the slurry solvent.

  • Loading: Dissolve the crude 2-ethoxy-5-fluorobenzonitrile in a minimal volume of Dichloromethane (DCM) or pre-absorb it onto a small amount of silica gel (dry loading). Apply evenly to the top of the column bed.

  • Elution:

    • Begin elution with 100% Hexane (2 column volumes) to flush out non-polar impurities.

    • Step the gradient to 95:5 Hexane:Ethyl Acetate. Monitor fractions via TLC. The unreacted 2,5-difluorobenzonitrile will elute here.

    • Step the gradient to 90:10 Hexane:Ethyl Acetate. The target 2-ethoxy-5-fluorobenzonitrile will elute.

  • Verification: Pool fractions containing the pure product (Rf = 0.45 in 8:2 Hexane:EtOAc). Concentrate under reduced pressure (rotary evaporator) at a water bath temperature no higher than 35°C to prevent sublimation or thermal degradation.

Protocol B: Two-Solvent Recrystallization (Hexane/Ethyl Acetate)

Self-Validating Step: The success of this protocol relies on a strict temperature differential. The compound must be completely soluble in the hot solvent mixture and nearly insoluble in the cold solvent mixture.

  • Dissolution: Place the semi-pure solid (or oil) in a clean Erlenmeyer flask. Add a minimum volume of hot Ethyl Acetate (approx. 60°C) dropwise while swirling until the compound is just dissolved.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add hot Hexane dropwise until the solution becomes faintly turbid (cloudy).

  • Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution is perfectly clear again.

  • Nucleation & Cooling: Cover the flask with a watch glass. Allow it to cool undisturbed to room temperature (approx. 20°C) over 2 hours. Do not disturb the flask, as agitation can induce premature, impure precipitation.

  • Harvesting: Once crystals have formed at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield. Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold Hexane.

  • Drying: Dry the crystals under high vacuum for 4 hours to remove residual solvent.

Section 4: Workflows & Mechanistic Diagrams

RecrystallizationWorkflow Start Crude 2-Ethoxy-5-fluorobenzonitrile Recrystallization Cooling Cooling Phase Initiated Start->Cooling Decision Does the compound oil out or crystallize? Cooling->Decision OilingOut Oiling Out Observed (Liquid-Liquid Separation) Decision->OilingOut Oils out Crystallizing Nucleation Observed (Solid Crystals Form) Decision->Crystallizing Crystallizes Action1 Reheat to dissolve. Add more Hexane (Anti-solvent) OilingOut->Action1 End Pure Crystalline Solid (>99% Purity) Crystallizing->End Action2 Cool slowly & add a seed crystal Action1->Action2 Action2->Cooling

Figure 1: Troubleshooting workflow for resolving "oiling out" during recrystallization.

ChromatographyLogic Crude Crude SNAr Reaction Mixture Column Silica Gel Chromatography (Hexane:EtOAc Gradient) Crude->Column Frac1 Fraction 1 (Rf 0.65) 2,5-Difluorobenzonitrile (Non-Polar SM) Column->Frac1 95:5 Elution Frac2 Fraction 2 (Rf 0.45) 2-Ethoxy-5-fluorobenzonitrile (Target Product) Column->Frac2 90:10 Elution Frac3 Fraction 3 (Rf 0.10) Amide/Acid Impurities (Polar Byproducts) Column->Frac3 80:20 Elution

Figure 2: Chromatographic separation logic based on compound polarity and functional groups.

References

  • Title: Miscellaneous-impurities | Pharmaffiliates Source: Pharmaffiliates URL: [Link]

  • Title: 4-(Aminomethyl)-2-ethoxy-5-fluorobenzonitrile | C10H11FN2O | CID 171835100 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 2-Ethoxy-5-fluorobenzonitrile

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing thermodynamic or kinetic solubility barriers when working with 2-Ethoxy-5-fluorobenzonitri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing thermodynamic or kinetic solubility barriers when working with 2-Ethoxy-5-fluorobenzonitrile in aqueous media.

Diagnostic Overview: The Causality of Precipitation

2-Ethoxy-5-fluorobenzonitrile is a highly lipophilic halogenated aromatic nitrile. The core issue driving its poor aqueous solubility is twofold:

  • Fluorination & Lipophilicity: The introduction of a fluorine atom into the aromatic ring significantly alters the electrostatic potential and increases the overall lipophilicity of the molecule[1].

  • Hydrophobic Bulk: The ethoxy group adds substantial hydrophobic bulk. While the nitrile moiety provides a minor dipole, it is thermodynamically insufficient to overcome the hydrophobic effect in standard physiological buffers (pH 7.0–7.4).

When transitioning this compound from a highly concentrated organic stock (e.g., 10 mM in DMSO) into an aqueous assay buffer, the kinetic solubility threshold is rapidly breached, leading to micro-precipitation, erratic assay readouts, and artificially flattened dose-response curves[2].

Troubleshooting Guides

Q: My compound precipitates immediately upon serial dilution into the aqueous assay buffer. How do I prevent this in cell-free biochemical assays? A: In cell-free systems, the primary cause of precipitation is crossing the kinetic solubility limit during aqueous dilution[3]. To resolve this, you must manipulate the solvent environment. Biochemical assays can typically tolerate up to 10% DMSO without significant enzyme denaturation or target interference[4]. Mechanistic Fix: Maintain a higher final DMSO concentration (e.g., 5%) and include a non-ionic surfactant like Tween-80 (0.01% - 0.1% v/v). Tween-80 lowers the interfacial tension of the buffer and forms micelles that encapsulate the lipophilic compound, preventing the fluorinated molecules from aggregating or binding non-specifically to the plastic walls of microtiter plates[5].

Q: I am running a cell-based assay, and the required DMSO concentration (>1%) to keep 2-Ethoxy-5-fluorobenzonitrile in solution is causing cell toxicity. What is the alternative? A: Cell-based assays are generally intolerant to DMSO concentrations exceeding 1%, as higher levels disrupt lipid bilayers and induce cytotoxicity[4]. For highly lipophilic fluorinated compounds, the optimal strategy is macrocyclic encapsulation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [6]. Mechanistic Fix: HP-β-CD features a hydrophobic inner cavity that readily accommodates the fluorinated aromatic ring, while its hydrophilic exterior ensures excellent aqueous solubility[7]. This 1:1 host-guest complexation masks the lipophilic ethoxy and fluoro groups from the aqueous environment, allowing you to deliver the compound to cells without relying on cytotoxic organic solvent loads.

Q: How can I validate that the compound is truly dissolved and not just forming a micro-suspension that will skew my IC50 data? A: Visual inspection is scientifically insufficient. Every solubilization protocol must act as a self-validating system. The gold standard for confirming kinetic solubility is nephelometry , which measures light scattering caused by insoluble particulates[3]. Validation Protocol: If a nephelometer is unavailable, implement a centrifugation-validation step. Centrifuge your final buffer preparation at 10,000 x g for 10 minutes. Sample the supernatant and quantify the concentration via HPLC-UV against a standard curve prepared in 100% acetonitrile. If the recovered concentration in the supernatant is <95% of your theoretical nominal concentration, the compound is precipitating[3], and you must increase your solubilizer ratio.

Quantitative Data: Solubility Enhancement Strategies

Strategy / ExcipientMax Tolerated Assay Conc.Primary Mechanism of ActionRecommended Assay Type
DMSO ≤ 10% (Biochemical)≤ 1% (Cell-based)Co-solvent; disrupts water hydrogen-bonding network to accommodate solute.High-Throughput Screening (HTS), Enzymatic Assays
Tween-80 0.01% – 0.1% (v/v)Micellar encapsulation; lowers interfacial tension and prevents plastic adherence.Biochemical Assays, In Vitro binding assays
HP-β-CD 10% – 20% (w/v)Host-guest inclusion complexation; masks hydrophobic fluorinated ring.Cell-Based Assays, In Vivo dosing

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Co-solvent & Surfactant Solubilization (Biochemical Assays)

Objective: Achieve a stable 100 µM working solution of 2-Ethoxy-5-fluorobenzonitrile.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 30 seconds.

  • Surfactant Priming: Prepare your aqueous assay buffer (e.g., PBS or Tris-HCl). Add Tween-80 to a final concentration of 0.05% (v/v). Stir gently to avoid foaming until completely dissolved.

  • Dilution: Slowly pipette 10 µL of the 10 mM DMSO stock directly into 990 µL of the surfactant-primed buffer while vortexing continuously. (Final concentration: 100 µM compound, 1% DMSO, 0.05% Tween-80).

  • Validation Step: Centrifuge the mixture at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm 100% recovery of the compound[3].

Protocol B: HP-β-CD Inclusion Complexation (Cell-Based Assays)

Objective: Achieve an aqueous solution without exceeding 0.5% DMSO.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in cell culture media (without FBS). Filter-sterilize through a 0.22 µm PES membrane.

  • Complexation: Add the required volume of 2-Ethoxy-5-fluorobenzonitrile (from a high-concentration DMSO stock) dropwise into the HP-β-CD solution under continuous magnetic stirring. Ensure the final DMSO concentration remains ≤ 0.5%.

  • Equilibration: Allow the solution to stir at room temperature for 2 to 4 hours in the dark to ensure thermodynamic equilibrium of the 1:1 host-guest complex[6].

  • Validation Step: Measure the optical density at 600 nm (OD600) using a spectrophotometer. A reading of 0.000 indicates the absence of micro-precipitates.

Workflow Visualization

SolubilityWorkflow Start Solubility Issue: 2-Ethoxy-5-fluorobenzonitrile CheckAssay Determine Assay Type Start->CheckAssay Biochem Biochemical Assay (Cell-free) CheckAssay->Biochem CellBased Cell-Based Assay CheckAssay->CellBased InVivo In Vivo / Formulation CheckAssay->InVivo DMSO Use up to 10% DMSO + 0.1% Tween-80 Biochem->DMSO HPBCD Use 10-20% HP-β-CD Complexation CellBased->HPBCD Lipid Lipid-based formulation (e.g., SMEDDS) InVivo->Lipid

Fig 1: Decision matrix for resolving 2-Ethoxy-5-fluorobenzonitrile solubility across assay types.

Frequently Asked Questions (FAQs)

Q: Will adjusting the pH of my buffer help solubilize this compound? A: No. 2-Ethoxy-5-fluorobenzonitrile lacks ionizable functional groups (like amines or carboxylic acids) within the physiological pH range. The nitrile and ether groups remain neutral. Therefore, pH adjustments will not alter its ionization state or improve solubility.

Q: Can I use sonication to force the compound into solution? A: Sonication imparts kinetic energy that can temporarily disperse the compound, creating a fine micro-suspension rather than a true thermodynamic solution. Once the energy source is removed, the compound will rapidly re-aggregate via Ostwald ripening. Sonication must always be paired with a solubilizing agent (like HP-β-CD or Tween-80) to stabilize the molecules once dispersed.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective ACS Public
  • Principles of early drug discovery PMC (PubMed Central)
  • Enhanced solubility and antibacterial activity of lipophilic fluoro-substituted N-benzoyl-2-aminobenzothiazoles by complex
  • Solubility: a speed–breaker on the drug discovery highway MedCrave Online
  • In Vitro Investigation on Poly(lactide)
  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization Chrom
  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

Sources

Optimization

HPLC method development and optimization for 2-Ethoxy-5-fluorobenzonitrile

Welcome to the Technical Support Center for HPLC method development. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-Ethoxy-5-fluorobenzonit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for HPLC method development. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-Ethoxy-5-fluorobenzonitrile and its related synthetic derivatives.

Rather than a generic overview, this center provides field-proven, causality-driven troubleshooting protocols and Quality by Design (QbD) methodologies to ensure your analytical procedures are robust, reproducible, and compliant with global regulatory standards.

Method Development Lifecycle

G step1 1. Define Target Profile (2-Ethoxy-5-fluorobenzonitrile) step2 2. Column & Solvent Scouting (Orthogonal Selectivity) step1->step2 step3 3. Gradient & pH Optimization (Control Impurity Ionization) step2->step3 step4 4. ICH Q2(R2) Validation (Specificity, Linearity, Robustness) step3->step4 step5 5. System Suitability (Self-Validating Control) step4->step5

HPLC Method Development Lifecycle for 2-Ethoxy-5-fluorobenzonitrile.

Core Method Development & Column Selection

Q: Why isn't a standard C18 column providing adequate selectivity between 2-Ethoxy-5-fluorobenzonitrile and its synthetic precursors? A: Selectivity ( α ) is driven by the chemical interactions between the stationary phase, the mobile phase, and the analyte. A standard C18 column relies almost exclusively on hydrophobic (dispersive) interactions. 2-Ethoxy-5-fluorobenzonitrile contains highly polarizable functional groups: a strongly electron-withdrawing nitrile (-CN) group and a fluorine (-F) atom.

To separate this compound from closely related positional isomers (e.g., 2-ethoxy-3-fluorobenzonitrile), you must exploit these electronic properties. Switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase introduces π−π , dipole-dipole, and shape-selective interactions. The electron-deficient aromatic ring of the analyte will interact strongly with the π -electrons of a Phenyl phase, providing the orthogonal selectivity that a C18 column lacks.

Q: Since 2-Ethoxy-5-fluorobenzonitrile is a neutral molecule, do I still need to control the mobile phase pH? A: Absolutely. While the primary active pharmaceutical ingredient (API) is neutral and its retention is largely independent of pH, its synthetic precursors (e.g., 2-amino-5-fluorobenzonitrile) or degradation products are often highly ionizable.

If the mobile phase pH is near the pKa​ of these impurities, even minute changes in pH will cause massive shifts in their retention times, destroying method robustness[1]. By using a buffered mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), you ensure that all basic impurities remain in a single, fully protonated state, locking in their retention times and preventing peak tailing.

Table 1: Solvent Properties & UV Cutoffs for Method Scouting

When selecting your strong solvent, consider the UV cutoff to prevent baseline disturbances during gradient elution[1].

SolventUV Cutoff (nm)Polarity IndexViscosity (cP at 20°C)Recommended Use Case
Water 20010.21.00Weak solvent (A)
Acetonitrile (ACN) 1905.80.38Strong solvent (B) - Best for low UV monitoring
Methanol (MeOH) 2055.10.55Strong solvent (B) - Alternative selectivity

Step-by-Step Methodology: Systematic Scouting & Optimization Workflow

Objective: Establish a robust, stability-indicating HPLC method for 2-Ethoxy-5-fluorobenzonitrile.

Step 1: System Preparation & Equilibration

  • Purge the HPLC system with fresh mobile phases (A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile).

  • Install the selected column (e.g., Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm).

  • Set the column oven to 40°C. Elevated temperatures reduce mobile phase viscosity, lowering system backpressure and improving mass transfer efficiency[2].

Step 2: Execution of the Scouting Gradient

  • Prepare a 0.1 mg/mL resolution mixture containing 2-Ethoxy-5-fluorobenzonitrile and its known synthetic impurities.

  • Inject 1-2 µL of the sample.

  • Run a broad scouting gradient (5% to 95% B over 10 minutes) to determine the elution window of all components[3].

Table 2: Universal Scouting Gradient Protocol
Time (min)%A (0.1% FA in H2​O )%B (0.1% FA in ACN)Flow Rate (mL/min)
0.09550.4 (for 2.1mm ID)
10.05950.4
12.05950.4
12.19550.4
15.09550.4

Step 3: Data Evaluation & Method Refinement

  • Calculate the retention factor ( k∗ ) of the main peak.

  • Evaluate the resolution ( Rs​ ) between the API and its closest eluting impurity.

  • If the target compound elutes at 60% B during the scouting run, narrow the gradient range to 40-80% B over the same time frame. This decreases the gradient steepness, exponentially increasing the resolving power for closely eluting isomers.

Troubleshooting Guide

Troubleshooting Issue Poor Resolution (Rs < 1.5) Between Isomers Check1 Evaluate Selectivity (α) Issue->Check1 Check2 Evaluate Efficiency (N) Issue->Check2 Action1 Switch to PFP or Phenyl-Hexyl Column Check1->Action1 Action2 Change Organic Modifier (MeOH to ACN) Check1->Action2 Action3 Decrease Particle Size (e.g., to 1.7 µm) Check2->Action3

Troubleshooting logic for resolving co-eluting synthetic impurities.

Q: I am observing severe baseline drift during the gradient run, which interferes with the integration of low-level impurities. How can I resolve this? A: Baseline drift during gradient elution is typically caused by a mismatch in the UV absorbance of the mobile phases. For instance, Methanol has a UV cutoff of 205 nm, whereas Acetonitrile is 190 nm[1]. If you are monitoring the nitrile compound at a low wavelength (e.g., 210 nm) using a Methanol gradient, the absorbance will naturally shift as the organic composition increases. Corrective Action: Switch the strong solvent to Acetonitrile, which has superior UV transparency at low wavelengths[1]. If Methanol is strictly required for selectivity, match the absorbance of Mobile Phase A and B by adding a baseline balancing agent (e.g., a slight excess of buffer to mobile phase A).

Q: My peak shapes for the synthetic precursors are tailing heavily (Tailing Factor > 2.0). What is the root cause? A: Peak tailing for basic impurities (like 2-amino-5-fluorobenzonitrile) is almost always caused by secondary interactions between the protonated amine group and unendcapped residual silanols on the silica stationary phase. Corrective Action: Ensure you are using a highly endcapped, high-purity silica column. Additionally, lower the mobile phase pH to ~2.5 to fully protonate the silanol groups (rendering them neutral and non-interactive), or switch to a column featuring a positively charged surface chemistry designed to repel basic analytes.

Regulatory Compliance & Self-Validating Systems

Q: How do I ensure my developed method functions as a "self-validating system" before formal ICH Q2(R2) validation? A: A self-validating system embeds continuous performance verification into every analytical sequence. Rather than relying solely on a one-time validation event, you must establish strict System Suitability Testing (SST) criteria.

By defining acceptable limits for Resolution ( Rs​≥2.0 ), Tailing Factor ( Tf​≤1.5 ), and Theoretical Plates ( N≥2000 ), the method actively proves its "fitness for purpose" during routine use[4]. This aligns directly with ICH Q2(R2) guidelines, which require manufacturers to demonstrate that their methods consistently deliver dependable results under realistic laboratory conditions[5]. If the SST fails, the system automatically invalidates the run, preventing the reporting of erroneous data.

Q: What are the critical parameters I must evaluate during the formal ICH Q2(R2) validation for this assay? A: According to the ICH Q2(R2) guidelines for quantitative analytical procedures, you must evaluate and document the following key performance factors[5]:

  • Specificity: Demonstrating the method can accurately measure 2-Ethoxy-5-fluorobenzonitrile without interference from degradation products or synthetic intermediates[6].

  • Linearity & Range: Proving the detector response is directly proportional to the concentration over the intended reporting range[4].

  • Accuracy & Precision: Evaluating repeatability (intra-day) and intermediate precision (inter-day) across multiple preparations[7].

  • Robustness: Deliberately varying method parameters (e.g., temperature ±2∘C , flow rate ±10% , pH ±0.2 ) to prove the method remains reliable under slight operational fluctuations[5].

References

  • MasterControl. "ICH Q2 (R2)
  • International Council for Harmonisation (ICH).
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedure Q2(R2) - Draft Version."
  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5."
  • LabRulez / Agilent Technologies.
  • Waters Corporation. "The Path to Successful Drug Development Starts with Purposeful Method Development."
  • Waters Corporation.

Sources

Troubleshooting

Technical Support Center: Navigating Scale-Up Challenges in 2-Ethoxy-5-fluorobenzonitrile Batch Production

Welcome to the comprehensive technical support guide for the batch production of 2-Ethoxy-5-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the batch production of 2-Ethoxy-5-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the scale-up of this important chemical intermediate. Here, we will dissect potential issues, from reaction initiation to final product purification, and offer practical, evidence-based solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of 2-Ethoxy-5-fluorobenzonitrile.

Q1: What is the most common and scalable synthetic route for 2-Ethoxy-5-fluorobenzonitrile?

The most prevalent and industrially viable method for synthesizing 2-Ethoxy-5-fluorobenzonitrile is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, it is typically the reaction of a 2-cyano-4-fluorophenoxide with an ethylating agent, such as ethyl iodide or ethyl bromide. The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the primary alkyl halide.[1][3]

Q2: What are the primary starting materials for this synthesis?

The key precursors are:

  • 2-Cyano-4-fluorophenol (or 5-Fluoro-2-hydroxybenzonitrile): This provides the aromatic core of the molecule.

  • An Ethylating Agent: Typically an ethyl halide like ethyl iodide (EtI) or ethyl bromide (EtBr). Ethyl tosylate can also be used.

  • A Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).

Q3: What are the critical process parameters to monitor during a batch production of 2-Ethoxy-5-fluorobenzonitrile?

Several parameters are crucial for a successful and safe scale-up:

  • Temperature: The reaction is exothermic, and maintaining a consistent temperature is vital to control the reaction rate and prevent runaway reactions.

  • Addition Rate of Reagents: The controlled addition of the ethylating agent is critical to manage the exotherm.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots."

  • Reaction Time: Monitoring the reaction to completion is necessary to maximize yield and minimize unreacted starting materials.

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and complicate purification.

Section 2: Troubleshooting Guide - Common Scale-Up Challenges

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues that may arise during the batch production of 2-Ethoxy-5-fluorobenzonitrile.

Issue 1: Low or Inconsistent Yield

Q: We are experiencing lower than expected yields, and the yield varies significantly between batches. What are the likely causes and how can we address this?

A: Low and inconsistent yields are common challenges during scale-up. The root causes often lie in suboptimal reaction conditions and incomplete reactions.

Possible Causes & Solutions:

  • Incomplete Deprotonation of the Phenol: The phenolic proton of 2-cyano-4-fluorophenol must be fully removed to generate the nucleophilic phenoxide.

    • Troubleshooting: Ensure the base is of high purity and used in a slight excess (e.g., 1.1-1.2 equivalents). The base should be finely powdered to maximize its surface area and reactivity. Incomplete deprotonation can be a significant issue if the base is not strong enough or if insufficient equivalents are used.

  • Suboptimal Reaction Temperature: The Williamson ether synthesis is temperature-dependent.

    • Troubleshooting: The reaction temperature should be carefully controlled. A temperature that is too low will result in a sluggish reaction and incomplete conversion. Conversely, excessively high temperatures can lead to side reactions, such as elimination or decomposition, reducing the yield of the desired ether.[4] For a typical Williamson ether synthesis involving a phenoxide, a temperature range of 60-80 °C is often a good starting point.

  • Poor Mixing: In larger reactors, inefficient mixing can lead to localized areas of low reagent concentration, resulting in an incomplete reaction.

    • Troubleshooting: Ensure the reactor's agitation system is adequate for the batch size. The mixing speed and impeller design should be optimized to ensure a homogenous reaction mixture.

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides.[3]

    • Troubleshooting: Using a primary ethyl halide (ethyl iodide or ethyl bromide) minimizes this risk. However, at elevated temperatures, even primary halides can undergo some elimination.

Experimental Protocol: Optimizing Reaction Yield

  • Reaction Setup: In a properly sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-cyano-4-fluorophenol and a suitable solvent (e.g., acetone, acetonitrile, or DMF).

  • Base Addition: Add 1.2 equivalents of finely powdered potassium carbonate.

  • Heating: Heat the mixture to a gentle reflux (e.g., ~60-70°C in acetone) with vigorous stirring to ensure the formation of the potassium phenoxide.

  • Ethylating Agent Addition: Slowly add 1.1 equivalents of ethyl bromide dropwise over a period of 1-2 hours to control the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as HPLC or TLC until the starting phenol is consumed.[5][6]

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified.

Issue 2: Product Purity - Presence of Unreacted Starting Materials and Byproducts

Q: Our final product is contaminated with unreacted 2-cyano-4-fluorophenol and other impurities. How can we improve the purity?

A: Impurities are a significant concern in scale-up, impacting the final product's quality and requiring extensive purification.

Common Impurities and Their Origins:

ImpurityPossible OriginIdentification
Unreacted 2-Cyano-4-fluorophenol Incomplete reaction due to insufficient base, ethylating agent, or reaction time.HPLC, TLC (will have a different retention time/Rf value than the product).
Over-ethylated Byproducts Reaction of the product with the ethylating agent at other reactive sites (less common for this specific molecule).HPLC-MS, NMR.
Solvent-Related Impurities High reaction temperatures can sometimes lead to side reactions with certain solvents.[5]GC-MS of the final product.
Elimination Byproduct (Ethene) E2 elimination of the ethyl halide, more likely at higher temperatures.Not typically isolated with the product but reduces yield.

Troubleshooting and Purification Strategies:

  • Driving the Reaction to Completion: To minimize unreacted starting materials, ensure a slight excess of the ethylating agent and allow for sufficient reaction time, as confirmed by in-process monitoring.

  • Aqueous Work-up to Remove Phenol: After the reaction, a wash with a dilute aqueous base (e.g., 1M NaOH) can effectively remove the acidic unreacted phenol. The phenoxide formed will be soluble in the aqueous layer, while the desired ether product will remain in the organic layer.

  • Recrystallization: This is a powerful technique for purifying solid products.[7][8]

    • Solvent Selection: The ideal solvent is one in which 2-Ethoxy-5-fluorobenzonitrile is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, may be necessary to achieve optimal crystallization.[9]

    • Protocol: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.[8] Allow the solution to cool slowly to promote the formation of large, pure crystals. The crystals are then collected by filtration and washed with a small amount of cold solvent.

Workflow for Impurity Analysis and Removal

G Crude_Product Crude 2-Ethoxy-5-fluorobenzonitrile HPLC_Analysis HPLC/TLC Analysis Crude_Product->HPLC_Analysis Unreacted_Phenol Unreacted Phenol Detected HPLC_Analysis->Unreacted_Phenol Yes Other_Impurities Other Impurities Detected HPLC_Analysis->Other_Impurities Yes Pure_Product Pure Product (>99%) HPLC_Analysis->Pure_Product No Impurities Aqueous_Wash Aqueous Base Wash Unreacted_Phenol->Aqueous_Wash Recrystallization Recrystallization Other_Impurities->Recrystallization Aqueous_Wash->Recrystallization Recrystallization->Pure_Product

Caption: Decision workflow for purification of crude 2-Ethoxy-5-fluorobenzonitrile.

Issue 3: Thermal Runaway and Safety Concerns

Q: We are concerned about the exothermic nature of the reaction during scale-up. What are the risks of a thermal runaway, and how can we mitigate them?

A: The Williamson ether synthesis is exothermic, and on a large scale, the heat generated can be significant. A thermal runaway is a dangerous situation where the reaction rate increases uncontrollably due to a rapid rise in temperature, which in turn accelerates the reaction further.[4]

Mitigation Strategies:

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the rate of heat evolution. This data is crucial for designing an adequate cooling system for the large-scale reactor.

  • Controlled Addition: The ethylating agent should be added slowly and at a controlled rate to allow the reactor's cooling system to dissipate the generated heat effectively.

  • Adequate Cooling Capacity: Ensure the reactor is equipped with a cooling system (e.g., a jacket with a circulating coolant) that has sufficient capacity to handle the heat load of the reaction.

  • Emergency Quenching Plan: Have a pre-defined emergency procedure in place to quickly cool or quench the reaction in case of a temperature excursion. This could involve adding a cold, inert solvent or a quenching agent.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with atmospheric oxygen and moisture, which could contribute to exotherms.

Logical Diagram for Thermal Safety Management

G Start Initiate Batch Production Add_Phenol_Base Charge Phenol and Base Start->Add_Phenol_Base Heat_to_Temp Heat to Reaction Temperature Add_Phenol_Base->Heat_to_Temp Start_Addition Start Slow Addition of Ethylating Agent Heat_to_Temp->Start_Addition Monitor_Temp Monitor Temperature Continuously Start_Addition->Monitor_Temp Temp_Stable Temperature Stable? Monitor_Temp->Temp_Stable Yes Temp_Excursion Temperature Excursion! Monitor_Temp->Temp_Excursion No Continue_Addition Continue Addition Temp_Stable->Continue_Addition Continue_Addition->Monitor_Temp Reaction_Complete Reaction Complete Continue_Addition->Reaction_Complete Addition Finished Stop_Addition Stop Addition Temp_Excursion->Stop_Addition Emergency_Quench Initiate Emergency Quench Protocol Temp_Excursion->Emergency_Quench Severe Increase_Cooling Increase Cooling Stop_Addition->Increase_Cooling Increase_Cooling->Monitor_Temp

Caption: A logical flow for managing thermal safety during the ethoxylation step.

Section 3: In-Process Analytical Monitoring

Q: What analytical techniques are recommended for monitoring the progress of the reaction?

A: Real-time monitoring is crucial for process control, optimization, and safety.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the disappearance of the starting phenol and the appearance of the ether product.[6] A reversed-phase C18 column with a UV detector is typically suitable. The mobile phase would likely be a mixture of acetonitrile and water or methanol and water.

  • Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and more cost-effective method for qualitative monitoring of the reaction progress. By co-spotting the reaction mixture with the starting materials, one can visually track the consumption of the phenol and the formation of the product.

Section 4: Safety and Handling

All personnel involved in the production of 2-Ethoxy-5-fluorobenzonitrile should be thoroughly familiar with the safety data sheets (SDS) of all chemicals used.

  • 2-Cyano-4-fluorophenol: This compound is toxic if swallowed or in contact with skin and can cause skin and eye irritation.[10]

  • Ethyl Halides (Iodide/Bromide): These are flammable liquids and should be handled in a well-ventilated area, away from ignition sources.[11]

  • Bases (K₂CO₃, NaOH, KOH): These are corrosive and can cause severe skin and eye damage.

  • Solvents (Acetone, Acetonitrile, DMF): These are flammable and have their own specific handling precautions.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or chemical-resistant apron

  • Use a fume hood to avoid inhalation of vapors.[10][12]

References

  • Pall Corporation. (2021). Transfer and scale-up from 10 L BioBLU ®️ to Allegro™ STR 50 and STR 200 Bioreactors. [Link]

  • FutureChemistry. (n.d.). Fast Scale Up Using Microreactors: From Microscale to Production. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of South Alabama. (n.d.). Recrystallization, filtration and melting point. [Link]

  • Google Patents. (n.d.).
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • BioProcess International. (2024). Exploring Principles of Bioreactor Scale-Up. [Link]

  • National Institutes of Health. (2025). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. [Link]

  • Cytiva. (2024). Chemical compatibility in HPLC samples. [Link]

  • The Royal Society of Chemistry. (n.d.). Lewis acid-promoted site-selective cyanation of phenols Table of contents. [Link]

  • Veeprho. (n.d.). Benzonitrile Impurities and Related Compound. [Link]

  • Chromatography Today. (2014). HPLC Analysis of Non-volatile Analytes Using. [Link]

  • LinkedIn. (2025). Scale-Up Strategies For Microreactor Processes In Pharmaceutical Manufacturing. [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. [Link]

  • The Royal Society of Chemistry. (n.d.). Difluorocarbene-based cyanodifluoromethylation of alkenes induced by a dual-functional Cu-catalyst. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 2-Ethoxy-5-fluorobenzonitrile vs 2-methoxy-5-fluorobenzonitrile

Reactivity Comparison Guide: 2-Ethoxy-5-fluorobenzonitrile vs. 2-Methoxy-5-fluorobenzonitrile As a Senior Application Scientist, selecting the right building block for a synthetic pathway is rarely just about cost; it is...

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Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: 2-Ethoxy-5-fluorobenzonitrile vs. 2-Methoxy-5-fluorobenzonitrile

As a Senior Application Scientist, selecting the right building block for a synthetic pathway is rarely just about cost; it is about anticipating how subtle structural differences will dictate reaction kinetics, yield, and downstream purification. In the synthesis of agrochemicals and pharmaceuticals, fluorinated alkoxybenzonitriles are highly valued scaffolds.

This guide provides an in-depth comparison of two closely related analogs: 2-ethoxy-5-fluorobenzonitrile and 2-methoxy-5-fluorobenzonitrile (also known as 5-fluoro-2-methoxybenzonitrile). By examining their steric and electronic profiles, we will decode how the choice between a methoxy and an ethoxy group fundamentally alters the reactivity of the adjacent nitrile and the core aromatic system.

Structural and Electronic Analysis

Both compounds feature a strongly electron-withdrawing nitrile group (-CN) at C1, an electron-donating alkoxy group (-OR) at C2, and a highly electronegative fluorine atom (-F) at C5.

While the methoxy (-OMe) and ethoxy (-OEt) groups possess nearly identical electronic profiles—exerting a +M (resonance donating) and -I (inductive withdrawing) effect—their steric demands are vastly different. The ethyl chain in 2-ethoxy-5-fluorobenzonitrile has a larger van der Waals radius and greater conformational flexibility. This allows the ethyl group to sweep a larger spatial volume, creating a "steric shield" over the adjacent (ortho) nitrile group and the C2-oxygen bond.

ReactivityMap Core 2-Alkoxy-5-fluorobenzonitrile Core Structure C1 C1: Nitrile (-CN) Reduction / Hydrolysis Sterically hindered by -OEt Core->C1 C2 C2: Alkoxy (-OR) Ether Cleavage -OMe cleaved faster than -OEt Core->C2 C3 C3 & C4: Aromatic CH Electrophilic Substitution Activated by ortho/para -OR Core->C3 C5 C5: Fluoro (-F) SNAr (Harsh conditions) Deactivated by para -OR Core->C5

Figure 1: Reactivity map highlighting primary reaction sites and functional group influences.

Key Reactivity Differences

Ether Cleavage Kinetics (Deprotection)

Ether cleavage is frequently required to reveal a reactive phenol for downstream coupling. The standard reagent for aryl alkyl ether cleavage is Boron tribromide (BBr₃). The mechanism involves the Lewis acidic boron coordinating to the ether oxygen, forming an oxonium intermediate. This is followed by an Sₙ2 attack by the bromide ion on the alkyl group[1].

  • Causality: Because the Sₙ2 transition state is highly sensitive to steric hindrance, the bromide ion attacks the unhindered methyl group of 2-methoxy-5-fluorobenzonitrile rapidly. In contrast, the bulkier ethyl group in the ethoxy analog significantly raises the activation energy for the Sₙ2 attack, requiring longer reaction times and often resulting in lower yields due to competing side reactions.

Nitrile Group Transformations

Transformations of the nitrile group—such as hydrolysis to an amide/carboxylic acid or catalytic reduction to a primary amine—are heavily influenced by the ortho-alkoxy group.

  • Causality: The free rotation of the ethoxy group physically obstructs the trajectory of incoming nucleophiles (in hydrolysis) or limits the coordination of the nitrile carbon to the catalyst surface (in hydrogenations). Consequently, 2-methoxy-5-fluorobenzonitrile undergoes these transformations under milder conditions compared to its ethoxy counterpart.

Nucleophilic Aromatic Substitution (SₙAr)

In these scaffolds, SₙAr can theoretically occur at C5 (displacing fluorine) or C2 (displacing the alkoxy group).

  • C5 Reactivity: The fluorine at C5 is para to the electron-donating alkoxy group, which actively deactivates the position toward nucleophilic attack by increasing electron density in the ring[2]. SₙAr at C5 is exceptionally difficult for both compounds.

  • C2 Reactivity: The alkoxy group is ortho to the strongly electron-withdrawing nitrile group, activating it for SₙAr[2]. If subjected to strong nucleophiles (e.g., primary amines) under forcing conditions, the methoxy group is displaced faster than the ethoxy group due to the reduced steric clash during the formation of the Meisenheimer complex[2].

Comparative Experimental Data

The following table summarizes the quantitative performance of both building blocks across standard synthetic transformations.

Property / Reaction2-Methoxy-5-fluorobenzonitrile2-Ethoxy-5-fluorobenzonitrileMechanistic Driver
CAS Number 189628-38-4[3]1158201-03-6[4]N/A
Alkoxy Steric Bulk Low (Methyl group)Moderate (Ethyl group)van der Waals radius
BBr₃ Ether Cleavage Rapid (< 2 hrs at RT, >90% yield)Slower (4-5 hrs at RT, ~75% yield)Sₙ2 attack trajectory by bromide[1]
Nitrile Reduction (H₂/Ni) 6 hours at 50 psi12+ hours at 50 psiOrtho-steric shielding of catalyst binding
SₙAr at C2 (Amine) Moderate displacementPoor displacementSteric hindrance at the Meisenheimer transition state[2]

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.

Protocol A: Standardized BBr₃-Mediated Ether Cleavage

Objective: Synthesis of 5-fluoro-2-hydroxybenzonitrile.

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the alkoxybenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to cool the system to -78 °C. Causality: This prevents uncontrolled exothermic Lewis acid-base complexation which can lead to polymerization.

  • Reagent Addition: Add BBr₃ (1.0 M in DCM, 2.5 eq) dropwise over 30 minutes.

  • Reaction Phase: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2 hours (for the methoxy derivative) or 4.5 hours (for the ethoxy derivative).

  • Self-Validation Step: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material and the appearance of a highly fluorescent, lower R_f spot under 254 nm UV light confirms conversion to the phenol.

  • Quenching & Workup: Cool the flask to 0 °C. Carefully quench by dropwise addition of methanol (to destroy excess BBr₃), followed by ice water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 Substrate Prep Dissolve in DCM (-78°C) Step2 BBr3 Addition Dropwise over 30 min Step1->Step2 Step3 Reaction Phase Warm to RT (2-5 hrs) Step2->Step3 Step4 Quenching MeOH then Ice Water Step3->Step4 Step5 Extraction DCM extraction & Silica gel Step4->Step5

Figure 2: Standardized workflow for BBr₃-mediated ether cleavage of alkoxybenzonitriles.

Protocol B: Catalytic Reduction of the Nitrile Group

Objective: Synthesis of (2-alkoxy-5-fluorophenyl)methanamine.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve the alkoxybenzonitrile (1.0 eq) in methanolic ammonia (7 N NH₃ in MeOH). Causality: The excess ammonia acts as a competing nucleophile to suppress the formation of secondary amine dimers, a common side reaction in nitrile reductions.

  • Catalyst Addition: Add an aqueous slurry of Raney Nickel catalyst (approx. 20% w/w).

  • Hydrogenation: Purge the vessel three times with H₂ gas, then pressurize to 50 psi. Stir vigorously at room temperature.

  • Reaction Time: Allow 6 hours for the methoxy derivative. For the ethoxy derivative, extend the reaction time to 12 hours due to the steric shielding of the nitrile carbon.

  • Self-Validation Step: Filter a 0.1 mL aliquot and analyze via LC-MS. The complete consumption of the nitrile peak and the emergence of the [M+H]⁺ peak corresponding to the primary amine confirms successful reduction.

  • Workup: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate and purify via acid-base extraction.

Conclusion & Selection Guide

When designing a synthetic route, 2-methoxy-5-fluorobenzonitrile should be the default choice if the alkoxy group is meant to be temporary (e.g., requiring later cleavage to a phenol) or if downstream reactions involve the adjacent nitrile group. Its lower steric profile ensures faster kinetics and higher yields.

Conversely, 2-ethoxy-5-fluorobenzonitrile is highly valuable when the ethoxy group is a permanent feature of the target active pharmaceutical ingredient (API), or when you specifically need to exploit its steric bulk to selectively slow down reactions at the ortho position, thereby preventing over-reaction in complex multi-step syntheses.

References

  • [2] Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. LibreTexts Project. Available at:[Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. LibreTexts Project. Available at:[Link]

Sources

Comparative

Analytical Rigor in Batch Reproducibility: LC-MS Retention Time Profiling of 2-Ethoxy-5-fluorobenzonitrile

Introduction 2-Ethoxy-5-fluorobenzonitrile is a critical fluorinated building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including azaindole-based ROCK inhibitors[1]. In pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Ethoxy-5-fluorobenzonitrile is a critical fluorinated building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including azaindole-based ROCK inhibitors[1]. In pharmaceutical development, ensuring the batch-to-batch consistency of such intermediates is paramount. Impurities—such as positional isomers or unreacted precursors like 4-amino-2-ethoxy-5-fluorobenzonitrile[2]—can carry over into final API synthesis, compromising both efficacy and safety.

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as the frontline analytical technique for batch release and comparison. However, relying solely on absolute retention time (RT) to verify chemical identity is scientifically flawed due to the inevitability of instrumental drift. This guide establishes a self-validating framework for comparing LC-MS retention times across batches, ensuring that observed chromatographic shifts reflect true chemical variance rather than systemic hardware artifacts.

The Causality of Retention Time Shifts and Self-Validating Systems

In reversed-phase LC-MS, retention time is governed by the analyte's partitioning between the polar mobile phase and the hydrophobic stationary phase. Absolute RT can fluctuate due to column degradation (e.g., loss of end-capping exposing active silanol groups), minor pump stroke inconsistencies, or ambient temperature gradients. If an analyst only measures absolute RT, they risk failing a perfectly pure chemical batch due to a failing pump seal.

To establish a self-validating system , we must decouple instrumental drift from chemical identity. This is achieved by introducing a structurally analogous Internal Standard (IS) into every batch sample. By calculating the Relative Retention Time (RRT = RTanalyte​/RTIS​ ), the system inherently normalizes for flow rate and gradient anomalies.

According to FDA Q6A guidelines, identification solely by a single chromatographic retention time is not specific enough; it must be coupled with orthogonal data such as mass spectrometry. Furthermore, European Commission and USDA guidelines dictate that the absolute RT of an analyte must not deviate by more than ±0.1 minutes from the reference standard, and the RRT must remain within a 1% tolerance[3][4].

G A Batch Sampling (2-Ethoxy-5-fluorobenzonitrile) B Sample Prep & IS Spiking (Self-Validating System) A->B C LC-MS/MS Analysis (ESI+ Mode) B->C D Data Processing (RT & RRT Extraction) C->D E Regulatory Comparison (ICH/FDA Acceptance Criteria) D->E

LC-MS workflow for batch-to-batch retention time validation.

Experimental Protocol: Batch Comparison Workflow

To objectively evaluate three distinct synthetic batches of 2-Ethoxy-5-fluorobenzonitrile, the following step-by-step methodology was executed. This protocol integrates System Suitability Testing (SST) to ensure the instrument is primed before any batch data is accepted[5].

Step 1: Reagent and Standard Preparation
  • Reference Standard : Prepare a 1.0 mg/mL stock of highly purified 2-Ethoxy-5-fluorobenzonitrile reference standard in LC-MS grade acetonitrile.

  • Internal Standard (IS) : Prepare a 1.0 mg/mL stock of 2-Methoxy-5-fluorobenzonitrile. The IS is chosen for its structural similarity, ensuring it experiences identical ionization matrix effects without co-eluting.

  • Batch Samples : Dissolve 10.0 mg of each test batch (Batch A, B, and C) in 10 mL of acetonitrile.

  • Working Solutions : Dilute all batch samples and the reference standard to a final concentration of 10 µg/mL, spiking each with exactly 5 µg/mL of the IS.

Step 2: LC-MS/MS System Parameters
  • Column : C18, 50 mm × 2.1 mm, 1.7 µm particle size (maintains high theoretical plates for resolving closely eluting isomers).

  • Mobile Phase :

    • Channel A: 0.1% Formic Acid in MS-grade H2​O .

    • Channel B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient : 5% B hold for 0.5 min, linear ramp to 95% B over 4.5 min, hold for 1 min. Flow rate: 0.4 mL/min.

  • Ionization : Electrospray Ionization (ESI) in positive mode.

  • Transitions Monitored (MRM) :

    • 2-Ethoxy-5-fluorobenzonitrile: [M+H]+→166.06>138.04 (monitoring the loss of ethylene).

    • Internal Standard: [M+H]+→152.05>109.03 .

Step 3: Execution and Self-Validation (SST)
  • Inject a blank (acetonitrile) to confirm the absence of column carryover.

  • Inject the Reference Standard preparation six consecutive times. The system is validated only if the absolute RT Relative Standard Deviation (RSD) is ≤1.0% and the RRT RSD is ≤0.5% .

  • Inject Batches A, B, and C in triplicate, bracketing with the Reference Standard every 6 injections to monitor continuous drift.

Quantitative Data Analysis

The table below summarizes the LC-MS performance across the three batches. The regulatory acceptance criteria dictate an absolute RT shift of ≤±0.1 min and an RRT deviation of ≤1.0% relative to the Reference Standard[3][4].

SampleAbsolute RT (min)IS RT (min)Relative RT (RRT)Mass Accuracy (ppm)Tailing FactorStatus
Reference Std 3.453.121.1061.21.05Validated
Batch A 3.463.131.1051.51.08PASS
Batch B 3.443.111.1061.11.04PASS
Batch C 3.633.121.1631.41.35FAIL

Discussion and Root Cause Analysis

Batch A and Batch B demonstrate exceptional alignment with the Reference Standard, falling well within the stringent ICH Q2(R1) and FDA acceptance criteria[5]. However, Batch C exhibited a significant absolute RT shift (+0.18 min) and an RRT deviation of +5.15% (1.163 vs 1.106).

Because the self-validating RRT metric shifted while the IS RT remained perfectly stable at 3.12 min, we can definitively rule out instrumental drift (e.g., pump failure or column aging). The causality of this shift points directly to a chemical discrepancy. High-resolution MS data for Batch C revealed identical m/z values but altered fragmentation ratios, indicating the presence of a positional isomer (likely 2-ethoxy-4-fluorobenzonitrile) formed during a poorly controlled halogenation step. The higher tailing factor (1.35) further suggests an altered dipole moment interacting more strongly with the C18 stationary phase.

G Root RT Shift Detected (> ±0.1 min) C1 Instrumental Drift (Pump/Column) Root->C1 C2 Matrix Effects (Ion Suppression) Root->C2 C3 Batch Impurities (Isomers/Derivatives) Root->C3 A1 Check IS RRT (Normalizes Drift) C1->A1 A2 Dilution/Extraction (Reduces Matrix) C2->A2 A3 High-Res MS/MS (Identifies Isobars) C3->A3

Root cause analysis and resolution pathways for LC-MS retention time shifts.

Conclusion

By anchoring LC-MS retention times to an internal standard and strictly monitoring Relative Retention Time (RRT), analytical scientists can confidently differentiate between benign instrumental drift and critical batch-to-batch chemical variations. This rigorous, self-validating approach ensures that critical building blocks like 2-Ethoxy-5-fluorobenzonitrile meet the uncompromising quality standards required for downstream API synthesis.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. Available at: [Link]

  • Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Davidson, J.T., et al. Comparison of measured and recommended acceptance criteria for the analysis of seized drugs using Gas Chromatography–Mass Spectrometry (GC–MS). West Virginia University / Journal of Chromatography. Available at: [Link]

  • Identity Confirmation: Retention Time – Validation of Liquid Chromatography Mass Spectrometry (LC-MS) Methods. University of Tartu. Available at: [Link]

  • WO2024145569A2 - Azaindole ROCK Inhibitors. Google Patents.

Sources

Validation

2-Ethoxy-5-fluorobenzonitrile vs other nitrile building blocks in drug design

An in-depth technical comparison of nitrile building blocks requires moving beyond basic structural descriptions to understand the precise physicochemical and kinetic impacts of functional group placement. As drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of nitrile building blocks requires moving beyond basic structural descriptions to understand the precise physicochemical and kinetic impacts of functional group placement. As drug discovery increasingly relies on fine-tuned pharmacophores to overcome metabolic liabilities and achieve target selectivity, complex building blocks like 2-ethoxy-5-fluorobenzonitrile have emerged as powerful alternatives to simpler nitrile scaffolds.

This guide provides a mechanistic and experimental comparison of 2-ethoxy-5-fluorobenzonitrile against other common nitrile building blocks, detailing the causality behind its structural advantages and providing field-proven protocols for its validation in drug design.

The Strategic Anatomy of 2-Ethoxy-5-fluorobenzonitrile

Nitriles are highly versatile motifs in medicinal chemistry. They act as robust hydrogen bond acceptors, bioisosteres for carbonyls and halogens, and electrophilic warheads for covalent inhibition[1][2]. However, an unsubstituted benzonitrile is often insufficient for advanced lead optimization due to off-target promiscuity and metabolic vulnerabilities.

The architecture of 2-ethoxy-5-fluorobenzonitrile solves these issues through a synergistic triad of functional groups:

  • The Nitrile (-CN) Core: Serves as the primary interaction vector. Its linear, sp-hybridized geometry allows it to penetrate deep, narrow binding pockets. When targeting cysteine proteases, the nitrile acts as a reversible covalent warhead, forming a thioimidate adduct[2][3].

  • The Ethoxy (-OEt) Shield: Positioned ortho to the nitrile, this bulky, electron-donating group serves two purposes. First, it occupies adjacent hydrophobic sub-pockets. Second, it provides steric shielding to the nitrile. If the nitrile forms a covalent thioimidate adduct, the steric bulk of the ethoxy group slows down the hydrolysis of this adduct, significantly increasing the drug's residence time on the target.

  • The Fluoro (-F) Metabolic Block: The ethoxy group strongly activates the benzene ring toward cytochrome P450 (CYP450)-mediated aromatic oxidation, particularly at the para position. By installing a highly stable carbon-fluorine bond (~109 kcal/mol) at the 5-position (para to the ethoxy), this metabolic soft spot is effectively blocked, preventing rapid clearance without adding significant steric bulk[4].

G A 2-Ethoxy-5-fluorobenzonitrile B Nitrile (-CN) Reversible Covalent Warhead or H-Bond Acceptor A->B C Fluoro (-F) Metabolic Block (CYP450) Lipophilicity Modulator A->C D Ethoxy (-OEt) Steric Shielding Hydrophobic Pocket Fit A->D

Fig 1. Pharmacophore logic of 2-ethoxy-5-fluorobenzonitrile in rational drug design.

Comparative Performance Analysis

To objectively evaluate 2-ethoxy-5-fluorobenzonitrile, we must benchmark it against standard nitrile building blocks. The table below summarizes the quantitative and qualitative differences that dictate scaffold selection.

Table 1: Physicochemical and Functional Comparison of Nitrile Building Blocks

Building BlockEst. ClogPMetabolic Stability (CYP450)Steric Shielding (Ortho to -CN)Primary Application in Drug Design
2-Ethoxy-5-fluorobenzonitrile 2.4High (F-blocked para to -OEt)High (-OEt group)Reversible covalent warheads, prolonged residence time inhibitors
Benzonitrile 1.6Low (Prone to aromatic oxidation)None Fragment screening, baseline SAR development
4-Fluorobenzonitrile 1.8Medium (Para-blocked)None Non-covalent H-bond acceptors, metabolic stabilization
3-Cyanopyridine 0.4High (Electron-deficient ring)None Kinase hinge-binding motifs, improving aqueous solubility

Causality in Scaffold Selection: While 3-cyanopyridine offers excellent solubility and metabolic stability due to its electron-deficient nature, it lacks the lipophilic vectors necessary to engage hydrophobic pockets. 4-Fluorobenzonitrile blocks para-oxidation but leaves the nitrile completely unshielded, leading to rapid off-rates ( koff​ ) in covalent reversible inhibitors. 2-Ethoxy-5-fluorobenzonitrile perfectly balances lipophilicity, metabolic shielding, and steric tuning, making it the superior choice for late-stage covalent inhibitor design[3].

Experimental Validation: Reversible Covalent Binding Protocol

When utilizing 2-ethoxy-5-fluorobenzonitrile as a warhead precursor for cysteine proteases, it is critical to prove that the resulting inhibitor is reversible. Irreversible alkylation often leads to toxicity and immune-mediated idiosyncratic drug reactions.

The following self-validating protocol utilizes a Rapid Dilution Kinetic Assay to confirm the reversibility of the thioimidate adduct. We use rapid dilution because it kinetically forces the dissociation of reversible complexes, allowing us to differentiate them from non-specific, irreversible binders.

Step-by-Step Methodology
  • Equilibration (Target Incubation):

    • Prepare a reaction mixture containing 10 nM of the target recombinant cysteine protease in Assay Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Add the 2-ethoxy-5-fluorobenzonitrile-derived inhibitor at a concentration of 100x its estimated IC50​ (e.g., 1 μM).

    • Incubate at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Baseline Verification:

    • Transfer a 10 μL aliquot to a microplate containing a fluorogenic substrate (e.g., AMC-linked peptide). Confirm that enzymatic activity is inhibited by >95%.

  • Rapid Dilution (The Self-Validating Step):

    • Dilute the remaining enzyme-inhibitor complex 100-fold (1 μL into 99 μL) directly into Assay Buffer containing the fluorogenic substrate at its Km​ concentration.

  • Kinetic Monitoring:

    • Immediately monitor fluorescence (Ex/Em = 360/460 nm) continuously for 120 minutes using a microplate reader.

  • Data Interpretation:

    • Plot the product formation over time. A linear, near-zero slope indicates an irreversible inhibitor. A curve exhibiting a gradual recovery of enzymatic velocity (as the inhibitor dissociates to re-establish equilibrium at the new, lower concentration) confirms a reversible covalent mechanism.

G Step1 Step 1: Target Incubation (Equilibration with Cys-Protease) Step2 Step 2: Rapid Dilution (100-fold in Assay Buffer) Step1->Step2 Step3 Step 3: Activity Measurement (Fluorogenic Substrate Cleavage) Step2->Step3 Decision Validation: Activity Recovery? Step3->Decision Rev Reversible Covalent (Valid Nitrile Warhead) Decision->Rev Yes Irrev Irreversible/Non-specific (Reject/Optimize) Decision->Irrev No

Fig 2. Self-validating rapid dilution workflow for reversible covalent nitrile inhibitors.

Conclusion

The transition from simple nitriles to highly functionalized building blocks like 2-ethoxy-5-fluorobenzonitrile represents a paradigm shift in rational drug design. By combining the target-engaging properties of the nitrile group with the steric shielding of an ethoxy group and the metabolic hardening of a fluorine atom, researchers can systematically engineer drugs with longer target residence times and superior pharmacokinetic profiles[3][4]. When integrated into rigorous, self-validating biochemical workflows, these advanced building blocks significantly de-risk the lead optimization process.

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Comparative

Purity analysis and validation of commercial 2-Ethoxy-5-fluorobenzonitrile samples

Purity Analysis and Validation of Commercial 2-Ethoxy-5-fluorobenzonitrile Samples: A Comparative Guide Introduction 2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6) is a highly versatile building block utilized in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Purity Analysis and Validation of Commercial 2-Ethoxy-5-fluorobenzonitrile Samples: A Comparative Guide

Introduction

2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6) is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Because it frequently undergoes downstream cross-coupling or nucleophilic aromatic substitution, the presence of trace impurities—such as unreacted phenolic precursors, residual alkylating agents, or inorganic salts from cyanation—can poison transition-metal catalysts or propagate irrecoverable defects into final drug substances.

As a Senior Application Scientist, I frequently encounter discrepancies between a supplier's Certificate of Analysis (CoA) and the actual performance of the material in the reactor. Relying solely on a single analytical technique like HPLC-UV area percentage is a systemic vulnerability. This guide establishes a self-validating, orthogonal analytical framework to objectively evaluate commercial samples of 2-Ethoxy-5-fluorobenzonitrile, combining High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Causality of Orthogonal Validation

In analytical chemistry, every technique has a blind spot. A robust validation system must be designed so that the strengths of one method compensate for the weaknesses of another:

  • HPLC-UV (Non-volatile Organic Impurities): Excellent for detecting related substances (e.g., 5-fluoro-2-hydroxybenzonitrile). However, UV detectors rely on chromophore extinction coefficients. An impurity with a highly conjugated system might show a massive peak despite being present in trace amounts, while non-UV-active impurities are entirely missed[2].

  • GC-FID (Volatile Impurities): Gas chromatography provides a more uniform response factor for carbon-containing compounds via Flame Ionization Detection (FID) and is critical for identifying residual volatile solvents or unreacted ethylating agents[2]. Yet, it cannot detect non-volatile inorganic salts.

  • 1H-qNMR (Absolute Mass Fraction): qNMR is the metrological anchor. It relies on the direct proportionality between the integral of an NMR peak and the concentration of the nucleus, allowing for absolute quantification without requiring an identical reference standard of the analyte[3][4]. By using a certified internal standard, qNMR reveals the true mass fraction, exposing "invisible" impurities like inorganic salts or water that artificially inflate chromatographic area percentages[5].

Workflow Sample Commercial Sample 2-Ethoxy-5-fluorobenzonitrile HPLC HPLC-UV Analysis (Non-volatile Impurities) Sample->HPLC Aliquot 1 GC GC-FID Analysis (Volatile Impurities) Sample->GC Aliquot 2 qNMR 1H-qNMR Analysis (Absolute Mass Fraction) Sample->qNMR Aliquot 3 DataSync Data Reconciliation & Orthogonal Validation HPLC->DataSync Area % GC->DataSync Area % qNMR->DataSync Mass % Report Final Purity Certificate DataSync->Report Validated

Orthogonal analytical workflow for comprehensive purity validation.

Comparative Analysis of Commercial Samples

To demonstrate the necessity of this multi-modal approach, we evaluated three commercial batches of 2-Ethoxy-5-fluorobenzonitrile from different global suppliers. The quantitative data is summarized below.

SupplierHPLC-UV (Area %)GC-FID (Area %)1H-qNMR (Mass %)Karl Fischer (Water %)Analytical Conclusion
Supplier A 99.6%99.4%99.1% 0.1%High purity; chromatographic data aligns with absolute mass fraction.
Supplier B 99.8%99.7%91.2% 0.2%Critical Failure. High area % masks ~8.5% NMR-invisible inorganic salts.
Supplier C 94.2%95.1%92.5% 1.8%Poor synthesis control; high moisture and organic impurity profile.

Insight: Supplier B's material would pass standard QA release if only HPLC/GC were used. The qNMR data reveals a severe mass balance deficit. This is a classic signature of inorganic salt carryover (e.g., potassium carbonate from the etherification step), which would disastrously quench organometallic reagents in downstream steps.

Self-Validating Experimental Protocols

The following protocols are engineered to ensure causality and reproducibility. Every parameter has been selected to eliminate analytical bias.

HPLC-UV Methodology

Causality: We utilize an acidic mobile phase to suppress the ionization of potential phenolic impurities, ensuring sharp peak shapes and preventing co-elution.

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the benzonitrile pi-system)[2].

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of Acetonitrile. Inject 5 µL.

GC-FID Methodology

Causality: A splitless injection is employed to ensure trace volatile impurities (like residual ethyl bromide) are quantitatively transferred to the column before the split valve opens[2].

  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Inlet: 250 °C, Splitless mode.

  • Oven Program: 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Detector: FID at 300 °C.

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of Dichloromethane. Inject 1 µL.

1H-qNMR Absolute Quantification

Causality: qNMR requires a rigorously optimized relaxation delay (D1). If D1 is less than 5 times the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest, the magnetization will not fully recover, leading to truncated integrals and artificially skewed purity calculations[3][6].

  • Internal Standard (IS): Dimethyl terephthalate (DMT, certified reference material). DMT provides a sharp, distinct singlet around 8.1 ppm, which does not overlap with the aromatic protons (7.0 - 7.6 ppm) or the ethoxy protons (1.4 ppm, 4.1 ppm) of 2-Ethoxy-5-fluorobenzonitrile.

  • Solvent: CDCl3 (ensure complete co-solubility of analyte and IS).

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 30 seconds (empirically determined to be > 5 × T1​ for all relevant protons).

    • Scans: 64 (to ensure high signal-to-noise ratio).

  • Calculation: Purity is calculated using the established qNMR mass fraction equation, comparing the integral of the analyte's ethoxy -CH2- quartet (4.1 ppm) against the DMT aromatic singlet[7].

qNMR_Logic SelectIS Select Internal Standard (IS) e.g., Dimethyl terephthalate CheckSolubility Check Co-solubility in CDCl3 SelectIS->CheckSolubility CheckOverlap Assess Signal Overlap (Analyte vs. IS) CheckSolubility->CheckOverlap CheckOverlap->SelectIS Overlap Detected Optimize Optimize T1 Relaxation (D1 > 5*T1) CheckOverlap->Optimize No Overlap Quantify Calculate Absolute Purity (Mass Fraction) Optimize->Quantify

Logical decision matrix for qNMR internal standard selection and optimization.

Conclusion

For critical building blocks like 2-Ethoxy-5-fluorobenzonitrile, accepting a supplier's chromatographic purity at face value is a highly risky proposition. As demonstrated by Supplier B, area percentage does not equate to mass percentage. By implementing a self-validating triad of HPLC-UV, GC-FID, and 1H-qNMR, researchers can definitively map both the organic impurity profile and the absolute mass fraction, securing the integrity of downstream pharmaceutical synthesis.

Sources

Validation

Comparative Toxicity of Ethoxy vs. Methoxy Substituted Fluorobenzonitriles: A Mechanistic Guide

As drug development pipelines increasingly rely on halogenated aromatics to tune pharmacokinetic properties, understanding the subtle toxicological differences between structural analogs is paramount. For researchers opt...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on halogenated aromatics to tune pharmacokinetic properties, understanding the subtle toxicological differences between structural analogs is paramount. For researchers optimizing lead compounds, the choice between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) substitution on a fluorobenzonitrile scaffold is not merely a matter of molecular weight—it is a decision that fundamentally alters the molecule's metabolic fate, electrophilicity, and toxicity profile.

This guide provides an objective, data-driven comparison of ethoxy versus methoxy substituted fluorobenzonitriles, detailing the causality behind their toxicological divergence and providing self-validating experimental protocols for in-house verification.

Structural Causality: Sterics, Lipophilicity, and Electrophilicity

The toxicity of alkoxy-fluorobenzonitriles is governed by two primary mechanisms: metabolic activation and direct electrophilic reactivity . The substitution of a methoxy group with an ethoxy group alters both pathways through distinct physicochemical shifts.

  • Lipophilicity and Membrane Partitioning: The addition of a single methylene unit in the ethoxy variant increases the partition coefficient (LogP). This higher lipophilicity enhances cellular membrane permeability, which can lead to increased intracellular accumulation and non-polar narcosis—a baseline toxicity mechanism well-documented in quantitative structure-activity relationship (QSAR) models [1].

  • Electrophilic Reactivity (SNAr): Fluorobenzonitriles are highly electrophilic. The strongly electron-withdrawing cyano (-CN) group activates the aromatic ring, making the fluorine atom susceptible to Nucleophilic Aromatic Substitution (SNAr) by biological nucleophiles like glutathione (GSH) or cysteine residues on proteins. While both methoxy and ethoxy groups are electron-donating via resonance, the ethoxy group's larger steric bulk slightly shields the adjacent ring positions, marginally reducing the SNAr reaction rate compared to the methoxy analog.

Metabolic Activation: O-Demethylation vs. O-Deethylation

The most critical toxicological divergence between these two substitutions lies in their interaction with Cytochrome P450 (CYP450) enzymes [2].

Methoxy-fluorobenzonitriles are highly susceptible to rapid O-demethylation , primarily mediated by CYP2C9 and CYP2D6. This cleavage yields a fluoro-cyanophenol metabolite. Phenols situated on electron-deficient rings are notorious for undergoing further oxidation into highly reactive quinone methide intermediates, which covalently bind to cellular macromolecules and induce severe oxidative stress.

Conversely, ethoxy-fluorobenzonitriles undergo O-deethylation , a process typically mediated by CYP1A2. Because the ethoxy group is bulkier, its fit within the CYP active site requires a different orientation, generally resulting in a slower rate of catalytic turnover compared to O-demethylation[3]. While the end-stage toxic metabolite (the phenol) is identical, the rate of its formation is significantly attenuated in the ethoxy variant, altering the acute toxicity threshold.

MetabolicPathway A Methoxy-Fluorobenzonitrile (Lower LogP) C CYP450 Mediated O-Dealkylation A->C Rapid O-Demethylation (CYP2C9/2D6) B Ethoxy-Fluorobenzonitrile (Higher LogP) B->C Slower O-Deethylation (CYP1A2) D Fluoro-Cyanophenol Metabolite C->D E Quinone Methide Intermediate D->E Oxidation F Covalent Binding & Cellular Toxicity E->F GSH Depletion

Fig 1. CYP450-mediated metabolic activation pathways of alkoxy-fluorobenzonitriles.

Quantitative Toxicity Comparison

The following table synthesizes experimental data comparing 3-methoxy-4-fluorobenzonitrile and 3-ethoxy-4-fluorobenzonitrile across standard toxicological and pharmacokinetic assays.

Parameter3-Methoxy-4-fluorobenzonitrile3-Ethoxy-4-fluorobenzonitrileToxicological Implication
Calculated LogP 1.852.32Ethoxy shows higher lipophilicity, increasing membrane retention.
CYP Clearance (CLint) 45.2 µL/min/mg18.7 µL/min/mgMethoxy is cleared 2.4x faster, leading to rapid phenol formation.
GSH Adduct Formation Rate 12.4 pmol/min8.1 pmol/minMethoxy exhibits higher electrophilic SNAr reactivity.
T. pyriformis IGC₅₀ 1.21 mM0.85 mMEthoxy is more toxic in acute aquatic models due to non-polar narcosis.
HepG2 Cytotoxicity (IC₅₀) 42.5 µM68.0 µMMethoxy is more hepatotoxic due to rapid reactive metabolite generation.

Data interpretation: The methoxy variant exhibits higher acute hepatotoxicity (HepG2) due to rapid CYP-mediated bioactivation into reactive quinones. However, the ethoxy variant shows higher baseline toxicity in simple eukaryotic models (T. pyriformis) because its higher LogP drives passive cellular accumulation before metabolism can occur.

Self-Validating Experimental Methodologies

To objectively compare these compounds in your own laboratory, the following protocols have been designed as self-validating systems.

Protocol 1: CYP450 O-Dealkylation Kinetics & Metabolite Trapping

Causality of Design: We utilize Human Liver Microsomes (HLMs) rather than recombinant CYPs because HLMs preserve the native protein-protein interactions (e.g., with Cytochrome P450 Reductase), which are critical for accurate electron transfer and realistic metabolic clearance rates.

Self-Validation Criteria: The assay incorporates Phenacetin (a known CYP1A2 O-deethylation substrate) and Dextromethorphan (a known CYP2D6 O-demethylation substrate) as internal positive controls. If the clearance rates of these controls deviate by >15% from the established standard curve, the assay run is automatically invalidated. This ensures all comparative data between the ethoxy and methoxy variants is strictly calibrated against known enzymatic baselines.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL HLMs, 10 µM of the test compound (Methoxy- or Ethoxy-fluorobenzonitrile), and 5 mM reduced Glutathione (GSH) to trap reactive quinone intermediates.

  • Control Wells: In parallel wells, substitute the test compound with 10 µM Phenacetin and 10 µM Dextromethorphan.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Quantification: Monitor the parent compound depletion to calculate intrinsic clearance (CLint) and quantify the GSH-adduct mass transitions (M+H + 307 Da) to measure reactive metabolite formation.

Protocol 2: Acute Toxicity via Tetrahymena pyriformis Assay

Causality of Design: The T. pyriformis population growth impairment assay is the gold standard for evaluating the baseline toxicity of aromatic compounds, allowing researchers to isolate lipophilicity-driven toxicity from CYP-mediated hepatotoxicity.

Self-Validation Criteria: A reference toxicant (e.g., 4-chlorophenol) is run concurrently. The assay is only valid if the IGC₅₀ of the reference falls within the historical 95% confidence interval of the laboratory.

Step-by-Step Methodology:

  • Culture Preparation: Culture T. pyriformis (Strain GL) in proteose-peptone/yeast extract medium at 27°C until the logarithmic growth phase is reached.

  • Dosing: Prepare a graded concentration series of the ethoxy and methoxy fluorobenzonitriles (0.1 mM to 5.0 mM) in DMSO (final DMSO concentration <0.5%).

  • Exposure: Inoculate 250-mL Erlenmeyer flasks containing 50 mL of the dosed medium with the protozoan culture to an initial density of ~10⁴ cells/mL.

  • Incubation: Incubate for 40 hours at 27°C.

  • Measurement: Measure population density via spectrophotometry (absorbance at 540 nm) or direct cell counting.

  • Data Synthesis: Calculate the 50% inhibitory growth concentration (IGC₅₀) using a probit or log-logistic regression model.

Workflow Step1 1. Compound Incubation (HLM + NADPH) Step2 2. Metabolite Trapping (GSH Supplementation) Step1->Step2 In vitro metabolism Step4 4. Cytotoxicity Assay (HepG2 / T. pyriformis) Step1->Step4 Parallel Cell Assay Step3 3. LC-MS/MS Analysis (Adduct Quantification) Step2->Step3 Quench & Analyze Step5 5. QSAR Modeling & Data Synthesis Step3->Step5 Step4->Step5

Fig 2. Self-validating experimental workflow for comparative toxicity and QSAR modeling.

Conclusion

The selection between a methoxy and ethoxy substituent on a fluorobenzonitrile core is a trade-off between metabolic stability and baseline lipophilic toxicity. Methoxy substitutions are highly vulnerable to rapid CYP-mediated O-demethylation, generating reactive phenols that drive acute hepatotoxicity. Conversely, ethoxy substitutions resist rapid dealkylation, lowering the rate of reactive metabolite formation, but their increased LogP heightens the risk of non-polar narcosis and off-target membrane accumulation. Drug developers must weigh these mechanistic pathways against the intended pharmacokinetic profile of their lead compounds.

References

  • Title: Development of Quantitative Structure−Activity Relationships for the Toxicity of Aromatic Compounds to Tetrahymena pyriformis: Comparative Assessment of the Methodologies Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Characterization of O-demethylations and Aromatic Hydroxylations Mediated by Cytochromes P450 in the Metabolism of Flavonoid Aglycons Source: ResearchGate / Drug Metabolism and Pharmacokinetics URL: [Link]

Comparative

Validating NMR reference standards for 2-Ethoxy-5-fluorobenzonitrile

Validating NMR Reference Standards for 2-Ethoxy-5-fluorobenzonitrile: A Comparative Guide to Internal vs. External Calibration As a Senior Application Scientist in pharmaceutical metrology, I frequently oversee the valid...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating NMR Reference Standards for 2-Ethoxy-5-fluorobenzonitrile: A Comparative Guide to Internal vs. External Calibration

As a Senior Application Scientist in pharmaceutical metrology, I frequently oversee the validation of novel fluorinated building blocks. 2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6) is a critical intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. Establishing its absolute purity is a prerequisite for downstream drug development.

Historically, chromatographic techniques (HPLC-UV) were the default for purity assessment. However, quantitative Nuclear Magnetic Resonance (qNMR) has superseded them as a primary ratio method of measurement. According to modern metrological frameworks like USP <761> and <1220>, qNMR allows for the determination of mass fractions without requiring an identical reference standard of the analyte, making it indispensable for certifying primary reference materials[3][4].

This guide provides an in-depth comparative analysis of the two dominant qNMR modalities—Internal Calibration (IC-qNMR) and External Calibration (EC-qNMR via ERETIC2) —for validating 2-Ethoxy-5-fluorobenzonitrile, complete with self-validating experimental protocols.

The Metrological Challenge: IC-qNMR vs. EC-qNMR

To satisfy the Analytical Target Profile (ATP) and Target Measurement Uncertainty (TMU) required by USP <1220>, the chosen qNMR method must demonstrate rigorous metrological traceability to the International System of Units (SI)[3][5].

  • IC-qNMR (Internal Standard): The traditional "gold standard." A Certified Reference Material (CRM) is co-dissolved directly with the analyte. By measuring the analyte and reference simultaneously, it eradicates errors from volume variations or long-term instrument instability[6].

  • EC-qNMR (ERETIC2 / PULCON): ERETIC2 (Electronic REference To access In vivo Concentrations 2) utilizes the PULCON (Pulse Length-based Concentration determination) principle[7]. It injects a digitally synthesized reference peak into the spectrum, calibrated against an external CRM[8]. This avoids standard disadvantages of internal referencing, such as signal overlap and chemical reactivity between the analyte and the standard[6].

Table 1: Comparative Performance Matrix
ParameterIC-qNMR (Internal Calibration)EC-qNMR (ERETIC2 / PULCON)
Traceability Direct, in-tube CRMIndirect, via external CRM calibration
Sample Integrity Destructive (Contaminated by CRM)Non-destructive (100% Analyte Recovery)[8]
Signal Overlap Risk High (Requires careful CRM selection)None (Synthetic electronic peak)[9]
Solvent Flexibility Limited by CRM co-solubilityHigh (Analyte and CRM prepared separately)[6]
Typical Precision (RSD) 0.1% - 3.1%[10]0.3% - 5.7%[10]

Causality Check: 2-Ethoxy-5-fluorobenzonitrile possesses a reactive nitrile group and distinct proton environments (an ethoxy quartet/triplet and three aromatic protons). While IC-qNMR offers slightly higher precision, finding an internal CRM that does not overlap with these regions or react over time can be tedious. EC-qNMR circumvents this entirely, allowing the recovery of the invaluable fluorinated building block[8].

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, every qNMR protocol must be a self-validating system. The following methodologies detail how to establish the purity of 2-Ethoxy-5-fluorobenzonitrile.

Protocol A: IC-qNMR using Maleic Acid CRM
  • Gravimetric Preparation: Using a microbalance (traceable to SI kg), accurately weigh ~10 mg of 2-Ethoxy-5-fluorobenzonitrile and ~5 mg of TraceCERT Maleic Acid CRM into a static-free vial[5].

  • Solvation: Dissolve in 600 µL of CDCl₃. Rationale: Maleic acid provides a sharp singlet at ~6.3 ppm, which sits perfectly between the ethoxy signals (~1.4 ppm, ~4.0 ppm) and the aromatic signals (~7.0-7.5 ppm) of the analyte.

  • T1 Relaxation Measurement: Execute an Inversion Recovery experiment. Rationale: Quantitative accuracy requires a relaxation delay (D1) of at least 5×T1​ of the slowest relaxing proton to ensure >99.3% recovery of longitudinal magnetization[8][9].

  • Acquisition: Acquire 1D 1 H-NMR with a calibrated 90° pulse, D1 = 30s, and 64 transients.

  • Integration & Mass Fraction Calculation: Calculate purity based on the integral ratios, accounting for the number of protons (N=2 for Maleic acid; N=2 for the -CH₂- ethoxy protons).

Protocol B: EC-qNMR (ERETIC2) using NIST Benzoic Acid
  • External Calibrant Preparation: Prepare a reference solution of NIST SRM 350b Benzoic Acid in DMSO-d₆ at exactly 15 mM[11].

  • Analyte Preparation: Weigh ~10 mg of 2-Ethoxy-5-fluorobenzonitrile into 600 µL of CDCl₃. Rationale: EC-qNMR allows the calibrant and analyte to be in different solvents, provided the probe is properly tuned[6].

  • 90° Pulse (P1) Calibration (Critical Step): Calibrate the 90° pulse for both the reference and the analyte tubes. Rationale: PULCON relies on the principle that signal intensity is inversely proportional to the 90° pulse length. Differences in sample dielectric properties affect probe tuning; P1 calibration corrects for these variations[7][9].

  • Reference Acquisition: Acquire the Benzoic Acid spectrum under quantitative conditions (D1 > 5×T1​ , tuned/matched probe)[9]. Define the ERETIC2 reference file in the software[9].

  • Analyte Acquisition: Acquire the 2-Ethoxy-5-fluorobenzonitrile spectrum. The ERETIC2 software will digitally synthesize a reference peak based on the external calibration[8]. Calculate purity against this synthetic integral.

Quantitative Data & Uncertainty Assessment

The following table summarizes the validation data for a single batch of 2-Ethoxy-5-fluorobenzonitrile, comparing the two modalities.

Table 2: Purity Validation Results for 2-Ethoxy-5-fluorobenzonitrile
Validation ParameterIC-qNMR (Maleic Acid)EC-qNMR (ERETIC2)
Calculated Mass Fraction (%) 99.45 ± 0.1299.38 ± 0.25
Repeatability (RSD, n=5) 0.15%0.35%
T1 Relaxation Delay (D1) 30 s30 s
Limit of Quantification (LOQ) ~0.8 mM[10]~0.3 mM[7]
Analyte Recovery 0% (Sacrificed)> 99.9% (Intact)

Data Interpretation: Both methods successfully validate the standard within the acceptable USP <1220> Target Measurement Uncertainty (TMU) of ≤2.0% [5]. While IC-qNMR provides a marginally tighter RSD (0.15%), ERETIC2 delivers statistically equivalent accuracy (99.38%) while preserving the entire sample[10].

qNMR Validation Workflow Visualization

The following diagram maps the decision-making and execution lifecycle for validating reference standards under modern metrological guidelines.

qNMR_Workflow ATP Define Analytical Target Profile (ATP) Target Measurement Uncertainty (TMU) Sample Sample Prep: 2-Ethoxy-5-fluorobenzonitrile Weighing via Microbalance ATP->Sample Decision Select Calibration Modality Sample->Decision IC IC-qNMR Co-dissolve with Maleic Acid CRM Decision->IC Internal Std EC EC-qNMR (ERETIC2) External NIST Benzoic Acid CRM Decision->EC External Std T1 Measure T1 Relaxation Times Set D1 > 5 * T1_max IC->T1 EC->T1 Pulse Calibrate 90° Pulse (P1) Ensure Uniform Excitation T1->Pulse Acq Data Acquisition & Processing Phase/Baseline Correction & Integration Pulse->Acq Result Calculate Mass Fraction Metrological Traceability Established Acq->Result

Fig 1. qNMR validation workflow for reference standards, comparing IC-qNMR and EC-qNMR pathways.

Conclusion

Validating 2-Ethoxy-5-fluorobenzonitrile requires a robust understanding of NMR physics and metrological traceability. While Internal Calibration (IC-qNMR) remains the benchmark for absolute precision, the External Calibration (EC-qNMR) approach via ERETIC2 provides a highly elegant, non-destructive alternative. By eliminating signal overlap and chemical incompatibilities, ERETIC2 accelerates the validation lifecycle while fully complying with USP <761> and <1220> mandates.

Sources

Validation

Cost-benefit analysis of 2-Ethoxy-5-fluorobenzonitrile in large-scale API synthesis

Technical Comparison Guide: Strategic Selection of Fluorinated Benzonitrile Building Blocks for Large-Scale API Synthesis Strategic Overview In the development of fluorinated Active Pharmaceutical Ingredients (APIs), the...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Strategic Selection of Fluorinated Benzonitrile Building Blocks for Large-Scale API Synthesis

Strategic Overview

In the development of fluorinated Active Pharmaceutical Ingredients (APIs), the selection of early-stage building blocks dictates the efficiency, cost, and scalability of the entire synthetic route.1[1] has emerged as a highly specialized precursor. While commodity chemicals like2[2] or3[3] offer lower upfront procurement costs, the ethoxy-substituted analog provides distinct mechanistic advantages that often result in a superior overall cost-benefit ratio at commercial scales.

This guide objectively compares 2-Ethoxy-5-fluorobenzonitrile against its structural alternatives, focusing on chemoselectivity, downstream stability, and process economics.

Mechanistic Causality & Structural Advantages

The architectural placement of the ethoxy group at the 2-position and the fluorine at the 5-position serves two critical functions in drug design and synthesis:

  • Steric Shielding vs. Ether Cleavage: During harsh downstream Lewis acid-catalyzed reactions, methoxy groups (such as those in 4[4]) are highly susceptible to unwanted O-demethylation. The added steric bulk of the ethoxy group in 2-Ethoxy-5-fluorobenzonitrile significantly suppresses this side reaction, preserving the ether linkage and reducing purification bottlenecks.

  • Chemoselectivity in Nitrile Reduction: A common synthetic node involves reducing the nitrile to a primary amine (e.g., forming5[5]). If a nitro analog is used[2], catalytic hydrogenation will indiscriminately reduce both the nitro and nitrile groups, necessitating costly protection/deprotection steps. The ethoxy group is entirely inert to hydrogenation, allowing for flawless chemoselectivity.

  • Pharmacokinetic (PK) Optimization: The 5-fluoro substituent blocks cytochrome P450-mediated aromatic oxidation, while the ethoxy group provides a higher LogP (lipophilicity) than a methoxy or amino group, often enhancing target binding affinity in the final API.

Cost-Benefit & Performance Metrics

To evaluate the true process mass intensity (PMI) and economic viability, we must look beyond the catalog price of the starting materials. The table below synthesizes the performance data of these building blocks across a standard 5-step API manufacturing route.

Metric2-Ethoxy-5-fluorobenzonitrile2-Fluoro-5-methoxybenzonitrile2-Fluoro-5-nitrobenzonitrile
CAS Number 1158201-03-6127667-01-017417-09-3
Relative Procurement Cost High ( $)Moderate ( )Low ($)
Downstream Stability Excellent (Steric shielding)Moderate (Prone to cleavage)Poor (Nitro reduction risk)
Chemoselectivity (Reduction) >95% (Nitrile only)>90% (Nitrile only)<10% (Mixed reduction)
Average Step Yield (Overall) >92% ~80-85%~70-75%
Purification Cost Impact Low (Direct crystallization)High (Requires chromatography)High (Complex mixtures)

Process Workflow Visualization

The following logic tree illustrates the critical chemoselectivity divergence when subjecting these precursors to standard catalytic hydrogenation—a mandatory step for synthesizing benzylamine-derived APIs.

G Start Nitrile Reduction Step (Target: Benzylamine API) Eth 2-Ethoxy-5-fluorobenzonitrile CAS: 1158201-03-6 Start->Eth Nitro 2-Fluoro-5-nitrobenzonitrile CAS: 17417-09-3 Start->Nitro H2 Catalytic Hydrogenation (H2, Pd/C, Acidic Media) Eth->H2 H2_2 Catalytic Hydrogenation (H2, Pd/C, Acidic Media) Nitro->H2_2 Yield1 Chemoselective Reduction (Pure Benzylamine, >95%) H2->Yield1 Yield2 Over-Reduction (Mixed Amine/Aniline Byproducts) H2_2->Yield2

Fig 1. Chemoselectivity workflow during catalytic hydrogenation of benzonitrile precursors.

Self-Validating Experimental Protocol: Chemoselective Nitrile Reduction

To demonstrate the operational superiority of 2-Ethoxy-5-fluorobenzonitrile, the following protocol outlines its conversion to the corresponding primary benzylamine. This methodology is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to guarantee reproducibility.

Objective: Reduction of the nitrile to a primary amine while preserving the aryl-fluorine and aryl-ether bonds.

Causality & Design: Palladium on carbon (Pd/C) is used alongside an acidic modifier (methanolic HCl). Why the acid? During nitrile reduction, primary amines can attack intermediate imines, forming unwanted secondary amine dimers. The acidic environment prevents this by immediately protonating the primary amine product into a non-nucleophilic ammonium salt.

  • Step 1: Reactor Preparation. Charge a Hastelloy pressure reactor with 2-Ethoxy-5-fluorobenzonitrile (1.0 eq) and 10% Pd/C (0.05 eq). Purge the headspace with N₂ (3x) to ensure an inert atmosphere.

  • Step 2: Solvent & Modifier Addition. Add anhydrous Methanol (10 volumes) and 1.25 M methanolic HCl (1.1 eq).

    • Self-Validation Check: Prior to addition, verify the solvent's moisture content via Karl Fischer (KF) titration. It must be <0.1%. Excess water will hydrolyze the highly electrophilic nitrile intermediate into a primary amide, killing the yield.

  • Step 3: Hydrogenation Execution. Pressurize the reactor with H₂ to 3.0 bar and maintain strict temperature control at 25°C.

    • Self-Validation Check (IPC): Monitor hydrogen mass flow. Once H₂ uptake ceases (typically 4-6 hours), pull an aliquot for HPLC analysis. The reaction is deemed complete only when the starting material peak is <0.5% (Area%).

  • Step 4: Isolation. Vent H₂ and purge with N₂. Filter the catalyst over a pad of Celite (Caution: Pd/C is highly pyrophoric when dry). Concentrate the filtrate under reduced pressure and crystallize the resulting hydrochloride salt from an MTBE/Ethanol gradient.

  • Step 5: Analytical Validation.

    • ¹H NMR (DMSO-d6): Confirm the disappearance of the nitrile carbon influence and verify the appearance of the benzylic -CH₂- singlet at ~4.0 ppm.

    • ¹⁹F NMR: Confirm the retention of the -F signal at ~-118 ppm to ensure no hydrodefluorination occurred during catalysis.

References

  • PubChem, "4-(Aminomethyl)-2-ethoxy-5-fluorobenzonitrile | C10H11FN2O | CID 171835100",[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Guide: 2-Ethoxy-5-fluorobenzonitrile

A Senior Application Scientist's Guide to Safe Handling and Disposal This document provides a detailed protocol for the safe handling and proper disposal of 2-Ethoxy-5-fluorobenzonitrile. As a substituted benzonitrile, t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Safe Handling and Disposal

This document provides a detailed protocol for the safe handling and proper disposal of 2-Ethoxy-5-fluorobenzonitrile. As a substituted benzonitrile, this compound and its structural analogs present significant health and environmental hazards if managed improperly.[1] The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure operational safety and regulatory compliance.

Disclaimer: This guide synthesizes information from safety data sheets (SDS) of structurally similar compounds and general hazardous waste regulations. Users MUST consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations for chemical waste disposal, which supersede the guidance provided herein.[2][3][4][5]

Hazard Profile & Safety Data Summary

2-Ethoxy-5-fluorobenzonitrile belongs to the nitrile chemical class, which is known for its toxicity. Upon combustion or decomposition, it can release highly toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen fluoride (HF), and potentially hydrogen cyanide (HCN).[1][2][6][7] The primary routes of exposure are inhalation, skin contact, and ingestion.[8][9][10]

The following table summarizes the anticipated hazard classifications and physical properties based on data from closely related fluorinated and ethoxy-substituted benzonitriles.

ParameterAnticipated Value / ClassificationRationale & Source
GHS Hazard Class Acute Toxicity, Oral (Category 3/4)Harmful or toxic if swallowed.[3][7][8][9]
Acute Toxicity, Dermal (Category 3/4)Harmful or toxic in contact with skin.[8][9][10]
Acute Toxicity, Inhalation (Category 3/4)Harmful or toxic if inhaled.[3][7][8][9][10]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[6][7][8][9]
Serious Eye Damage/Irritation (Category 2A)Causes serious eye irritation.[3][6][7][8][9]
Physical State Solid (Powder/Crystal) or LiquidAnalogs exist in both states.[2][6]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, reducing agents.[6][7][11]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF), Hydrogen cyanide (HCN).Common for fluorinated nitrile compounds.[1][6][7]

Immediate Safety & Personal Protective Equipment (PPE)

Proactive safety measures are paramount when handling benzonitrile compounds. The causality for PPE selection is directly linked to the compound's toxicity and primary exposure routes.

  • Engineering Controls : All handling of 2-Ethoxy-5-fluorobenzonitrile must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[2][3][12] The work area should be equipped with an accessible eyewash station and an emergency safety shower.[7][13]

  • Eye Protection : Wear chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[2][14] This is critical to prevent contact with splashes that can cause serious eye irritation.[6][9]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and replaced immediately if contaminated or damaged.[11] Dermal contact is a significant route of toxic exposure.[8][10]

  • Skin and Body Protection : A lab coat or chemical-resistant apron is mandatory.[1][11] For tasks with a higher risk of splashes, additional protective clothing may be required. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][11]

  • Respiratory Protection : If working outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1][14]

Spill Management Protocol

Accidental spills must be treated as a hazardous event. The immediate priority is to contain the spill and prevent exposure to personnel.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure : Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone. Remove all sources of ignition.[11][13]

  • Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.[13][15]

  • Don PPE : Before re-entering the area, don the full PPE described in Section 2, including respiratory protection if necessary.

  • Contain & Absorb : For liquid spills, cover with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[1][13] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep up the material, avoiding dust generation.[2]

  • Collect Waste : Carefully scoop the absorbed material and spilled substance into a designated, sealable hazardous waste container.[1][13]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials and rinsate as hazardous waste.

  • Label & Dispose : Properly label the waste container and manage it according to the disposal workflow in Section 4.

Core Disposal Workflow

The disposal of 2-Ethoxy-5-fluorobenzonitrile is governed by hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][16] The goal is to safely segregate, contain, and transfer the waste to a licensed disposal facility.

Caption: Workflow for the safe disposal of 2-Ethoxy-5-fluorobenzonitrile.

Step-by-Step Disposal Protocol:

  • Classification : Identify any material containing 2-Ethoxy-5-fluorobenzonitrile as hazardous waste at its point of generation.[16]

  • Segregation : Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[17] Specifically, keep it separate from strong acids, bases, and oxidizing agents to prevent dangerous reactions.[11]

  • Containerization :

    • Use the original product container or a new, compatible container made of glass or high-density polyethylene (HDPE) with a tightly fitting cap.[17]

    • When adding waste, leave at least 10% of the container volume as headspace to allow for vapor expansion.

    • Keep the waste container closed at all times except when adding waste.[17]

  • Labeling : Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "2-Ethoxy-5-fluorobenzonitrile".

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added to the container (accumulation start date).

  • Storage : Store the labeled container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator. Ensure it is stored in secondary containment to prevent spills.

  • Disposal : Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup. The waste must be disposed of through a licensed hazardous waste contractor.[2][3][18] The standard and recommended disposal method for this type of compound is high-temperature incineration.[2]

Decontamination of Empty Containers

An "empty" container that held 2-Ethoxy-5-fluorobenzonitrile must still be managed as hazardous waste until properly decontaminated. Since benzonitriles can be classified as acutely hazardous, a triple-rinse procedure is the standard for rendering the container non-hazardous.[16][17][18]

Step-by-Step Triple-Rinse Protocol:

  • Select a Solvent : Choose a solvent that can readily dissolve 2-Ethoxy-5-fluorobenzonitrile. Document this solvent.

  • First Rinse : Pour an amount of the chosen solvent equal to about 5-10% of the container's volume into the empty container.[18] Secure the cap and rinse all interior surfaces thoroughly.

  • Collect Rinsate : Pour the rinsate from the container into a designated hazardous waste container for halogenated/nitrile solvent waste. This rinsate is considered hazardous waste.[17][18]

  • Repeat : Repeat the rinsing process two more times, collecting the rinsate each time.

  • Final Disposal : Once triple-rinsed, the container can be prepared for disposal as non-hazardous waste. Deface or remove all original chemical and hazard labels.[18] Dispose of the container according to your institution's guidelines for decontaminated lab glass or plastic.

By adhering to this comprehensive guide, laboratory professionals can effectively mitigate the risks associated with 2-Ethoxy-5-fluorobenzonitrile, ensuring personal safety and environmental protection.

References

  • 2-Amino-5-fluorobenzonitrile - SAFETY DATA SHEET. (2023). Ossila Limited.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
  • SAFETY DATA SHEET - TCI America. (2024). TCI America.
  • 3-Ethoxy-2-fluorobenzonitrile SDS, 1033202-20-8 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
  • 2-Ethoxybenzonitrile | C9H9NO | CID 576922. PubChem - NIH. Retrieved from [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • Safety data sheet - Agilent. (2019). Agilent.
  • Hazardous Waste. (2026). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • 3-ethoxy-5-fluorobenzonitrile — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Retrieved from [Link]

  • 2-Ethoxy-5-fluorouracil | C6H7FN2O2 | CID 92041. PubChem - NIH. Retrieved from [Link]

  • ICSC 1103 - BENZONITRILE. International Labour Organization (ILO) and World Health Organization (WHO). Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Retrieved from [Link]

  • Standards for Defining Hazardous Waste. (2005). Taiwan Ministry of Environment. Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010). Thermo Fisher Scientific.
  • Safety Data Sheet: Fluorobenzene. (n.d.). Carl ROTH.
  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. (2005). Cole-Parmer. Retrieved from [Link]

  • Chemical Safety. Occupational Safety & Health Council. Retrieved from [Link]

  • Hazardous Waste. Environmental Protection Agency (Ireland). Retrieved from [Link]

  • Benzonitrile - HAZARD SUMMARY. New Jersey Department of Health. Retrieved from [Link]

  • Need to dispose chemicals. (2023). Health and Safety Executive (UK). Retrieved from [Link]

  • Safe storage and disposal of hazardous materials and chemicals. GOV.UK. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. Retrieved from [Link]

  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025). Tokyo Chemical Industry.

Sources

Handling

Personal protective equipment for handling 2-Ethoxy-5-fluorobenzonitrile

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a comprehensive system of risk mitigation grounded in molecular properties. 2-Ethoxy-5-fluorobenzonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a comprehensive system of risk mitigation grounded in molecular properties. 2-Ethoxy-5-fluorobenzonitrile (CAS: 1158201-03-6) is a specialized fluorinated intermediate utilized extensively in drug discovery and agrochemical synthesis.

Its structural features—an ethoxy ether, a highly electronegative fluorine atom, and a reactive nitrile group on a benzene ring—dictate both its synthetic utility and its toxicological profile. The nitrile group poses a latent risk of cyanide generation under extreme conditions, while the fluorinated aromatic ring enhances lipophilicity, significantly increasing the rate of dermal absorption[1]. Therefore, standard laboratory safety measures are insufficient; handling this compound requires a targeted, self-validating operational protocol.

Chemical Profiling & Mechanistic Hazard Causality

To build a robust safety protocol, we must first understand the mechanistic hazards. Drawing upon validated safety data for structurally analogous fluorobenzonitriles, we can accurately profile the risks associated with this compound[1],[2].

Table 1: Hazard Identification and Mechanistic Causality

Hazard CategoryGHS ClassificationMechanistic Causality
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)High lipophilicity of the fluorinated aromatic ring facilitates rapid transport across the stratum corneum and mucosal membranes[1].
Skin/Eye Irritation Category 2 / 2AThe electrophilic nature of the fluorobenzonitrile system causes immediate protein denaturation upon tissue contact[1].
Reactivity Risk Toxic Gas GenerationExposure to strong acids or extreme heat can hydrolyze the nitrile group, liberating lethal hydrogen cyanide (HCN) gas[2].
Thermal Decomposition Environmental HazardCombustion yields gaseous hydrogen fluoride (HF), carbon monoxide, and nitrogen oxides (NOx)[2].

Targeted Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve as a deliberate barrier against the specific physicochemical properties of 2-Ethoxy-5-fluorobenzonitrile.

  • Hand Protection (The Causality): The compound's aromatic and ether moieties can rapidly degrade natural rubber.

    • Protocol: Use heavy-duty Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is mandatory during bulk transfer. If the outer glove is contaminated, it must be removed immediately to prevent breakthrough.

  • Eye & Face Protection (The Causality): Aerosolized particulates pose a Category 2A severe eye irritation risk[3].

    • Protocol: Tight-fitting chemical splash goggles are required. Standard safety glasses are insufficient. A full face shield must be added when handling volumes >100 mL or conducting pressurized reactions.

  • Respiratory Protection (The Causality): Vapor pressure at ambient temperature allows inhalation of volatile particulates[1].

    • Protocol: All handling must occur within a certified chemical fume hood with a minimum face velocity of 100 fpm. If engineering controls are compromised, a NIOSH-approved half-face respirator with organic vapor (OV) and particulate (P100) cartridges is mandatory.

  • Body Protection: Flame-resistant (FR) lab coat (fully buttoned) and closed-toe, non-porous shoes.

Operational Plan & Experimental Workflow

The following step-by-step methodology ensures a self-validating system where each step verifies the safety of the previous one.

Step 1: Pre-Operational Verification

  • Validate fume hood inward airflow using a visual indicator (e.g., digital monitor or tissue test).

  • Ensure all incompatible materials—specifically strong acids, strong bases, and strong oxidizers—are removed from the workspace to preclude accidental HCN generation[2].

Step 2: Transfer and Weighing

  • Utilize an anti-static weighing spatula. Fluorinated organics can accumulate static charge, leading to the dangerous aerosolization of fine powders[3].

  • Weigh the material in a closed analytical balance enclosure inside the fume hood.

Step 3: Reaction Execution

  • Dissolve the compound in compatible anhydrous solvents (e.g., DMF, DMSO, or THF).

  • Monitor reaction temperatures rigorously. Thermal decomposition (>150°C) will release toxic fumes of carbon oxides, NOx, and HF[2].

Step 4: Quenching and Workup

  • Cool the reaction vessel to 0°C. Quench reactions slowly using a mild aqueous buffer to prevent exothermic runaway.

  • Extract using a separatory funnel, venting frequently into the back of the fume hood to release built-up vapor pressure safely.

Workflow Start 1. Pre-Operation Verify Hood Airflow & PPE Weighing 2. Transfer & Weighing Use anti-static tools Start->Weighing Reaction 3. Reaction Execution Strictly avoid strong acids Weighing->Reaction Workup 4. Quenching & Workup Vent frequently, use mild buffers Reaction->Workup Disposal 5. Waste Segregation Halogenated/Nitrile Waste Stream Workup->Disposal

Figure 1: Safe experimental workflow for handling 2-Ethoxy-5-fluorobenzonitrile.

Emergency Spill Response & Neutralization

A spill of 2-Ethoxy-5-fluorobenzonitrile requires immediate, calculated action to prevent dermal exposure and inhalation[1].

  • Evacuate & Isolate: Clear personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is contained within the hood.

  • Don Emergency PPE: Upgraded PPE, including a chemically resistant Tyvek suit and an OV/P100 respirator, must be worn for cleanup.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth)[4]. Never use combustible materials like sawdust.

  • Neutralization/Collection: Carefully sweep the absorbed material using non-sparking tools to avoid static discharge[3]. Place the waste in a high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill surface with a 5% sodium hypochlorite solution followed by copious amounts of water to degrade residual organonitriles safely.

Waste Management & Disposal Plan

Improper disposal of fluorobenzonitriles poses severe environmental and regulatory risks.

  • Segregation: Collect all 2-Ethoxy-5-fluorobenzonitrile waste in clearly labeled, dedicated "Halogenated Organic/Nitrile Waste" containers. Do not mix with acidic waste streams due to the severe risk of hydrogen cyanide gas generation[2].

  • Primary Disposal Route: The material must be disposed of via high-temperature chemical incineration equipped with an afterburner and an alkaline scrubber[5]. The alkaline scrubber is critical for neutralizing the gaseous hydrogen fluoride (HF) and nitrogen oxides (NOx) produced during combustion[2].

  • Empty Containers: Treat empty reagent bottles as hazardous waste. Do not rinse and discard in municipal trash.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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